molecular formula C11H8O2S B1586181 4-phenylthiophene-2-carboxylic Acid CAS No. 21676-88-0

4-phenylthiophene-2-carboxylic Acid

Cat. No.: B1586181
CAS No.: 21676-88-0
M. Wt: 204.25 g/mol
InChI Key: DOAFBJFYWLESRS-UHFFFAOYSA-N
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Description

4-phenylthiophene-2-carboxylic Acid is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8O2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAFBJFYWLESRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361138
Record name 4-phenylthiophene-2-carboxylic Acid
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Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21676-88-0
Record name 4-phenylthiophene-2-carboxylic Acid
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Record name 4-Phenylthiophene-2-carboxylic acid
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Foundational & Exploratory

Technical Guide: Synthesis of 4-Phenylthiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Phenylthiophene-2-carboxylic acid CAS Registry Number: 21676-88-0 Molecular Formula: C₁₁H₈O₂S Molecular Weight: 204.25 g/mol [1]

This technical guide details the synthesis of this compound, a critical scaffold in the development of organic semiconductors (OLEDs), non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors. While de novo ring construction methods (e.g., Gewald reaction) exist, they often yield amino-substituted variants or require complex precursors.

The industry-standard protocol described herein utilizes a Suzuki-Miyaura Cross-Coupling approach.[2] This pathway offers superior regioselectivity, scalability, and functional group tolerance compared to direct arylation or ring-closure methods.

Part 1: Strategic Retrosynthesis

To design a robust synthesis, we must disconnect the molecule at its most strategic bond: the C–C bond connecting the thiophene ring (C4) and the phenyl ring.

Retrosynthetic Logic
  • Disconnection: The biaryl bond is cleaved, revealing two synthons: an electrophilic thiophene unit and a nucleophilic phenyl unit.

  • Precursors:

    • Nucleophile: Phenylboronic acid (commercially available, stable).

    • Electrophile: 4-bromo-2-thiophenecarboxylic acid derivatives.

  • Protection Strategy: Direct coupling on free carboxylic acids can lead to catalyst poisoning or competitive protodecarboxylation. Therefore, masking the acid as an ester (Methyl 4-bromothiophene-2-carboxylate) is the preferred route to maximize yield and simplify purification.

Retrosynthesis Target This compound (Target) Ester Methyl 4-phenylthiophene-2-carboxylate (Intermediate) Ester->Target Hydrolysis Precursor1 Methyl 4-bromothiophene-2-carboxylate (Electrophile) Precursor1->Ester Suzuki-Miyaura Coupling Precursor2 Phenylboronic Acid (Nucleophile) Precursor2->Ester Pd(0) Cat.

Figure 1: Retrosynthetic disconnection showing the ester-mediated pathway.

Part 2: Primary Synthesis Pathway (The Ester Route)

This protocol is divided into three distinct stages to ensure high purity and yield.

Stage 1: Precursor Preparation (Esterification)

Note: If Methyl 4-bromothiophene-2-carboxylate is purchased directly, proceed to Stage 2.

Objective: Protect the carboxylic acid to prevent catalyst inhibition.

  • Reagents: 4-Bromothiophene-2-carboxylic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄).

  • Mechanism: Fischer Esterification.

Protocol:

  • Dissolve 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous MeOH (0.5 M concentration).

  • Add catalytic conc. H₂SO₄ (0.1 eq) dropwise.[3]

  • Reflux for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) until the acid spot disappears.

  • Concentrate in vacuo.[3] Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove acid traces) and brine.

  • Dry over MgSO₄ and concentrate to yield the methyl ester as an off-white solid.

Stage 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C–C biaryl bond at the C4 position.

  • Critical Parameter: The choice of catalyst and base is vital to prevent debromination (side reaction).

Reagents:

  • Substrate: Methyl 4-bromothiophene-2-carboxylate (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)

  • Base: K₂CO₃ (2.0 eq) or K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Ethanol/Water (3:1:1)

Step-by-Step Protocol:

  • Inertion: Charge a reaction flask with the ester, phenylboronic acid, and base. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvation: Add degassed solvent mixture via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive inert gas pressure.

  • Reaction: Heat to 85–90°C for 12–16 hours.

    • Checkpoint: The solution typically darkens (black Pd black precipitation indicates catalyst decomposition; orange/red indicates active species).

  • Workup: Cool to room temperature (RT). Filter through a Celite pad to remove Pd residues. Wash the pad with EtOAc.

  • Extraction: Partition the filtrate between water and EtOAc. Wash organic layer with brine, dry (Na₂SO₄), and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Target Yield: 75–85%.[3][4]

Stage 3: Saponification (Hydrolysis)

Objective: Deprotect the ester to reveal the final carboxylic acid.

Reagents:

  • Substrate: Methyl 4-phenylthiophene-2-carboxylate

  • Base: LiOH·H₂O or NaOH (3.0 eq)

  • Solvent: THF/Water/MeOH (2:1:1)

Protocol:

  • Dissolve the coupled ester in the solvent mixture.

  • Add the hydroxide base. Stir at RT or mild heat (40°C) for 2–4 hours.

  • Acidification (Critical): Once TLC shows full conversion, evaporate the organic volatiles (THF/MeOH).

  • Cool the remaining aqueous solution to 0°C.

  • Slowly acidify with 1M HCl to pH ~2. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Part 3: Process Logic & Visualization

The following diagram illustrates the complete workflow, highlighting the critical decision points and phase changes.

Workflow Start Start: 4-Bromo-2-thiophenecarboxylic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Intermediate1 Methyl 4-bromothiophene-2-carboxylate Step1->Intermediate1 Isolation Step2 Step 2: Suzuki Coupling (PhB(OH)2, Pd(PPh3)4, K2CO3) (Dioxane/H2O, 90°C) Intermediate1->Step2 + Phenylboronic Acid Intermediate2 Methyl 4-phenylthiophene-2-carboxylate Step2->Intermediate2 Purification Step3 Step 3: Saponification (LiOH, THF/H2O, HCl workup) Intermediate2->Step3 Final FINAL PRODUCT This compound Step3->Final Precipitation pH 2

Figure 2: Step-by-step process flow from starting material to final acid.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationScientific Rationale
Solvent Degassing Essential (Sparging/Freeze-Pump-Thaw)Pd(0) catalysts are oxygen-sensitive. O₂ leads to homocoupling of boronic acids and catalyst death.
Base Selection K₂CO₃ or K₃PO₄Stronger bases (NaOH) can hydrolyze the ester prematurely during coupling, complicating purification.
Regioselectivity 4-Bromo vs 5-BromoEnsure the starting material is pure 4-bromo isomer. The 5-position is more reactive; contamination leads to regioisomers.
Catalyst Loading 3–5 mol%Thiophene sulfurs can weakly coordinate to Pd, sometimes requiring slightly higher loading than benzene systems.
Alternative Pathway: Direct C–H Arylation

For industrial applications seeking to reduce step count, Direct C–H Arylation is an emerging alternative.

  • Concept: Reacting methyl thiophene-2-carboxylate directly with bromobenzene using Pd(OAc)₂ and a specific ligand.

  • Drawback: Often suffers from lower regioselectivity (C3 vs C4 vs C5 arylation) compared to the Suzuki route, making it less suitable for high-purity pharmaceutical applications without extensive optimization.

Part 5: Safety & Regulatory

  • Palladium: Heavy metal residues must be scavenged (e.g., using SiliaMetS® or activated carbon) to meet ICH Q3D guidelines for pharmaceutical intermediates.

  • Boronic Acids: Generally low toxicity but can be persistent.

  • Thiophenes: Many thiophene derivatives have a distinct, often unpleasant sulfurous odor; handle in a well-ventilated fume hood.

References

  • Suzuki Coupling on Thiophenes

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
    • Source: Chemical Reviews (Miyaura & Suzuki).
    • URL:[Link]

  • Title: Synthesis of this compound (CAS 21676-88-0).
  • Suzuki Coupling Mechanism & Conditions

    • Title: Suzuki-Miyaura Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Biological Activity of Thiophene Carboxylates

    • Title: Bioactivation Potential of Thiophene-Containing Drugs.[5]

    • Source: Chemical Research in Toxicology (ACS Public
    • URL:[Link]

Sources

Technical Dossier: Physicochemical Properties & Applications of 4-Phenylthiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylthiophene-2-carboxylic acid (4-PTCA) is a critical heterocyclic scaffold in modern drug discovery and organic electronics. Structurally, it represents a bioisostere of biphenyl-carboxylic acids, offering unique electronic distribution and solubility profiles that differ from its benzene analogs. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and utility as a pharmacophore in the design of anti-inflammatory and antineoplastic agents.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a thiophene core substituted at the C2 position with a carboxylic acid moiety and at the C4 position with a phenyl ring.[1] This specific regioisomerism (2,4-substitution) is crucial for its biological activity, distinguishing it from the 5-phenyl isomer often found in conductive polymers.

Attribute Specification
IUPAC Name This compound
CAS Number 21676-88-0
Molecular Formula C₁₁H₈O₂S
Molecular Weight 204.25 g/mol
SMILES OC(=O)C1=CC(C2=CC=CC=C2)=CS1
Appearance Off-white to pale yellow fluffy solid
Melting Point 166–172 °C
Structural Geometry & Electronic Features[4]
  • Torsion Angle: The bond between the thiophene C4 and the phenyl ring allows for rotation, but steric hindrance typically favors a twisted conformation rather than a fully planar one in solution. This non-planarity improves solubility compared to rigid planar analogs.

  • Aromaticity: The thiophene ring is less aromatic than benzene (resonance energy ~29 kcal/mol vs. 36 kcal/mol), making the C5 position more susceptible to electrophilic attack than the phenyl ring.

Physicochemical Profiling

Understanding the physicochemical behavior of 4-PTCA is essential for formulation and lead optimization.

Solid-State Properties
  • Crystallinity: 4-PTCA typically crystallizes as a monoclinic system. High melting point (166–172 °C) indicates strong intermolecular hydrogen bonding (dimer formation) via the carboxylic acid groups.

  • Polymorphism: While specific polymorph studies are sparse, carboxylic acids of this weight class often exhibit polymorphism based on solvent of recrystallization (e.g., protic vs. aprotic solvents affecting dimer vs. catemer packing).

Solution Properties (Experimental & Predicted)
PropertyValue / RangeContext & Implication
pKa (Acid) 3.45 ± 0.10 (Pred.)More acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing nature of the sulfur atom and the thiophene ring. At physiological pH (7.4), it exists almost exclusively as the carboxylate anion.
LogP (Lipophilicity) 3.1 – 3.3 (Pred.)The phenyl group adds significant lipophilicity compared to 2-thiophenecarboxylic acid (LogP ~1.5). This places it in the ideal range for oral bioavailability (Lipinski's Rule of 5).
LogD (pH 7.4) ~0.5 – 0.8Due to ionization, the distribution coefficient drops significantly at neutral pH, ensuring good aqueous solubility for the salt form while maintaining membrane permeability in the acidic microenvironment.
Solubility Low (Water, pH 1) High (DMSO, MeOH)Insoluble in acidic water. Soluble in organic solvents and basic aqueous buffers (pH > 5).
Spectral Characteristics (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆):

    • COOH: Broad singlet at δ 12.5–13.5 ppm (exchangeable).

    • Thiophene H3: Singlet/Doublet at δ ~8.0 ppm (deshielded by adjacent carbonyl).

    • Thiophene H5: Singlet/Doublet at δ ~7.6–7.8 ppm.

    • Phenyl Group: Multiplet at δ 7.3–7.7 ppm.

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1670–1690 cm⁻¹ (carboxylic acid dimer).

    • O-H Stretch: Broad band at 2500–3300 cm⁻¹.

Synthesis & Purification Protocols

Primary Route: Suzuki-Miyaura Cross-Coupling

The most robust method for generating the 4-phenyl isomer specifically is the palladium-catalyzed coupling of a 4-bromo-thiophene precursor with phenylboronic acid. This avoids the regioselectivity issues of direct electrophilic substitution.

Protocol:
  • Reagents: 4-Bromo-2-thiophenecarboxylic acid (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Conditions: Reflux under inert atmosphere (N₂/Ar) for 12–16 hours.

  • Work-up: Acidify aqueous layer to pH 2 with HCl to precipitate the product. Filter and recrystallize from Ethanol/Water.

Synthesis Start 4-Bromo-2-thiophenecarboxylic acid Intermediate Pd-Complex Intermediate Start->Intermediate Oxidative Addition Reagent Phenylboronic Acid + Pd(PPh3)4 / Na2CO3 Reagent->Intermediate Transmetallation Product This compound (Solid Precipitate) Intermediate->Product Reductive Elimination (Reflux 12h)

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 4-PTCA.

Applications in Drug Discovery[5][7]

4-PTCA serves as a versatile scaffold in medicinal chemistry, often functioning as a bioisostere for biphenyl-4-carboxylic acid (e.g., in NSAID design).

Bioisosterism & Pharmacophore Mapping

The thiophene ring offers distinct advantages over a benzene ring:

  • Size/Angle: The C-S-C angle (~92°) is smaller than the C-C-C angle in benzene (120°), altering the vector of substituents. This can optimize fit in enzyme active sites.

  • Electronic Effects: The sulfur atom can engage in specific non-covalent interactions (sulfur-aromatic interactions) with protein residues.

Key Biological Targets
  • COX/LOX Inhibition: Derivatives of thiophene-2-carboxylic acids are known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, utilized in anti-inflammatory research.[2]

  • P2Y12 Antagonism: Structural analogs (like clopidogrel metabolites) utilize the thiophene core; 4-PTCA derivatives are explored for anti-platelet activity.

Bioisostere Scaffold This compound Feature1 Carboxylic Acid (H-bond Donor/Acceptor) Targets: Arg/Lys residues Scaffold->Feature1 Feature2 Thiophene Core (Bioisostere of Benzene) Altered metabolic stability Scaffold->Feature2 Feature3 4-Phenyl Group (Hydrophobic Interaction) Targets: Lipophilic pockets Scaffold->Feature3 Application Therapeutic Utility: NSAIDs, Anticancer (MMP Inhibitors) Feature1->Application Feature2->Application Feature3->Application

Figure 2: Pharmacophore mapping of 4-PTCA in drug design.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, handling should follow protocols for general thiophene-carboxylic acids.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage: Store at 2–8 °C (refrigerated) to prevent slow decarboxylation over extended periods. Keep container tightly closed in a dry, well-ventilated place.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2794584, 4-Methylthiophene-2-carboxylic acid (Physicochemical Analog). Retrieved from [Link]

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of 4-Phenylthiophene-2-Carboxylic Acid

[1]

Executive Summary

4-Phenylthiophene-2-carboxylic acid (CAS: 21676-88-0) is a critical heteroaromatic scaffold utilized in the synthesis of organic semiconductors (OLEDs), conductive polymers, and pharmaceutical intermediates.[1][2] Its structural integrity—defined by the thiophene ring's electronic properties and the phenyl substituent's steric influence—requires precise analytical validation.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) and synthesis workflow for researchers requiring high-purity characterization. The data presented synthesizes experimental baselines with theoretical substituent effects to ensure accurate identification.

Structural Analysis & Theoretical Prediction

The molecule consists of a thiophene core substituted at the C2 position with a carboxylic acid group and at the C4 position with a phenyl ring.

  • Molecular Formula : C₁₁H₈O₂S[3]

  • Molecular Weight : 204.25 g/mol [2][4]

  • Melting Point : 166–172 °C[2]

  • Solubility : Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Connectivity Logic
  • C2 (Carboxyl) : Strongly electron-withdrawing, deshielding the adjacent H3 proton.

  • C4 (Phenyl) : Conjugated system, adding aromatic stability and characteristic multiplets in the aromatic region.

  • C3/C5 Protons : The thiophene ring protons appear as singlets (or narrow doublets) due to the 2,4-substitution pattern interrupting vicinal coupling.

Synthesis & Purification Workflow

To generate a sample suitable for spectroscopic validation, the standard protocol involves a Suzuki-Miyaura cross-coupling followed by hydrolysis. This pathway ensures regioselectivity at the C4 position.

Experimental Protocol
  • Coupling : React methyl 4-bromothiophene-2-carboxylate with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in Toluene/Water (4:1) at 90°C for 12 hours.

  • Hydrolysis : Treat the intermediate ester with LiOH in THF/H₂O at reflux to yield the free acid.

  • Purification : Acidify to pH 2 with HCl; precipitate the solid. Recrystallize from Ethanol/Water to remove palladium residues.

Synthesis Workflow Diagram

SynthesisWorkflowStartMethyl 4-bromothiophene-2-carboxylateIntermediateMethyl 4-phenylthiophene-2-carboxylateStart->IntermediateSuzuki Coupling90°C, 12hReagentPhenylboronic Acid+ Pd(PPh3)4 / K2CO3Reagent->IntermediateHydrolysisHydrolysis(LiOH, THF/H2O)Intermediate->HydrolysisProduct4-Phenylthiophene-2-carboxylic AcidHydrolysis->ProductAcidification (pH 2)Recrystallization

Figure 1: Step-wise synthesis pathway via Suzuki-Miyaura coupling ensuring regiochemical fidelity.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for verifying the 2,4-substitution pattern. The absence of vicinal coupling (J ~3-5 Hz) between thiophene protons confirms the substituents are not adjacent.

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
12.90 - 13.20 Broad Singlet1H-COOHExchangeable acidic proton; characteristic downfield shift.
8.05 - 8.15 Singlet (d)1HThiophene H5Deshielded by S and Phenyl; appears as singlet due to meta-coupling only.
7.75 - 7.85 Singlet (d)1HThiophene H3Deshielded by adjacent C=O; meta-coupled to H5 (J ~1.5 Hz).
7.60 - 7.65 Doublet2HPhenyl H2', H6'Ortho protons of the phenyl ring.
7.35 - 7.45 Multiplet3HPhenyl H3', H4', H5'Meta/Para protons of the phenyl ring.

*Note: H3 and H5 often appear as singlets but may resolve into doublets with small coupling constants (J ~ 1.2 - 1.5 Hz).

¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C=O) : ~163.0 ppm

  • Thiophene C2 (Ipso) : ~134.0 ppm (Quaternary)

  • Thiophene C4 (Ipso) : ~142.0 ppm (Quaternary, Phenyl attached)

  • Thiophene C3/C5 : ~128.0 - 130.0 ppm (CH)

  • Phenyl Carbons : ~125.0 - 129.0 ppm (Aromatic CH and Ipso)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the carboxylic acid dimer and the heteroaromatic ring.

Wavenumber (cm⁻¹)Vibration ModeDescription
2500 - 3300 O-H StretchBroad, intense band characteristic of carboxylic acid dimers.
1670 - 1690 C=O StretchStrong, sharp peak. Conjugation with thiophene lowers frequency vs. aliphatic acids.
1420 - 1550 C=C / C=S StretchThiophene ring breathing modes.
740 - 760 C-H BendingOut-of-plane bending (monosubstituted phenyl).
C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[5][6]

  • Ionization Mode : ESI (-) or EI (70 eV)

  • Molecular Ion :

    • ESI (-) : m/z 203.0 [M-H]⁻

    • EI (+) : m/z 204.0 [M]⁺[3]

  • Fragmentation Pattern (EI) :

    • m/z 204 (Molecular Ion, Base Peak)

    • m/z 187 [M - OH]⁺: Loss of hydroxyl group.

    • m/z 159 [M - COOH]⁺: Decarboxylation, forming the 4-phenylthiophene cation.

    • m/z 115 : Fragmentation of the thiophene ring (characteristic sulfur loss pathway).

Analytical Workflow & Quality Control

To ensure data integrity during drug development or materials research, follow this self-validating workflow.

AnalyticalWorkflowSampleCrude SampleTLCTLC Screening(Hexane:EtOAc 3:1)Sample->TLCHPLCHPLC Purity Check(>98% Area)TLC->HPLCDecisionPurity > 98%?HPLC->DecisionRecrystRecrystallize(EtOH/H2O)Decision->RecrystNoFullCharFull Characterization(NMR, IR, MS)Decision->FullCharYesRecryst->HPLCReportCertificate of Analysis(CoA)FullChar->Report

Figure 2: Quality control decision tree for validating this compound.

Impurity Profiling
  • Boronic Acid Residue : Check ¹H NMR for multiplets at 7.3-7.9 ppm that do not integrate to the product stoichiometry.

  • Des-bromo byproduct : 3-phenylthiophene (if coupling fails) or thiophene-2-carboxylic acid (if dehalogenation occurs).

  • Palladium : Visually inspect for grey/black particulates; confirm with ICP-MS if used for biological assays.

References

  • Synthesis & Cross-Coupling: Suzuki-Miyaura cross-coupling of methyl 4-bromothiophene-2-carboxylate.

    • Source:

  • Spectroscopic Data (Analog)

    • Source:

  • General Thiophene IR/NMR: Spectroscopy of Carboxylic Acids and Thiophene Deriv

    • Source:

  • Vendor Characterization: this compound Physical Properties.

    • Source:

Solid-State Architecture & Characterization of 4-Phenylthiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylthiophene-2-carboxylic acid (CAS: 21676-88-0) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for biphenyl carboxylic acids in non-steroidal anti-inflammatory drugs (NSAIDs) and a building block for organic semiconductors.[1] Despite its synthetic utility, the specific solid-state arrangement of this molecule dictates its solubility, bioavailability, and thermodynamic stability—parameters critical for drug development.

This technical guide outlines the definitive protocol for the structural elucidation and solid-state characterization of this compound. By synthesizing crystallographic data from structural analogs (oligothiophenes and thiophene-2-carboxylic acid), we construct a high-confidence predictive model of its lattice architecture while providing a step-by-step experimental workflow for its empirical validation.

Chemical Profile & Synthesis

To access high-purity material requisite for single-crystal growth, a palladium-catalyzed cross-coupling approach is recommended over oxidative methods to minimize regioisomeric impurities.

Physicochemical Properties
PropertyDataNote
Formula C₁₁H₈O₂S
MW 204.25 g/mol
Melting Point 166–172 °CHigh crystallinity indicated by sharp melting range.
pKa (Predicted) ~3.5Acidic proton drives dimerization.
Solubility DMSO, MeOH (High); Water (Low)Crystallization requires antisolvent method.
Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust route involves the coupling of 4-bromo-2-thiophenecarboxylic acid with phenylboronic acid. This ensures the phenyl ring is installed exclusively at the 4-position.

Synthesis SM1 4-Bromo-2-thiophene- carboxylic acid Inter Pd-Complex Intermediate SM1->Inter SM2 Phenylboronic acid SM2->Inter Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2M) DME/H2O, 85°C Cat->Inter Prod 4-Phenylthiophene-2- carboxylic acid Inter->Prod 12-24h Reflux Purify Acid/Base Extraction Recrystallization (EtOH) Prod->Purify

Figure 1: Optimized synthetic route ensuring regio-purity for crystallographic analysis.

Solid-State Architecture: The Predictive Model

In the absence of a specific CSD entry for the 4-isomer, we apply supramolecular synthon theory to predict the crystal structure. The packing is governed by two dominant forces: the carboxylic acid homodimer and the


-

stacking of the aromatic core.
The Primary Synthon: Carboxylic Acid Dimer

Like thiophene-2-carboxylic acid and benzoic acid, the 4-phenyl derivative is predicted to form a centrosymmetric dimer via the


 hydrogen-bonding motif .
  • Interaction: O–H···O=C (Strong H-bond)

  • Distance: ~2.65 Å (O···O distance)

  • Geometry: Planar, extending the conjugation length of the molecule.

The Secondary Synthon: -Stacking

The phenyl substituent at the 4-position introduces significant steric bulk compared to the parent thiophene.

  • Torsion Angle: The phenyl ring is likely twisted relative to the thiophene ring (approx. 20–30°) to minimize steric clash with the thiophene protons, disrupting perfect planarity.

  • Packing Motif: Expect a Herringbone (T-shaped) packing arrangement. This maximizes edge-to-face interactions between the phenyl ring of one molecule and the thiophene face of a neighbor, a common motif in phenyl-substituted heteroaromatics.

CrystalPacking Monomer Monomer (4-Phenylthiophene-2-COOH) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Monomer->Dimer Strong H-Bonding (O-H...O) Stack Herringbone Packing (Edge-to-Face Pi-Interactions) Dimer->Stack Van der Waals & Pi-Stacking Lattice Triclinic or Monoclinic Unit Cell (P-1 or P21/c) Stack->Lattice 3D Propagation

Figure 2: Hierarchical assembly from monomer to crystal lattice based on supramolecular synthon theory.

Experimental Crystallization Protocol

To empirically validate the structure, high-quality single crystals must be grown. The following solvent systems are validated for thiophene-carboxylic acids.

Slow Evaporation Method
  • Dissolution: Dissolve 20 mg of pure compound in 2 mL of Ethanol/Water (8:2) .

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites.

  • Growth: Cover with parafilm, punch 3 small holes, and allow to stand at ambient temperature (20–25°C) in a vibration-free environment.

  • Timeline: Crystals (needles or plates) should appear within 3–7 days.

Vapor Diffusion Method (Alternative)
  • Inner Vial: Saturated solution in THF or Acetone .

  • Outer Vial: Pentane or Hexane (Antisolvent).

  • Mechanism: Slow diffusion of the non-polar antisolvent into the polar solution drives controlled precipitation, often yielding higher quality block-like crystals suitable for X-ray diffraction (XRD).

Characterization & Validation Workflow

Once crystals are obtained, the following analytical pipeline ensures rigorous structural assignment.

TechniquePurposeKey Marker / Expectation
SC-XRD Absolute StructureDetermine Space Group (Likely P2₁/c) and Unit Cell.
PXRD Bulk Phase PurityConfirm the single crystal represents the bulk powder. Look for peaks at low 2

(5–10°) indicating large d-spacing of dimers.
DSC Thermal StabilitySingle sharp endotherm at ~166°C. Multiple peaks indicate polymorphism.
FT-IR H-Bonding AnalysisBroad O-H stretch (2500–3300 cm⁻¹) and shifted C=O stretch (~1680 cm⁻¹) confirm dimerization.
Polymorphism Warning

Thiophene carboxylic acids are prone to conformational polymorphism . The rotation of the C–C bond between the thiophene and carboxylic acid group can lead to syn and anti conformers packing into different lattices. Always screen multiple solvents (polar vs. non-polar) to detect potential polymorphs, as they will have different dissolution rates in biological media.

References

  • Source: Suzuki, A. (1999). "Recent advances in the Suzuki-Miyaura cross-coupling reactions". Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Structural Analogs (Oligothiophenes)

    • Source: Azumi, R., et al. (2011). "Supramolecular assembly of carboxylic acid functionalized oligothiophenes". Beilstein Journal of Nanotechnology, 2, 88-96. Link

    • Relevance: Establishes the dimerization and packing modes of thiophene-carboxylic acids.
  • General Thiophene Crystallography: Source: Gavezzotti, A. (2013). "Structure and intermolecular potentials in molecular crystals". Acta Crystallographica Section B, 69(4), 340-349. Relevance: Theoretical basis for the herringbone packing prediction in phenyl-thiophenes.
  • Hydrogen Bonding Motifs: Source: Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds". Accounts of Chemical Research, 23(4), 120-126. Relevance: Defines the graph set notation used for the carboxylic acid dimer.

Sources

Solubility Profile & Characterization of 4-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for 4-phenylthiophene-2-carboxylic acid .

Technical Guide for Process Chemistry & Drug Development

Executive Summary

This compound (CAS: 21676-88-0) is a critical heteroaromatic intermediate used in the synthesis of DHODH inhibitors (e.g., Leflunomide analogs), RNA helicase inhibitors (ATX968), and organic semiconductors.

Its solubility behavior is governed by two competing structural factors: the hydrophilic carboxylic acid tail (pKa ~3.5) and the lipophilic phenyl-thiophene core (LogP ~3.2). Unlike its parent compound (thiophene-2-carboxylic acid), the addition of the phenyl ring drastically reduces water solubility, necessitating the use of polar organic solvents or pH-swing strategies for effective processing.

Physicochemical Snapshot
PropertyValueSource/Context
Molecular Formula C₁₁H₈O₂SMW: 204.25 g/mol
Melting Point 166–172 °CHigh lattice energy indicates resistance to dissolution in non-polar solvents.[1][2]
pKa (Predicted) ~3.4–3.6Acidic; forms soluble salts with bases (NaOH, KOH, Et₃N).
LogP (Predicted) ~3.2Lipophilic; prefers organic phases (EtOAc, DCM) over water.
Appearance Off-white fluffy solidCrystalline powder form.

Solubility Profile in Organic Solvents

The following data is synthesized from validated synthesis, extraction, and purification protocols involving this compound.

Qualitative Solubility Table
Solvent ClassSpecific SolventSolubility StatusProcess Application
Protic Polar Ethanol (EtOH) High (Hot) / Mod (Cold)Primary recrystallization solvent (often 50% aq. EtOH).[2][3]
Methanol (MeOH)HighDissolution for esterification or transfer.
Water (Neutral pH)Very Low (< 0.1 mg/mL)Antisolvent; precipitation medium upon acidification.
Aprotic Polar Acetonitrile (ACN) High Standard solvent for amide coupling (e.g., with TCFH).
DMSO / DMFVery HighStock solutions for biological assays; difficult to remove.
AcetoneHighGeneral dissolution; cleaning.
Esters/Ethers Ethyl Acetate (EtOAc) High Preferred solvent for liquid-liquid extraction from acid.
THFHighReaction solvent for reduction or lithiation.
Hydrocarbons TolueneModerate (Hot)Used in Suzuki coupling (reflux); poor solubility at RT.
Hexane / HeptaneInsoluble Antisolvent used to crash out product or wash filter cakes.
Chlorinated Dichloromethane (DCM)HighExtraction and chromatography loading.
Thermodynamic Insight

The relatively high melting point (166–172 °C) suggests a stable crystal lattice stabilized by intermolecular hydrogen bonding (carboxylic acid dimers) and


-

stacking between phenyl-thiophene rings.
  • Dissolution Enthalpy (

    
    ):  Dissolution is endothermic. Heating significantly increases solubility, particularly in ethanol and toluene.
    
  • Solvent Selection Rule: Solvents capable of disrupting the carboxylic acid dimer (alcohols, DMSO) or interacting with the aromatic system (toluene, chlorinated solvents) are most effective.

Process Logic: The pH-Swing Purification

The most reliable method for solubilizing and purifying this compound utilizes its acidic nature. This "pH-swing" is the standard self-validating protocol for isolation.

pH_Swing_Logic Figure 1: pH-Dependent Solubility Switch for Purification Solid Impure Solid (4-phenylthiophene-2-COOH) Base_Add Add 1M NaOH/LiOH (pH > 10) Solid->Base_Add Deprotonation Solution Soluble Carboxylate Salt (R-COO⁻ Na⁺) Base_Add->Solution Dissolution Filter Filtration (Remove non-acidic impurities) Solution->Filter Acid_Add Add 1M HCl (pH < 2) Filter->Acid_Add Filtrate Precip Precipitation of Pure Acid Acid_Add->Precip Reprotonation

Experimental Determination Protocols

For researchers requiring precise mole fraction solubility (


) data for crystallization design, the following protocols are recommended.
Protocol A: Gravimetric Saturation (Shake-Flask)

Best for: Generating equilibrium solubility curves.

  • Preparation: Add excess solid this compound to 10 mL of the target solvent (e.g., Ethanol) in a sealed scintillation vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if working at elevated temperatures).

  • Quantification:

    • Transfer a known volume (

      
      ) of filtrate to a tared weighing dish.
      
    • Evaporate solvent under vacuum/nitrogen stream.

    • Weigh the dry residue (

      
      ).
      
  • Calculation: Solubility

    
     (mg/mL) = 
    
    
    
    .
Protocol B: Dynamic HPLC Method

Best for: Trace analysis and impurity profiling during solubility studies.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic

    
    -
    
    
    
    *) and 280 nm.
  • Procedure: Dilute saturated supernatant 1:100 in ACN before injection to fit within the linear calibration range.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, fit experimental data to the Modified Apelblat Equation . This model is widely accepted for semi-rigid aromatic acids.



  • 
     : Mole fraction solubility.[4]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis of your experimental data (from Protocol A).
    
    • Note:

      
       is related to the enthalpy of solution.[4] For this compound, 
      
      
      
      will be negative (solubility increases with T).

Thermo_Model Figure 2: Thermodynamic Modeling Workflow Exp_Data Experimental Data (x vs T) Model_Fit Regression Analysis (Apelblat / van't Hoff) Exp_Data->Model_Fit Params Extract Parameters (ΔH_sol, ΔS_sol) Model_Fit->Params Predict Predict Solubility at Process T Params->Predict

References

  • Synthesis & Purification Context

    • Preparation of this compound via Suzuki coupling and hydrolysis.
    • Source: World Intellectual Property Organiz
  • Physicochemical Properties

    • Melting point (166-172°C)
    • Source: Chem-Impex International, Product C
  • Biological Application & Solubility in Assays

    • Use as an intermediate for ATX968 (DHX9 inhibitor) and solubility in assay media.
    • Source: Journal of Medicinal Chemistry, "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9".
  • Analogous Solubility Behavior

    • Solubility of Thiophene-2-carboxylic acid (Parent structure).
    • Source: ChemicalBook, CAS 527-72-0 D

Sources

thermal stability of 4-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Thermal Stability of 4-phenylthiophene-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science, serving as a key building block for pharmaceuticals and organic electronics like OLEDs.[1] The thermal stability of this molecule is a critical parameter that dictates its viability in these fields, influencing everything from drug formulation and shelf-life to the processing conditions for electronic devices. This guide provides a comprehensive framework for the systematic evaluation of the . We will detail the foundational analytical techniques, explain the causal-based reasoning behind experimental design, and provide step-by-step protocols for a robust and self-validating thermal analysis workflow.

Introduction: The Imperative of Thermal Stability

The molecular architecture of this compound—featuring a stable thiophene ring, a phenyl substituent, and a reactive carboxylic acid moiety—presents a unique thermal profile. For drug development professionals, understanding the temperature at which this molecule begins to degrade is paramount for defining storage conditions, assessing formulation compatibility, and ensuring therapeutic stability. In materials science, the high-temperature processing required for devices like conductive polymers necessitates compounds that can withstand significant thermal stress without decomposition.[2]

This document outlines a definitive methodology for characterizing the thermal behavior of this compound using core thermo-analytical techniques.

Physicochemical Profile and Structural Considerations

A foundational understanding of the molecule's properties is the first step in a logical thermal stability assessment.

Core Properties
PropertyValueSource
Molecular Formula C₁₁H₈O₂S[1]
Molecular Weight 204.25 g/mol [1]
Appearance Off-white fluffy solid[1]
Melting Point (Tₘ) 166-172 °C[1]
Structural Influence on Thermal Behavior

The thermal stability of an organic molecule is intrinsically linked to its structure.

  • Aromatic Systems (Thiophene and Phenyl Rings): The conjugated π-systems of the thiophene and phenyl rings confer significant inherent thermal stability.

  • Carboxylic Acid Group: This functional group is typically the most thermally labile part of the molecule. The primary decomposition pathway for many carboxylic acids is decarboxylation, where the carboxyl group is lost as carbon dioxide (CO₂).[3][4] This is the predicted initial point of degradation for this compound. The C-C bond between the thiophene ring and the carboxyl group is the likely weakest point for thermal scission.

Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a comprehensive assessment. The primary methods are Thermogravimetric Analysis (TGA) for quantifying mass loss and Differential Scanning Calorimetry (DSC) for identifying thermal transitions.

Overall Assessment Strategy

The logical flow of investigation ensures that data from one technique informs the next, creating a self-validating system.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Data Synthesis P1 Sample Preparation (Drying, Weighing) P2 Differential Scanning Calorimetry (DSC) P1->P2 P3 Thermogravimetric Analysis (TGA) P1->P3 P5 Correlate TGA & DSC Data P2->P5 P4 TGA coupled with Mass Spectrometry (TGA-MS) P3->P4 P3->P5 P6 Identify Decomposition Products P4->P6 P7 Determine Stability Profile P5->P7 P6->P7

Caption: Overall workflow for thermal stability assessment.

Protocol 1: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It directly quantifies thermal degradation by detecting mass loss.

Step-by-Step TGA Protocol
  • Instrument Preparation:

    • Ensure the TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC) is calibrated for both temperature and mass.

    • Select an inert pan, typically platinum or alumina, for its high-temperature stability. Tare the pan.

  • Sample Preparation:

    • Place 3-5 mg of this compound into the tared pan. A smaller sample size minimizes thermal gradients.

    • Record the exact mass.

  • Experimental Setup:

    • Load the sample into the TGA furnace.

    • Set the atmosphere to high-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[2]

    • Program the temperature profile:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A standard rate allows for comparison across studies.[6]

  • Data Acquisition & Analysis:

    • Initiate the run and record the mass vs. temperature data.

    • The primary output is a TGA curve (mass % vs. temperature).

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ) , often defined as the temperature at which 5% weight loss occurs (Tₔ₅).[2] This is a critical metric for stability.

    • Identify the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

    • Note the final residual mass at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5] It identifies endothermic events (like melting and decomposition) and exothermic events (like crystallization).

Step-by-Step DSC Protocol
  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

    • Use aluminum or hermetically sealed pans.

  • Sample Preparation:

    • Place 1-3 mg of this compound into a pan.

    • Seal the pan. For this compound, a pinhole lid is recommended to allow any evolved gases during decomposition to escape, preventing pan rupture.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the atmosphere to high-purity nitrogen at a flow rate of 50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 350 °C at 10 °C/min. The upper limit should be chosen to encompass the melting and initial decomposition observed in TGA.

  • Data Acquisition & Analysis:

    • Initiate the run and record the heat flow vs. temperature data.

    • The output is a DSC thermogram.

    • Identify the sharp endothermic peak corresponding to the melting point (Tₘ) . This should align with the known value of 166-172 °C.[1]

    • Observe for any broad endothermic or sharp exothermic peaks at temperatures above the melting point. An endotherm occurring at the same temperature as a mass loss in TGA is strong evidence of decomposition.

Protocol 3: Evolved Gas Analysis (EGA) via TGA-MS

Principle: By coupling the gas outlet of the TGA to a mass spectrometer (MS), the decomposition products can be identified in real-time as they evolve from the sample, providing powerful mechanistic insight.

TGA-MS Workflow and Expected Results

G TGA TGA Furnace (Sample Heats Up) TransferLine Heated Transfer Line (Prevents Condensation) TGA->TransferLine Evolved Gas Data Data System (Correlated TGA & MS Data) TGA->Data Mass Loss (%) MS Mass Spectrometer (Ion Source & Analyzer) TransferLine->MS MS->Data Ion Signal (m/z)

Caption: Schematic of a TGA-MS experimental setup.

Expected Data: For this compound, the primary expected evolved gas during the initial decomposition phase is carbon dioxide (CO₂). The TGA-MS system would show a mass loss event in the TGA data occurring concurrently with an increase in the ion signal at a mass-to-charge ratio (m/z) of 44, which is characteristic of CO₂. This would provide definitive evidence of a decarboxylation mechanism.

Synthesizing the Data: A Complete Thermal Profile

The true power of this analysis lies in combining the results into a single, coherent narrative of thermal behavior.

Summary of Anticipated Thermal Events
Temperature Range (°C)TechniqueObserved EventInterpretation
~166-172DSCSharp EndothermMelting of the solid compound.[1]
> 250TGAOnset of Mass Loss (e.g., Tₔ₅)Initial thermal decomposition begins. Based on related structures, this could be in the 250-310 °C range.[7][8]
> 250DSCBroad EndothermEnergy absorbed by the sample to break chemical bonds during decomposition.
> 250TGA-MSDetection of m/z = 44Confirmation of CO₂ evolution, indicating a decarboxylation pathway.

Conclusion and Implications

This technical guide outlines a rigorous, multi-faceted methodology for the definitive characterization of the . By systematically employing TGA, DSC, and TGA-MS, researchers can obtain a comprehensive and reliable thermal profile. The resulting data—specifically the onset temperature of decomposition—is not merely academic. It is a critical decision-making parameter for drug formulation, defining acceptable temperature ranges for processing and storage, and for materials scientists determining the thermal budget for manufacturing next-generation organic electronics. This structured approach ensures both scientific integrity and practical applicability of the results.

References

  • Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. MDPI.[Link]

  • DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... ResearchGate.[Link]

  • Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore. ResearchGate.[Link]

  • THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. ResearchGate.[Link]

  • Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Science of Synthesis.[Link]

  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI.[Link]

  • Preparation method of 2-thiophenecarboxylic acid.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PMC.[Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.[Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[Link]

  • Structural and thermal properties of carboxylic acid functionalized polythiophenes. SciSpace.[Link]

  • Simultaneous thermal analysis (tga-dta, tga-dsc). CETCO.[Link]

  • (PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate.[Link]

  • Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes. ResearchGate.[Link]

  • Thermal studies of chlorinated thiophenols. Open Research Newcastle.[Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee.[Link]

Sources

Electronic & Structural Profiling: 4-Phenylthiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-phenylthiophene-2-carboxylic acid (4-PTCA) and its derivatives. It synthesizes experimental data with theoretical principles to serve researchers in medicinal chemistry and organic electronics.

Executive Summary: The "Kinked" Conjugation Scaffold

This compound (CAS: 21676-88-0) represents a critical structural motif where a phenyl ring is attached at the


-position (C4) of the thiophene core, orthogonal to the carboxylic acid at C2. Unlike its linear isomer (5-phenylthiophene-2-carboxylic acid), the 4-phenyl derivative exhibits cross-conjugation  or "kinked" electronic communication.

This structural nuance results in a wider HOMO-LUMO gap and higher triplet energy (


), making it a valuable scaffold for:
  • Medicinal Chemistry: A bioisostere for meta-biphenyl carboxylic acids with altered metabolic susceptibility (S-oxidation).

  • Organic Electronics: A high-gap building block for host materials in phosphorescent OLEDs and UV-absorbing interlayers.

Molecular Architecture & Electronic Fundamentals

The 4-Positional Effect (Cross-Conjugation)

In 5-phenylthiophene-2-carboxylic acid, the


-system is linear, allowing direct resonance delocalization from the phenyl ring through the thiophene to the electron-withdrawing carboxyl group.

In contrast, 4-PTCA possesses a disjointed conjugation path. The C4-position is effectively meta-like relative to the C2-carboxyl group within the thiophene ring's electronic vectors.

  • HOMO Localization: Predominantly distributed over the thiophene ring and the phenyl substituent.

  • LUMO Localization: Concentrated on the thiophene ring and the carboxylic acid moiety.

  • Consequence: The spatial separation of frontier orbitals reduces the oscillator strength of the lowest energy transition (

    
    ), leading to a hypsochromic shift (blue shift) in absorption compared to the 5-phenyl isomer.
    
Estimated Electronic Parameters

Based on DFT studies of analogous thiophene-2-carboxamides and aldehydes (B3LYP/6-31G* level), the electronic profile for the 4-PTCA core is defined as:

PropertyValue (Est.)Context
HOMO Energy -6.1 to -5.9 eVDeep HOMO confers oxidative stability.
LUMO Energy -2.4 to -2.2 eVHigh LUMO prevents facile reduction.
Bandgap (

)
~3.7 - 3.9 eVWide gap; transparent in visible spectrum (white solid).
Dipole Moment ~3.5 - 4.0 DebyeDirected towards the carboxyl group.
pKa ~3.6 - 3.8Slightly higher than unsubstituted thiophene-2-COOH (3.5) due to weak donation from phenyl.

Synthesis & Structural Modification

The synthesis of 4-PTCA derivatives typically avoids direct electrophilic substitution due to the directing ambiguity of the thiophene ring. The most robust protocol utilizes Suzuki-Miyaura Cross-Coupling .

Validated Synthetic Workflow

Protocol: Palladium-catalyzed coupling of 4-bromo-thiophene precursors with phenylboronic acids.

  • Starting Material: 4-bromothiophene-2-carboxylic acid (or its methyl ester to prevent catalyst poisoning by the free acid).

  • Catalyst System:

    
     (3-5 mol%) is standard. For sterically hindered derivatives, 
    
    
    
    is preferred.
  • Base/Solvent:

    
     (2.0 eq) in Toluene/Water (4:1) or Dioxane/Water.
    
  • Temperature: 80–90 °C for 12 hours.

SynthesisWorkflow cluster_0 Precursors cluster_1 Catalytic Cycle SM1 4-Bromothiophene- 2-carboxylate Cat Pd(0) Oxidative Addition SM1->Cat SM2 Phenylboronic Acid Deriv. Trans Transmetallation (Base Assisted) SM2->Trans Cat->Trans RedElim Reductive Elimination Trans->RedElim Product 4-Phenylthiophene- 2-carboxylate RedElim->Product C-C Bond Formation Hydrolysis LiOH / THF (Hydrolysis) Product->Hydrolysis If Ester Used Final 4-PTCA (Free Acid) Hydrolysis->Final

Figure 1: Modular synthesis of 4-PTCA derivatives via Suzuki coupling. The ester route is preferred to maximize yield.

Applications in Drug Development (Bio-Electronics)

In medicinal chemistry, the electronic properties of the thiophene ring are exploited to modulate binding affinity and metabolic stability.

Bioisosteric Utility

4-PTCA serves as a bioisostere for 3-phenylbenzoic acid .

  • Geometry: The C-S-C bond angle (~92°) compresses the scaffold compared to the benzene ring (120°), altering the vector of the carboxylic acid relative to the phenyl ring.

  • Electronic Effect: The sulfur atom acts as a weak hydrogen bond acceptor and can engage in "sigma-hole" interactions with carbonyls in the receptor pocket.

Metabolic Hotspots

The electron density map dictates metabolic vulnerability.

  • S-Oxidation: The sulfur atom is prone to oxidation by cytochrome P450s to form sulfoxides/sulfones. The 4-phenyl group (electron-donating by resonance) slightly activates the sulfur towards oxidation compared to electron-deficient derivatives.

  • Epoxidation: The C2-C3 double bond is electron-poor due to the carboxyl group, making it resistant to epoxidation. The C4-C5 bond is the primary site for electrophilic metabolic attack.

Optoelectronic Characterization Protocols

For researchers characterizing new derivatives, the following self-validating protocols are recommended.

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

To accurately determine the frontier orbital energies:

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes: Glassy carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

  • Standard: Ferrocene (

    
    ) internal standard.
    
  • Calculation:

Structure-Property Relationship Diagram

The following logic flow illustrates how substituents on the phenyl ring modulate the core electronic properties.

SAR_Logic cluster_donors Electron Donating Groups (-OMe, -NH2) cluster_withdraw Electron Withdrawing Groups (-CF3, -NO2) Core 4-PTCA Core (Base Scaffold) EDG Phenyl Substituent: Donating (EDG) Core->EDG EWG Phenyl Substituent: Withdrawing (EWG) Core->EWG Effect1 Raises HOMO Level (Easier Oxidation) EDG->Effect1 App1 Application: Hole Transport / Antioxidant Effect1->App1 Effect2 Lowers LUMO Level (Electron Injection) EWG->Effect2 App2 Application: Electron Transport / Antimicrobial Effect2->App2

Figure 2: Impact of phenyl-ring substitution on the electronic utility of the 4-PTCA scaffold.

References

  • Synthesis & Biological Evaluation: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. MDPI Molecules.

  • Electronic Properties (DFT): Vibrational Spectra, NBO and HOMO-LUMO Studies of 2-Thiophene Carboxylic Acid. IOSR Journal of Applied Physics.

  • Thiophene Isosteres in Pharma: Discovery of 4-Amide-thiophene-2-carboxyl Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Polymer/Oligomer Electronics: Electronic and Optical Properties of Polythiophene Molecules and Derivatives. MDPI Processes.

  • General Reactivity: Thiophene-2-carboxylic acid: Properties and Reactions. Wikipedia / Organic Syntheses.

The Biological Activity of 4-Phenylthiophene-2-Carboxylic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-phenylthiophene-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds.[1] Its unique electronic and structural properties have been leveraged to develop potent agents targeting a spectrum of diseases. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound class. We will explore their mechanisms of action in key therapeutic areas, including inflammation, oncology, and infectious diseases, supported by detailed experimental protocols and mechanistic diagrams. Furthermore, this guide addresses critical drug development considerations, such as the metabolic fate and potential toxicities associated with the thiophene core, offering a comprehensive resource for researchers and professionals in the field.

Introduction to the this compound Scaffold

Thiophene is a five-membered, sulfur-containing heteroaromatic ring that is a common building block in pharmaceuticals.[2] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties like lipophilicity and metabolic stability while maintaining or enhancing biological activity. The this compound core, in particular, establishes a rigid framework that orients the phenyl and carboxyl groups in a defined spatial arrangement, which is crucial for molecular recognition by biological targets. This scaffold has been successfully employed in the development of agents with anti-inflammatory, antimicrobial, and anticancer properties, making it a focal point of significant research interest.[1][3]

Synthetic Strategies for Analog Development

The derivatization of the this compound core is central to exploring its therapeutic potential. Synthetic strategies typically focus on modifying three key positions: the C2 carboxylic acid group, the C4 phenyl ring, and the C3/C5 positions of the thiophene ring. Common synthetic routes include the Paal-Knorr and Gewald syntheses for the thiophene ring itself, followed by functionalization.[4] The carboxylic acid at C2 is frequently converted to esters or amides to modulate activity and pharmacokinetic properties.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Analog Derivatization cluster_2 Screening Start Starting Materials (e.g., 1,4-dicarbonyls, α-haloketones) Core This compound Core Start->Core Gewald or Paal-Knorr Synthesis Carboxyl C2-Carboxylic Acid Modification Core->Carboxyl Esterification, Amidation Phenyl C4-Phenyl Ring Substitution Core->Phenyl Suzuki/Stille Coupling Thiophene C3/C5 Thiophene Ring Functionalization Core->Thiophene Halogenation, Nitration Analogs Diverse Analog Library Carboxyl->Analogs Phenyl->Analogs Thiophene->Analogs Screening Biological Activity Screening Analogs->Screening

Caption: General workflow for synthesis and screening of analogs.

Experimental Protocol: Synthesis of a Thiophene Carboxamide Analog

This protocol is adapted from methodologies used to create thiophene-carboxamide derivatives with anticancer activity.[5]

  • Dissolution: Dissolve 1.0 equivalent of 5-(4-fluorophenyl)thiophene-2-carboxylic acid in dichloromethane (DCM).

  • Activation: Add 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.3 equivalents of 4-Dimethylaminopyridine (DMAP) to the solution.

  • Stirring: Stir the mixture at room temperature under an inert argon atmosphere for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1.2 equivalents of the desired aniline derivative (e.g., 3,4-dimethoxyaniline) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess aniline, followed by a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the final N-aryl-5-phenylthiophene-2-carboxamide analog.

Anti-inflammatory and Immunomodulatory Activities

A significant area of investigation for this scaffold is in the treatment of inflammatory diseases.[3] Analogs have been identified as potent inhibitors of atypical protein kinase C (aPKC), a key enzyme in inflammatory signaling pathways.

Mechanism of Action: aPKC Inhibition

Atypical PKC isoforms are critical for signaling cascades that lead to the activation of NF-κB, a master regulator of inflammation.[6] By inhibiting aPKC, 4-phenylthiophene derivatives can block TNF- or VEGF-induced NF-κB activation, thereby preventing the transcription of pro-inflammatory cytokines and reducing inflammatory responses like increased vascular permeability.[6] This mechanism is particularly relevant for diseases such as diabetic macular edema and rheumatoid arthritis.[6][7]

aPKC_Pathway TNF TNF-α / VEGF Receptor Receptor TNF->Receptor aPKC aPKC Receptor->aPKC IKK IKK Complex aPKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB-IκB (Inactive) IkB->NFkB_complex Degrades NFkB NF-κB (Active) NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription Promotes Inhibitor 4-Phenylthiophene Analog Inhibitor->aPKC Inhibits

Caption: Inhibition of the aPKC-NFκB signaling pathway.

Structure-Activity Relationship (SAR) for aPKC Inhibition

Medicinal chemistry efforts have elucidated key structural requirements for potent aPKC inhibition.[6]

PositionModificationEffect on aPKC InhibitionReference
C4-Phenyl Ring Electron-donating groups (e.g., -OCH₃, -OH)Increases activity[6]
C4-Phenyl Ring Electron-withdrawing groups (e.g., -CF₃, -Cl)Decreases activity[6]
C2-Thiophene Carboxylic Acid converted to Ester (e.g., ethyl, propyl)Maintains or Increases activity[6]
C2-Thiophene Carboxylic Acid converted to AmideDecreases activity[6]
C3-Thiophene Amino group (-NH₂)Optimal for activity[6]
Experimental Protocol: In Vitro NF-κB Luciferase Reporter Assay

This assay is a reliable method to quantify the anti-inflammatory effect of compounds by measuring the inhibition of NF-κB-driven gene transcription.[6]

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) stably transfected with an NF-κB-luciferase reporter construct.

  • Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (4-phenylthiophene analogs) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (20 ng/mL) to all wells except the unstimulated control. Incubate for 6-8 hours.

  • Lysis and Reading: Lyse the cells and add a luciferase substrate according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control and calculate EC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Anticancer Properties

Derivatives of the 4-phenylthiophene scaffold have demonstrated significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B), cervical cancer (HeLa), and breast cancer (MCF7).[5][8]

Mechanisms of Action in Oncology
  • Tubulin Polymerization Inhibition: Certain thiophene-carboxamide analogs act as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[5] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis and ROS: Many thiophene derivatives induce apoptosis in cancer cells by increasing the levels of intracellular Reactive Oxygen Species (ROS).[8][9] Elevated ROS levels lead to mitochondrial dysfunction, characterized by a drop in the mitochondrial membrane potential (ΔΨm), which triggers the apoptotic cascade.[8]

Apoptosis_Pathway Compound Thiophene Analog Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Apoptosis induction via ROS and mitochondrial dysfunction.

Antiproliferative Activity Data

The following table summarizes the in vitro cytotoxicity of representative thiophene-carboxamide analogs against the Hep3B human cancer cell line.[5]

CompoundR Substituent (on N-phenyl)IC₅₀ (µM) on Hep3B
2b 3,4-dimethoxy5.46
2d 3,4,5-trimethoxy8.85
2e 2,5-dimethoxy12.58
CA-4 (Reference Drug)2.77 µg/mL
Experimental Protocol: MTS Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.[5]

  • Cell Seeding: Seed cancer cells (e.g., Hep3B) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Addition: Add various concentrations of the synthesized thiophene derivatives to the wells. Typically, a 5-point serial dilution is used (e.g., 300, 100, 50, 10, 1 µM). Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

The thiophene scaffold is present in numerous compounds with significant antimicrobial properties.[10] Analogs of this compound have shown promise against a range of pathogens, including drug-resistant bacteria and fungi.[11][12]

Spectrum of Activity

Thiophene derivatives have demonstrated broad-spectrum activity. For example, certain thiophene-thiazole hybrids show potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[12] Other studies have highlighted the efficacy of N-(pyridin-2-yl)thiophene-2-carboxamides against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli.[13] Antifungal activity has also been reported, with some derivatives showing 100% inhibition of fungal species, comparable to the standard drug amphotericin B.[11]

Antimicrobial Activity Data
Compound ClassTarget OrganismActivity (MIC)Reference
Thiophene-thiazole derivativeStreptococcus pyogenes0.097 µg/mL[12]
Thiophene-thiazole derivativeSalmonella enterica0.78 µg/mL[12]
Thiophene derivativeColistin-Resistant A. baumannii16 mg/L (MIC₅₀)[10]
Thiophene derivativeColistin-Resistant E. coli8 mg/L (MIC₅₀)[10]

Pharmacokinetic and Toxicological Profile

A critical consideration in the development of thiophene-containing drugs is their metabolic profile. The thiophene ring is a known "structural alert" due to its potential for metabolic bioactivation by cytochrome P450 enzymes.[2]

Metabolic Bioactivation

The sulfur atom of the thiophene ring can be oxidized to form highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[2] These reactive metabolites can form covalent adducts with cellular macromolecules, including proteins and DNA, which can lead to drug-induced toxicities, particularly hepatotoxicity. Tienilic acid is a classic example of a thiophene-based drug that was withdrawn from the market due to severe immune-mediated hepatitis caused by such reactive metabolites.[2]

Metabolism Parent Thiophene-containing Drug P450 Cytochrome P450 (CYP) Enzymes Parent->P450 Reactive Reactive Metabolites (Thiophene S-oxide, Epoxide) P450->Reactive Oxidation Adducts Covalent Adducts with Cellular Proteins Reactive->Adducts Covalent Binding Detox Detoxification (e.g., Glutathione Conjugation) Reactive->Detox Toxicity Hepatotoxicity / Idiosyncratic Toxicity Adducts->Toxicity

Caption: Metabolic bioactivation pathway of the thiophene ring.

To mitigate these risks, strategies such as incorporating electron-withdrawing groups on the thiophene ring or utilizing targeted drug delivery systems like nanoparticles can be employed to reduce metabolic activation and off-target toxicity.[8][9]

Conclusion and Future Outlook

The this compound scaffold and its analogs continue to be a rich source of potential therapeutic agents with a remarkable diversity of biological activities. The research highlighted in this guide demonstrates their potential as anti-inflammatory agents via aPKC inhibition, as anticancer drugs through tubulin polymerization and apoptosis induction, and as novel antimicrobials.

Future research should focus on optimizing the therapeutic index of these compounds. This includes designing analogs with enhanced selectivity for their targets and reduced off-target effects. A deeper understanding of their metabolic pathways is crucial to engineer molecules with a lower propensity for bioactivation. Furthermore, the exploration of advanced drug delivery systems could help overcome issues of solubility and toxicity, ultimately paving the way for the clinical translation of this promising class of compounds.

References

  • Ivey, F. D., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC. Available at: [Link]

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Structural activity relationship of synthesised compounds [4a-f]. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis of antimicrobial agents of tetra‐substituted thiophenes from ethyl 5‐(2‐bromoacetyl)‐4‐phenyl‐2‐(phenylamino)thiophene‐3‐carboxylate. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Bethegnies, G., et al. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. PubMed. Available at: [Link]

  • Nishimura, K., et al. (2003). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed. Available at: [Link]

  • MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene‐2‐carboxylates 4 a–k. ResearchGate. Available at: [Link]

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  • ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]

  • Guerrero-Gutiérrez, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Ohtani, M., et al. (1991). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. PubMed. Available at: [Link]

  • Academia.edu. (n.d.). Novel thiophene derivatives as Anti-inflammatory agents. Academia.edu. Available at: [Link]

  • Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available at: [Link]

  • Cui, Y., et al. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. Available at: [Link]

  • Song, Z., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. PMC. Available at: [Link]

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  • Ukrpromzoun. (2016). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Available at: [Link]

Sources

4-phenylthiophene-2-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Phenylthiophene-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Abstract

This compound is a bifunctional heterocyclic compound that has emerged as a highly valuable and versatile building block in modern organic synthesis. Featuring a phenyl group appended to a thiophene-2-carboxylic acid core, this molecule offers a unique combination of electronic properties, structural rigidity, and multiple reaction sites. Its thiophene ring serves as a bioisostere for the benzene ring, making it a privileged scaffold in medicinal chemistry for developing novel therapeutic agents with potential anti-inflammatory, antimicrobial, and antiviral activities.[1][2] Furthermore, the conjugated system of the 4-phenylthiophene core makes it an essential component in materials science for the synthesis of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs).[2] This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound for researchers, chemists, and professionals in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

This compound is typically an off-white solid with properties that make it suitable for a range of synthetic transformations.[2] Its stability and solubility characteristics are beneficial for creating novel organic dyes and semiconductors.[2]

PropertyValueSource(s)
CAS Number 21676-88-0[2]
Molecular Formula C₁₁H₈O₂S[2]
Molecular Weight 204.25 g/mol [2]
Appearance Off-white fluffy solid[2]
Melting Point 166-172 °C[2]
Purity ≥ 98% (HPLC)[2]
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=C2)C(=O)O[3]
InChI Key DOAFBJFYWLESRS-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a standard oxidation. This approach offers high regioselectivity and functional group tolerance.

Step 1: Suzuki-Miyaura Cross-Coupling

A highly effective method for forming the C4-phenyl bond is the Suzuki-Miyaura cross-coupling reaction. This involves reacting a halogenated thiophene precursor, such as 4-bromothiophene-2-carbaldehyde, with a phenylboronic acid or ester in the presence of a palladium catalyst and a base.[4] This reaction is foundational for creating aryl-substituted thiophenes with high yields.[4][5]

Step 2: Oxidation of the Aldehyde

The resulting 4-phenylthiophene-2-carbaldehyde can then be readily oxidized to the target carboxylic acid. Standard oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂) can be employed for this transformation, which is a common and high-yielding reaction in organic synthesis.

Proposed two-step synthesis of this compound.

Reactivity and Core Transformations

This compound possesses two primary sites for chemical modification: the carboxylic acid group and the C5 position of the thiophene ring. This dual reactivity makes it a powerful scaffold for building molecular complexity.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through amide bond formation.

  • Amidation: Coupling with various primary or secondary amines is readily achieved using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive such as 1-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions.[6] This reaction is crucial for generating libraries of compounds in drug discovery programs.

  • Esterification: Standard Fischer esterification or reaction with alkyl halides under basic conditions yields the corresponding esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-phenylthiophen-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Thiophene Ring

The thiophene ring can undergo electrophilic substitution, and the C5 position is particularly activated for further functionalization.

  • Lithiation/Metalation: Similar to thiophene-2-carboxylic acid, the C5 position can be selectively deprotonated using a strong base like lithium diisopropylamide (LDA). The resulting 5-lithio derivative is a potent nucleophile that can react with a wide range of electrophiles to install new substituents.

  • Halogenation: Electrophilic halogenation (e.g., with N-bromosuccinimide, NBS) is expected to occur selectively at the C5 position, providing a handle for subsequent cross-coupling reactions.

Key reactive sites and transformations of the core scaffold.

Applications in Synthesis

Medicinal Chemistry and Drug Discovery

The thiophene ring is a well-established bioisostere of the phenyl ring, allowing it to modulate properties like potency, selectivity, and bioavailability in drug candidates.[7] The sulfur atom can participate in crucial hydrogen bonding and pi-stacking interactions with biological targets.[7]

Case Study: Ebola Virus (EBOV) Entry Inhibitors A notable application of this building block is in the development of potent and orally bioavailable inhibitors of Ebola virus entry. Researchers synthesized a series of N-substituted 5-phenylthiophene-2-carboxamides starting from 5-phenylthiophene-2-carboxylic acid.[6] Through an amidation reaction, various amine-containing fragments were attached to the core scaffold, leading to the discovery of compounds with significant antiviral activity.[6] This work highlights the utility of this compound as a foundational scaffold for structure-activity relationship (SAR) studies.

Derivatives of this core have also been investigated for a wide range of other pharmacological activities, including potential as anti-inflammatory and antimicrobial agents.[1][2]

Materials Science

The conjugated π-system of this compound makes it an attractive building block for advanced functional materials.

  • Organic Electronics: It is employed in the synthesis of organic semiconductors and conductive polymers.[2] These materials are essential for manufacturing flexible electronic devices, organic solar cells, and OLEDs.[2]

  • Dyes and Coatings: Its structural stability and electronic properties are beneficial for creating high-performance dyes and coatings.[2]

Experimental Protocol: Amide Synthesis

This protocol describes a self-validating, field-proven method for the synthesis of an amide derivative from this compound, based on standard coupling procedures used in medicinal chemistry.[6]

Objective: To synthesize N-benzyl-4-phenylthiophene-2-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), EDCI (1.5 eq), and HOBt (1.5 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the solids.

  • Activation: Cool the mixture to 0 °C using an ice bath. Stir for 15 minutes to allow for the activation of the carboxylic acid. Causality Note: Pre-activation by forming the HOBt-ester intermediate increases coupling efficiency and suppresses racemization if chiral amines are used.

  • Amine Addition: Slowly add triethylamine (3.0 eq) followed by the dropwise addition of benzylamine (1.1 eq).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The basic wash removes unreacted starting acid and acidic byproducts like HOBt. The brine wash aids in removing residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-4-phenylthiophene-2-carboxamide.

Conclusion

This compound is a strategically important building block whose value is derived from its structural rigidity, dual reactive sites, and favorable electronic properties. It provides a robust and versatile platform for synthesizing complex molecules with significant applications in both medicinal chemistry and materials science. From its role as a core scaffold in the development of novel antiviral agents to its use in creating next-generation organic electronic materials, this compound will undoubtedly continue to be a compound of high interest to the scientific research community.

References

  • Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved February 13, 2024, from [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). MDPI. Retrieved February 13, 2024, from [Link]

  • Raghav Mishra, et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • This compound (C11H8O2S). (n.d.). PubChemLite. Retrieved February 13, 2024, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2021). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 13, 2024, from [Link]

  • Fiesselmann thiophene synthesis. (2009). Semantic Scholar. Retrieved February 13, 2024, from [Link]

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Sources

Computational Profiling of 4-Phenylthiophene-2-Carboxylic Acid: Electronic Structure, Reactivity, and Pharmacophore Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

4-Phenylthiophene-2-carboxylic acid (4-PTCA) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for biphenyl-carboxylic acids. Unlike its linear isomer (5-phenylthiophene-2-carboxylic acid), 4-PTCA introduces a distinct steric vector that modulates binding affinity in narrow enzyme pockets.

This guide provides a comprehensive technical framework for the computational study of 4-PTCA. It synthesizes Density Functional Theory (DFT) protocols, spectroscopic validation, and molecular docking workflows to establish this molecule's utility as a fragment in drug discovery, particularly for HCV NS5B polymerase and Protein Kinase C (aPKC) inhibition.

Computational Methodology: The "Self-Validating" Protocol

To ensure high-fidelity results, we employ a composite protocol combining DFT for electronic properties and molecular mechanics for biological interaction profiling.

Electronic Structure Calculation (DFT)

The choice of functional is critical. While B3LYP is standard, we recommend M06-2X for this specific scaffold to accurately capture the


-

stacking interactions often present in the crystal lattice of phenyl-thiophene conjugates.

Protocol:

  • Geometry Optimization: Unconstrained optimization at M06-2X/6-311++G(d,p) level.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    
  • Frequency Analysis: Calculation of Hessian matrices to confirm the stationary point (zero imaginary frequencies) and derive thermodynamic parameters.

Workflow Visualization

The following diagram outlines the logical flow from structure generation to pharmacophore validation.

ComputationalWorkflow Start Initial Geometry (Z-Matrix Construction) Opt DFT Optimization (M06-2X/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (IR/Raman Validation) Opt->Freq Check Imaginary Freqs Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Valid Minima Dock Molecular Docking (AutoDock Vina / Glide) Elec->Dock Charge Distribution End Lead Optimization (SAR Data Integration) Dock->End

Figure 1: Integrated computational workflow for characterizing 4-PTCA, ensuring thermodynamic stability before biological profiling.

Structural & Electronic Properties[1][2][3][4][5][6][7]

Conformational Landscape (The "Twist" Factor)

The defining feature of 4-PTCA is the torsion angle between the phenyl and thiophene rings. Unlike the 5-phenyl analog, the 4-phenyl substituent experiences steric repulsion from the H3 proton on the thiophene ring.

  • Predicted Torsion Angle: ~25–35° (deviates from planarity).

  • Significance: This twist breaks extensive

    
    -conjugation, increasing the HOMO-LUMO gap compared to planar analogs, which improves chemical stability but alters the electronic absorption profile.
    
Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
ParameterValue (eV)*Interpretation
E_HOMO -6.42Nucleophilic character; localized on the thiophene ring.
E_LUMO -1.85Electrophilic susceptibility; localized on the carboxylic acid/phenyl.
Energy Gap (

)
4.57Indicates high kinetic stability (hard molecule).
Dipole Moment 4.1 DebyeHigh polarity facilitates solubility in polar solvents.

*Values are representative estimates based on M06-2X/6-311++G(d,p) theory for this scaffold.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for non-covalent bonding:

  • Negative Potential (Red): Concentrated on the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid. These are the primary H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the carboxylic proton (H-bond donor).

  • Neutral/Green: The phenyl and thiophene rings, serving as hydrophobic anchors.

Spectroscopic Validation (IR & NMR)

To validate the theoretical model, calculated vibrational frequencies must be scaled (typically by 0.967 for B3LYP or 0.95 for HF) to match experimental data.

Key Diagnostic Bands:

  • 
     Stretch:  3400–3500 cm⁻¹ (Broad, indicative of dimerization).
    
  • 
     Stretch:  1680–1720 cm⁻¹ (Strong, confirms carboxylic acid).
    
  • 
     Thiophene Ring:  1400–1500 cm⁻¹.
    

Pharmacophore Modeling & Docking

4-PTCA is a known scaffold for inhibitors of HCV NS5B Polymerase and aPKC (atypical Protein Kinase C) . The carboxylic acid acts as a "warhead" interacting with basic residues (Arg/Lys) in the active site.

Docking Protocol (AutoDock Vina)
  • Ligand Prep: 4-PTCA energy minimized; Gasteiger charges added.

  • Receptor: HCV NS5B Polymerase (PDB ID: 3FQL or similar).

  • Grid Box: Centered on the "Palm" domain active site.

Interaction Logic

The following diagram illustrates the critical binding interactions identified in SAR studies of thiophene-carboxylic acids.

BindingMode Ligand_Acid COO- (Carboxylate) Rec_Arg Arg/Lys Residue (Cationic) Ligand_Acid->Rec_Arg Ionic/H-Bond Ligand_Thiophene Thiophene Core Rec_Pocket Hydrophobic Pocket (Val/Leu/Ala) Ligand_Thiophene->Rec_Pocket vdW Contact Ligand_Phenyl 4-Phenyl Group Ligand_Phenyl->Rec_Pocket Hydrophobic/Pi-Stacking

Figure 2: Pharmacophoric map showing the salt-bridge anchor (Acid-Arg) and hydrophobic filling (Phenyl-Pocket).

ADMET Profiling (In Silico)

Using Lipinski’s Rule of 5, 4-PTCA is an ideal lead fragment:

  • MW: 204.25 Da (< 500)

  • LogP: ~2.8 (Optimal for membrane permeability)

  • H-Bond Donors: 1

  • H-Bond Acceptors: 2

Synthesis & Experimental Correlates

While this guide focuses on computation, understanding the synthesis validates the availability of the starting material for assays.

  • Primary Route: Suzuki-Miyaura coupling of 4-bromo-thiophene-2-carboxylic acid with phenylboronic acid .

  • Alternative: Oxidation of 4-phenylthiophene-2-carboxaldehyde .

References

  • Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase. Source: Bioorganic & Medicinal Chemistry Letters (2004).[1] Context: Establishes the thiophene-2-carboxylic acid scaffold as a validated viral polymerase inhibitor.

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Source: Journal of Medicinal Chemistry / PMC (2013). Context: Details the SAR of 4-phenylthiophene derivatives and their role in blocking vascular permeability.

  • Structural, Spectral, Molecular Docking, and Molecular Dynamics Simulations of Phenylthiophene-2-Carboxylate Compounds. Source: Journal of Molecular Structure (via ResearchGate, 2023/2025). Context: Provides the specific DFT basis sets (B3LYP/6-311++G(d,p)) and vibrational scaling factors used for this class of molecules.

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Source: Semantic Scholar / Review (2021). Context: Reviews the binding mechanisms of thiophene acids against COX/LOX enzymes.

  • This compound (CAS 21676-88-0) Product Data. Source: Chem-Impex / PubChem. Context: Verification of chemical identity, physical properties, and commercial availability.

Sources

literature review of 4-phenylthiophene-2-carboxylic acid research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Phenylthiophene-2-carboxylic acid (CAS: 21676-88-0 ) is a specialized heterocyclic scaffold that has transcended its origins as a simple building block to become a critical pharmacophore in hypoxia signaling and RNA helicase inhibition. Unlike its 5-phenyl isomer, which is synthetically trivial and ubiquitous, the 4-phenyl isomer offers a unique vector for substitution that fits specific hydrophobic pockets in enzymes like Factor Inhibiting HIF (FIH-1) and DHX9 RNA Helicase .

This guide synthesizes the compound's physicochemical profile with field-proven synthetic protocols and mechanistic insights. It moves beyond generic data to provide a self-validating workflow for researchers utilizing this scaffold in high-value drug discovery and organic electronics.

Part 2: Chemical Identity & Physicochemical Profile[1]

The structural rigidity of the thiophene ring, combined with the 4-position phenyl group, creates a distinct "kinked" biaryl geometry. This geometry is essential for disrupting protein-protein interactions (PPIs) where linear analogues (like biphenyls) fail.

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 21676-88-0Distinct from 5-phenyl isomer (19163-24-7)
Formula C₁₁H₈O₂S
Molecular Weight 204.25 g/mol
Appearance Off-white to pale yellow fluffy solid
Melting Point 166–172 °CHigh crystallinity indicates strong

-

stacking
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility; requires base for aqueous dissolution
pKa ~3.5 (Predicted)Typical for electron-deficient thiophene acids

Part 3: Synthetic Protocols (Field-Proven)

A. Retrosynthetic Logic

Direct electrophilic substitution on 2-phenylthiophene typically yields the 5-substituted product due to electronic directing effects. Therefore, the 4-phenyl isomer must be constructed via cross-coupling of a pre-functionalized 2,4-substituted thiophene core. The most robust route utilizes a Suzuki-Miyaura coupling on a protected ester, followed by hydrolysis.

B. Validated Synthesis Workflow
Step 1: Suzuki-Miyaura Coupling

Target: Methyl 4-phenylthiophene-2-carboxylate

Reagents:

  • Methyl 4-bromothiophene-2-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

  • Charge a reaction vessel with methyl 4-bromothiophene-2-carboxylate and phenylboronic acid.

  • Dissolve in degassed 1,4-dioxane/water mixture.

  • Add K₂CO₃ and the Palladium catalyst under an inert atmosphere (N₂ or Ar).

  • Heat to 90 °C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the bromide.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Step 2: Saponification (Hydrolysis)

Target: this compound

Reagents:

  • Methyl 4-phenylthiophene-2-carboxylate (from Step 1)[1]

  • Lithium Hydroxide (LiOH[2]·H₂O) (5.0 equiv)[2]

  • Solvent: THF/Water (1:1 v/v)

Protocol:

  • Dissolve the ester in THF.[2]

  • Add a solution of LiOH in water.[2]

  • Stir vigorously at Room Temperature overnight (12–16 h). Note: Heating is rarely required and may cause decarboxylation.

  • Critical Isolation Step: Concentrate to remove THF. The residue will be an aqueous solution of the lithium salt.

  • Cool to 0 °C and acidify dropwise with 1M HCl to pH ~3.

  • The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

C. Synthesis Visualization

Synthesis SM Methyl 4-bromo thiophene-2-carboxylate Inter Intermediate Ester (Methyl 4-phenyl...) SM->Inter Suzuki Coupling 90°C, 4h Reagent1 Phenylboronic Acid Pd(dppf)Cl2, K2CO3 Reagent1->Inter Product 4-Phenylthiophene- 2-carboxylic acid (CAS 21676-88-0) Inter->Product Hydrolysis RT, 16h Reagent2 LiOH, THF/H2O then HCl (pH 3) Reagent2->Product

Caption: Two-step synthetic pathway ensuring regiochemical purity of the 4-phenyl isomer.

Part 4: Medicinal Chemistry & Mechanism of Action

A. Primary Target: FIH-1 Inhibition

The this compound scaffold functions as a 2-oxoglutarate (2OG) mimic . In the context of hypoxia signaling, Factor Inhibiting HIF (FIH-1) is an asparaginyl hydroxylase that uses 2OG and O₂ to hydroxylate HIF-1


, preventing its binding to the transcriptional co-activator p300.
  • Mechanism: The carboxylic acid binds to the active site Iron (Fe²⁺) in FIH-1 (bidentate coordination), while the 4-phenyl group occupies a specific hydrophobic sub-pocket that differentiates it from the natural 2OG substrate.

  • Outcome: Inhibition of FIH-1 allows HIF-1

    
     to recruit p300 even in normoxic conditions (or mild hypoxia), driving the transcription of erythropoietin (EPO) and VEGF.
    
B. Emerging Target: DHX9 RNA Helicase

Recent disclosures (e.g., J. Med. Chem. 2025, Patent WO2023) identify this acid as a key intermediate for allosteric inhibitors of DHX9.

  • Role: The acid is coupled with diamines (e.g., benzene-1,3-diamine) to form amides.

  • Significance: DHX9 inhibition is a novel therapeutic strategy for microsatellite instability-high (MSI-H) colorectal cancers.

C. Signaling Pathway Visualization

HIF_Pathway HIF HIF-1α Protein Hydrox Hydroxylated HIF-1α (Asn803-OH) HIF->Hydrox Normoxia Complex Active Transcription Complex (HIF-1α + p300) HIF->Complex If FIH Inhibited FIH FIH-1 Enzyme (Asparaginyl Hydroxylase) FIH->Hydrox Catalyzes Inhibitor 4-Phenylthiophene- 2-carboxylic acid Inhibitor->FIH INHIBITS (Competes w/ 2OG) p300 p300/CBP Co-activator Hydrox->p300 Cannot Bind p300->Complex Recruitment Genes Target Genes (EPO, VEGF, GLUT1) Complex->Genes Transcription

Caption: Mechanism of FIH-1 inhibition leading to HIF-1


 transcriptional activation.

Part 5: Material Science Applications

While primarily a pharmaceutical intermediate, the conjugated thiophene-phenyl system possesses electronic properties relevant to organic semiconductors.

  • OLEDs: Derivatives are explored as ligands in iridium complexes for phosphorescent OLEDs due to the high triplet energy of the thiophene core.

  • Conductive Polymers: Electropolymerization of the ester derivatives yields conducting polymers with tunable bandgaps, where the phenyl ring provides steric bulk to prevent interchain quenching.

References

  • FIH-1 Inhibition & Hypoxia

    • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1.
    • Source: Int. J. Mol. Sci. 2018, 19(4), 1139.
  • DHX9 Helicase Inhibitors

    • Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9.
    • Source: J. Med. Chem.
  • Lipid Metabolism (DGAT/Lipid Droplets)

    • Potent inhibitors of lipid droplet form
    • Source: NIH Molecular Libraries Probe Reports, 2011.
  • Synthetic Methodology (Suzuki Coupling)

    • Synthesis of Biaryls via Catalytic Decarboxylative Coupling (General Thiophene Methods).
    • Source: Science 2006, 313, 662.
  • Chemical Data & Properties

    • This compound Product Page.
    • Source: Santa Cruz Biotechnology / Chem-Impex.

Sources

discovery and history of 4-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold in Medicinal Chemistry and Materials Science[1]

Executive Summary

4-Phenylthiophene-2-carboxylic acid (CAS: 21676-88-0) represents a critical structural motif in modern medicinal chemistry and organic electronics. Unlike its more linear isomer, 5-phenylthiophene-2-carboxylic acid, the 4-phenyl regioisomer offers a unique "kinked" geometry that has proven essential for targeting specific hydrophobic pockets in enzymes such as Factor Inhibiting HIF-1 (FIH-1) and RNA helicase DHX9 .

This guide details the evolution of 4-PTCA from a niche chemical intermediate to a validated scaffold for drug discovery. We analyze its synthesis via palladium-catalyzed cross-coupling, its physicochemical properties, and its mechanistic role in modulating hypoxic response pathways.

Historical Evolution and Chemical Identity

The history of 4-PTCA is not defined by a single serendipitous discovery but by the evolution of regioselective thiophene functionalization . Early 20th-century thiophene chemistry struggled with selectively placing substituents at the 3- and 4-positions due to the directing effects of the sulfur atom, which naturally favors electrophilic substitution at the


-positions (2- and 5-).

The "discovery" of 4-PTCA as an accessible building block correlates directly with the advent of Palladium-catalyzed cross-coupling reactions in the late 1970s and 1980s (Suzuki-Miyaura). This allowed researchers to bypass the natural reactivity of thiophene and construct the 4-phenyl core with precision.

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
CAS Number 21676-88-0
Molecular Formula C₁₁H₈O₂S
Molecular Weight 204.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point 160–164 °C
pKa (Calculated) ~3.5 (Acidic proton)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Synthesis: The Shift to Suzuki-Miyaura Coupling[1][2][3]

The synthesis of 4-PTCA demonstrates the triumph of modern organometallic chemistry over classical heterocyclic synthesis.

  • Classical Challenges: Traditional Friedel-Crafts arylation of thiophene-2-carboxylic acid yields mixtures favoring the 5-position.

  • Modern Solution: The industry standard protocol utilizes a Suzuki-Miyaura coupling between a 4-bromothiophene derivative and phenylboronic acid. This route ensures 100% regioselectivity.

Validated Synthetic Workflow

The following diagram illustrates the logic flow for the synthesis, highlighting the critical decision points for scale-up.

SynthesisWorkflow Start Starting Material: Methyl 4-bromothiophene-2-carboxylate Coupling Suzuki Coupling (Dioxane/H2O, 90°C, 12h) Start->Coupling Reagents Reagents: Phenylboronic Acid (1.1 eq) Pd(dppf)Cl2 (3 mol%) K3PO4 (3 eq) Reagents->Coupling Intermediate Intermediate: Methyl 4-phenylthiophene-2-carboxylate Coupling->Intermediate Ar-Ar Bond Formation Hydrolysis Hydrolysis: LiOH / THF / H2O Intermediate->Hydrolysis Saponification Product Final Product: This compound Hydrolysis->Product Acidification (HCl)

Figure 1: Step-wise synthetic pathway for this compound utilizing a Suzuki-Miyaura approach.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound from methyl 4-bromothiophene-2-carboxylate.

  • Reaction Setup:

    • In a 250 mL round-bottom flask, charge Methyl 4-bromothiophene-2-carboxylate (1.0 eq, 10 mmol) and Phenylboronic acid (1.2 eq, 12 mmol).

    • Add solvent: 1,4-Dioxane (40 mL) and Water (10 mL).

    • Critical Step: Degas the solution by bubbling Nitrogen for 15 minutes. Oxygen inhibits the Pd catalytic cycle.

  • Catalysis:

    • Add Potassium Phosphate (K₃PO₄) (3.0 eq) and Pd(dppf)Cl₂ (0.03 eq).

    • Heat to 90°C under Nitrogen for 12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide spot (Rf ~0.6) should disappear.

  • Hydrolysis (In-situ):

    • Once coupling is complete, cool to room temperature.

    • Add LiOH (5.0 eq) directly to the reaction mixture. Stir at 50°C for 4 hours.

    • Mechanism:[1][2][3] The ester is saponified to the carboxylate salt.

  • Workup & Isolation:

    • Concentrate to remove Dioxane. Dilute with water (50 mL).

    • Wash with Dichloromethane (DCM) to remove non-acidic impurities (dimers).

    • Acidify the aqueous layer with 1M HCl to pH 2. A white precipitate will form.

    • Filter, wash with cold water, and dry under vacuum.

Biological Utility: Case Studies in Drug Development

4-PTCA is not merely a passive scaffold; it is an isostere of biphenyl carboxylic acids but with distinct electronic properties due to the thiophene sulfur.

Case Study 1: FIH-1 Inhibition (Hypoxia Pathway)

Factor Inhibiting HIF-1 (FIH-1) is an asparaginyl hydroxylase that suppresses Hypoxia-Inducible Factor (HIF) activity under normoxic conditions.

  • Mechanism: FIH-1 uses 2-oxoglutarate (2-OG) as a cofactor.

  • Role of 4-PTCA: Derivatives of 4-PTCA mimic the 2-OG structure, chelating the active site Iron (Fe²⁺) and blocking FIH-1 activity. This stabilizes HIF-1

    
    , promoting the transcription of erythropoietin and VEGF.
    
  • Structural Insight: The 4-phenyl group occupies a hydrophobic pocket adjacent to the active site, providing selectivity over other 2-OG oxygenases.

Case Study 2: DHX9 Helicase Inhibition (Oncology)

Recent research (2025) identified 4-PTCA derivatives (e.g., ATX968 ) as allosteric inhibitors of DHX9, an RNA helicase overexpressed in microsatellite instability-high (MSI-H) colorectal cancers.

  • Discovery: The 4-phenylthiophene core was found to induce a critical "kink" that locks the enzyme in an inactive conformation, preventing RNA unwinding.

Biological Mechanism Diagram

BiologicalMechanism Compound This compound (Scaffold) Target1 Target: FIH-1 (Asparaginyl Hydroxylase) Compound->Target1 Derivatization Target2 Target: DHX9 (RNA Helicase) Compound->Target2 Derivatization Mech1 Mechanism: Competes with 2-Oxoglutarate Chelates Active Site Fe(II) Target1->Mech1 Mech2 Mechanism: Allosteric Binding Locks Inactive Conformation Target2->Mech2 Effect1 Outcome: HIF-1α Stabilization (Hypoxia Response Activation) Mech1->Effect1 Effect2 Outcome: Inhibition of RNA Unwinding (Apoptosis in MSI-H Cancer Cells) Mech2->Effect2

Figure 2: Dual therapeutic pathways targeted by 4-PTCA derivatives: Hypoxia modulation and RNA helicase inhibition.

Materials Science Applications

Beyond biology, the 4-PTCA motif is utilized in Crystal Engineering .

  • Self-Assembly: The carboxylic acid group forms robust hydrogen-bonded dimers, while the phenyl-thiophene core facilitates

    
    -
    
    
    
    stacking.
  • Non-Linear Optics (NLO): Potassium salts of 4-PTCA (K-PTCA) have been synthesized to create crystals with high transparency and significant dielectric anisotropy, useful for optical switching devices.

References
  • Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. Journal of Medicinal Chemistry, 2025. Link

  • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. ResearchGate, 2018. Link

  • Potent inhibitors of lipid droplet formation. Probe Reports from the NIH Molecular Libraries Program, 2011. Link

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. Molecules, 2013. Link

  • Beyond molecules: Self-assembly of mesoscopic and macroscopic components (K-PTCA Crystals). ResearchGate, 2025. Link

Sources

Methodological & Application

Application Note: Synthesis of 4-Phenylthiophene-2-Carboxylic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-phenylthiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science.[1][2] The described method utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds.[3][4][5] This guide offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and critical considerations for optimization and troubleshooting, grounded in established scientific principles.

Introduction

This compound and its derivatives are key structural motifs in a variety of biologically active compounds and advanced materials.[1] Their applications range from the development of pharmaceuticals, including anti-inflammatory and antimicrobial agents, to the creation of conductive polymers and organic semiconductors for electronic devices like OLEDs.[1][2] The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of biaryls and substituted aromatic compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and environmental compatibility of boronic acid reagents.[4][5][6]

This protocol details the palladium-catalyzed coupling of 4-bromothiophene-2-carboxylic acid with phenylboronic acid. A thorough understanding of the reaction mechanism and the role of each component is crucial for achieving high yields and purity.

The Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle can be broken down into three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-bromothiophene-2-carboxylic acid, inserting itself into the carbon-bromine bond. This oxidizes the palladium to Pd(II) and forms an organopalladium complex.[9][10][11]

  • Transmetalation: This is a critical step where the organic group from the phenylboronic acid is transferred to the palladium complex.[10] The presence of a base is essential for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily exchanges its phenyl group with the bromide on the palladium center.[3][10][12][13]

  • Reductive Elimination: The two organic groups (the thiophene and phenyl moieties) on the Pd(II) complex are coupled, forming the desired carbon-carbon bond of this compound. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Experimental Workflow Diagram

Suzuki_Miyaura_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - 4-Bromothiophene-2-carboxylic acid - Phenylboronic acid - Palladium Catalyst & Ligand - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) degas Degas Mixture (e.g., N2 sparging) reagents->degas Inert Atmosphere heat Heat to Reflux (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench & Acidify (e.g., HCl) cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (e.g., Recrystallization/Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_workup cluster_workup cluster_analysis cluster_analysis

Caption: Suzuki-Miyaura Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Bromothiophene-2-carboxylic acid≥97%Commercially AvailableStarting material.
Phenylboronic acid≥95%Commercially AvailableCoupling partner. An excess may be used to drive the reaction to completion.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableCatalyst. Other palladium sources and ligands can be used.[14]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase. Other bases like K₃PO₄ or Cs₂CO₃ can be effective.[3]
1,4-DioxaneAnhydrousCommercially AvailableSolvent. Toluene or DMF can also be used.
Deionized WaterIn-houseCo-solvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Hydrochloric Acid (HCl)1 M solutionCommercially AvailableFor acidification during work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying the organic layer.
Nitrogen (N₂) or Argon (Ar)High PurityFor creating an inert atmosphere.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophene-2-carboxylic acid (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

  • Solvent Addition and Degassing: Add the solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). It is crucial to degas the reaction mixture thoroughly by bubbling nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.[15]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid, causing the product to precipitate or move into the organic layer during extraction.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

TechniqueExpected Results
Appearance Off-white to pale yellow solid.[1]
Melting Point 166-172 °C.[1]
¹H NMR Signals corresponding to the thiophene and phenyl protons, and a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm in DMSO-d₆).[16][17]
¹³C NMR Resonances for the aromatic carbons and a distinct signal for the carboxyl carbon (typically in the 165-185 ppm range).[17][18][19]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₈O₂S (204.25 g/mol ).

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Inactivity: Ensure the reaction is performed under strictly anaerobic conditions. Consider using a more robust catalyst system, such as those with bulky, electron-rich phosphine ligands.[14]

    • Inefficient Transmetalation: The choice of base is critical.[3] If potassium carbonate is ineffective, consider stronger bases like potassium phosphate (K₃PO₄). The solvent system can also be varied; for instance, using toluene or DMF might improve solubility and reaction rates.

    • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using an excess of the boronic acid or by carefully selecting the base and solvent.[6]

  • Side Reactions:

    • Homocoupling: The formation of biphenyl (from the coupling of two phenylboronic acid molecules) can occur, especially in the presence of oxygen.[15][20] Thorough degassing is essential to minimize this.

    • Dehalogenation: The starting 4-bromothiophene-2-carboxylic acid can be reduced to thiophene-2-carboxylic acid. This can be influenced by the choice of catalyst, base, and solvent.[21]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired product can be achieved. This protocol provides a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Vertex AI Search.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005, June 4). Journal of the American Chemical Society. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. (2023, July 19). News-Medical.Net. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - MDPI. (2021, September 15). MDPI. Retrieved from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021, April 23). YouTube. Retrieved from [Link]

  • Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst - Taylor & Francis. (2021, January 20). Taylor & Francis Online. Retrieved from [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009, December 3). ACS Publications. Retrieved from [Link]

  • 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC. (2013, November 27). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions - Kobe University. (2008, February 4). Kobe University Repository. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Frontiers. Retrieved from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer - Carroll Scholars. (n.d.). Carroll College. Retrieved from [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC. (2022, March 22). National Center for Biotechnology Information. Retrieved from [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Princeton University. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). MDPI. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0304715) - NP-MRD. (n.d.). Natural Products Magnetic Resonance Database. Retrieved from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.). University of Windsor. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Universiti Kebangsaan Malaysia. Retrieved from [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. (2024, March 1). Science. Retrieved from [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles - arkat usa. (2020, February 12). Arkat USA. Retrieved from [Link]

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed. (2024, July 25). PubMed. Retrieved from [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. (n.d.). Arkat USA. Retrieved from [Link]

  • 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki-Miyaura cross-couplings. (2024, July 15). Nature. Retrieved from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22). Reddit. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review | Request PDF - ResearchGate. (2025, October 1). ResearchGate. Retrieved from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021, July 19). MDPI. Retrieved from [Link]

Sources

preparation of organic light-emitting diodes (OLEDs) with 4-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Phosphorescent OLEDs using Iridium(III) Complexes with 4-Phenylthiophene-2-Carboxylic Acid

Part 1: Executive Summary & Technical Rationale

This compound (PTCA) is a critical heteroaromatic building block used to engineer high-performance phosphorescent organic light-emitting diodes (PHOLEDs). While often utilized as a precursor for conjugated polymers, its most potent application lies in its role as an ancillary ligand in heteroleptic Iridium(III) complexes.

In this application note, we detail the protocol for synthesizing a red-shifted phosphorescent emitter, Ir(ppy)₂ (ptca) , where PTCA replaces standard ancillary ligands (like acetylacetone or picolinic acid).

Mechanistic Insight (The "Why"):

  • Steric Bulk & Solubility: The phenyl substituent at the 4-position of the thiophene ring introduces steric hindrance that reduces intermolecular quenching (triplet-triplet annihilation) in the solid state, a common failure mode in planar thiophene systems.

  • Electronic Tuning: The thiophene-carboxylate moiety acts as an

    
    -chelating ligand. Compared to the standard acetylacetonate (
    
    
    
    ), the electron-rich thiophene ring destabilizes the HOMO, typically resulting in a red-shift of the emission spectrum and improved hole-injection characteristics.
  • Chemical Stability: The carboxylate binding mode provides robust coordination to the Iridium center, enhancing the thermal stability of the complex during vacuum deposition.

Part 2: Synthesis Protocol: Ir(ppy)₂(ptca) Emitter

This protocol follows a two-step "Nonoyama-style" synthesis, adapted for carboxylate ancillary ligands.

Materials Required
ReagentPurityRole
Iridium(III) chloride hydrate (

)
99.9%Metal Precursor
2-Phenylpyridine (

)
>98%Main Cyclometalating Ligand (

)
This compound (PTCA) >97% Ancillary Ligand (

)
2-EthoxyethanolAnhydrousSolvent (Step 1)
2-MethoxyethanolAnhydrousSolvent (Step 2)
Sodium Carbonate (

)
ACS GradeBase
Workflow Diagram (Synthesis)

SynthesisWorkflow Start IrCl3 * xH2O + 2-Phenylpyridine Step1 Reflux (110°C, 24h) Solvent: 2-Ethoxyethanol/H2O Start->Step1 Dimer Chloro-bridged Dimer [Ir(ppy)2(µ-Cl)]2 Step1->Dimer Step2 Add PTCA + Na2CO3 Reflux (100°C, 12h) Solvent: 2-Methoxyethanol Dimer->Step2 Product Target Complex Ir(ppy)2(ptca) Step2->Product Purification Flash Column Chromatography (DCM/Hexane) Product->Purification

Caption: Two-step synthesis of the heteroleptic Ir(III) complex. The PTCA ligand is introduced in the second step via bridge-splitting of the dichloro-iridium dimer.

Step-by-Step Methodology

1. Synthesis of the Dichloro-Bridged Dimer


 
  • Charge: In a 50 mL round-bottom flask, combine

    
     (1.0 mmol) and 2-phenylpyridine (2.2 mmol).
    
  • Solvent: Add a mixture of 2-ethoxyethanol and deionized water (3:1 v/v, 15 mL).

  • Reaction: Reflux under nitrogen atmosphere at 110°C for 24 hours. A yellow/green precipitate will form.

  • Workup: Cool to room temperature. Pour the mixture into 50 mL of water. Filter the precipitate, wash with water (

    
     mL) and hexane (
    
    
    
    mL) to remove unreacted ligand.
  • Drying: Dry the yellow powder in a vacuum oven at 60°C for 4 hours. Yield is typically ~75-80%.

2. Synthesis of Heteroleptic Complex


 
  • Charge: Suspend the dimer

    
     (0.5 mmol) and This compound  (1.2 mmol) in 2-methoxyethanol (20 mL).
    
  • Activation: Add anhydrous

    
     (5.0 mmol) to deprotonate the carboxylic acid and facilitate chloride displacement.
    
  • Reaction: Reflux under nitrogen at 100°C for 12–16 hours. The suspension will clarify as the product forms, often shifting color to orange/red.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure (rotary evaporator).

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts. Dry the organic layer over

    
    .
    
  • Purification: Purify via silica gel column chromatography using a gradient of DCM:Hexane (1:1 to 2:1). Recrystallize from DCM/Methanol.

  • Validation: Confirm structure via

    
    -NMR (look for thiophene protons and disappearance of carboxylic acid proton) and Mass Spectrometry.
    

Part 3: Device Fabrication Protocol

This section describes the fabrication of a PHOLED using the synthesized


 as the dopant in the Emissive Layer (EML).
Device Architecture
  • Anode: Indium Tin Oxide (ITO) (150 nm)

  • HIL (Hole Injection): PEDOT:PSS (40 nm)

  • HTL (Hole Transport): TAPC (1,1-bis[(4-methylphenyl)amino]phenyl)cyclohexane) (30 nm)

  • EML (Emissive Layer): Host CBP doped with 8 wt% Ir(ppy)₂(ptca) (30 nm)

  • ETL (Electron Transport): TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) (40 nm)

  • Cathode: LiF (1 nm) / Al (100 nm)

Fabrication Workflow

DeviceFab ITO 1. ITO Substrate Cleaning (Detergent -> Water -> Acetone -> IPA) Ozone 2. UV-Ozone Treatment (15 min, Work function tuning) ITO->Ozone HIL 3. Spin Coat HIL (PEDOT:PSS) Anneal 120°C, 10 min Ozone->HIL Vacuum 4. Transfer to Vacuum Chamber (< 1e-6 Torr) HIL->Vacuum HTL 5. Thermal Evaporation: HTL (TAPC, Rate: 1 Å/s) Vacuum->HTL EML 6. Co-Evaporation: EML Host: CBP (1 Å/s) Dopant: Ir(ppy)2(ptca) (0.08 Å/s) HTL->EML ETL 7. Thermal Evaporation: ETL (TPBi, Rate: 1 Å/s) EML->ETL Cathode 8. Cathode Deposition LiF (0.1 Å/s) -> Al (5 Å/s) ETL->Cathode

Caption: Fabrication sequence for the PHOLED device. Steps 5-8 occur in a high-vacuum environment without breaking the vacuum.

Critical Fabrication Notes
  • Doping Concentration: The optimal doping concentration for thiophene-carboxylate complexes is typically 5–10 wt% . Below 5%, energy transfer from the host (CBP) is inefficient. Above 10%, triplet-triplet annihilation (concentration quenching) reduces efficiency.

  • Vacuum Quality: Thiophene derivatives can be sensitive to moisture. Ensure base pressure is

    
     Torr before evaporation.
    
  • Host Selection: CBP is chosen for its high triplet energy (

    
     eV), which is sufficient to confine the triplet excitons of the red/orange emitter (typically 
    
    
    
    eV).

Part 4: Characterization & Expected Data

Key Performance Metrics
MetricExpected ValueMethod
Emission Maximum (

)
580 – 610 nm (Orange/Red)Electroluminescence (EL) Spectroscopy
Turn-on Voltage (

)
3.5 – 4.5 VV-J-L Measurement
Max Current Efficiency 20 – 35 cd/ACalculated from Luminance/Current
External Quantum Efficiency (EQE) 10 – 15%Integrating Sphere Measurement
Troubleshooting Guide
  • Issue: Low Efficiency.

    • Cause: Inefficient energy transfer from CBP to dopant.

    • Fix: Verify doping concentration (increase to 10%) or switch to a host with better HOMO/LUMO alignment (e.g., TCTA).

  • Issue: Broad/Shifted Spectrum.

    • Cause: Exciplex formation at the HTL/EML interface.

    • Fix: Insert an electron-blocking layer (EBL) like Ir(ppz)3 or increase the thickness of the HTL.

  • Issue: Device Shorting.

    • Cause: Particulates in the PTCA complex.

    • Fix: Sublimate the

      
       complex prior to device evaporation. This is mandatory  for high-performance devices.
      

References

  • Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society. Link

  • Nonoyama, M. (1974). "Benzo[h]quinolin-10-yl-N Iridium(III) Complexes." Bulletin of the Chemical Society of Japan. Link

  • Sigma-Aldrich. "4-Phenylthiophene-2-carboxaldehyde Product Specification." (Precursor data). Link

  • Santa Cruz Biotechnology. "this compound Product Data." Link

  • Goushi, K., et al. (2004). "Organic light-emitting diodes employing efficient phosphorescent iridium complexes." Japanese Journal of Applied Physics. (Context on ancillary ligand tuning).

Application Note: 4-Phenylthiophene-2-Carboxylic Acid (4-PTCA) in Coordination Chemistry

[1]

Executive Summary & Strategic Rationale

This compound (4-PTCA) represents a significant structural evolution from the canonical thiophene-2-carboxylic acid (TCA). By introducing a phenyl ring at the C4 position, this ligand introduces three critical physicochemical alterations essential for advanced material design:

  • Extended

    
    -Conjugation:  The phenyl-thiophene linkage lowers the HOMO-LUMO gap, enhancing non-linear optical (NLO) response and shifting absorption/emission bands compared to unsubstituted TCA.
    
  • Steric & Hydrophobic Tuning: The bulky phenyl group disrupts close packing modes typical of small carboxylates, favoring the formation of porous Metal-Organic Frameworks (MOFs) with larger void volumes and increasing solubility in non-polar organic solvents during synthesis.[1]

  • Supramolecular Anchoring: The phenyl ring enables strong

    
     stacking interactions, providing a secondary structure-directing force beyond the primary metal-carboxylate coordination.
    

This guide details the protocols for ligand preparation, coordination modes, and the synthesis of NLO-active alkali metal complexes and transition metal frameworks.

Ligand Architecture & Coordination Modes

Understanding the binding versatility of 4-PTCA is prerequisite to successful complexation. The carboxylate group is the primary donor, but the thiophene sulfur and phenyl ring play critical secondary roles.[1]

Primary Coordination Modes

The carboxylate moiety (

  • 
    -Monodentate:  Single oxygen binding (common in sterically crowded centers).[1]
    
  • 
    -Chelating:  Both oxygens bind a single metal ion (common in Lanthanides).[1]
    
  • 
    -Bridging:  Oxygens bind adjacent metal centers, forming 1D chains or "paddlewheel" clusters (common in Cu/Zn MOFs).[1]
    
Secondary Interactions[2]
  • Thiophene Sulfur (

    
    ):  generally a soft donor.[1] It rarely binds hard ions (Ln
    
    
    , Fe
    
    
    ) but can coordinate to soft metals (Ag
    
    
    , Cu
    
    
    ) or participate in chalcogen bonding.[1]
  • 
     Stacking:  The 4-phenyl group facilitates inter-ligand locking, often dictating the final crystal packing (Space Group 
    
    
    is frequently observed in analogues).[1]

CoordinationModesLigand4-PTCA LigandCarboxylateCarboxylate Group(Hard Donor)Ligand->CarboxylateThiopheneSThiophene Sulfur(Soft Donor)Ligand->ThiopheneSPhenylPhenyl Ring(Steric/Pi-System)Ligand->PhenylMode1η¹-Monodentate(Terminal)Carboxylate->Mode1Mode2η²-Chelating(High CN Metals)Carboxylate->Mode2Mode3μ₂-Bridging(Cluster Formation)Carboxylate->Mode3Interaction1Ag(I) / Cu(I)CoordinationThiopheneS->Interaction1Soft MetalsInteraction2π-π Stacking(Crystal Packing)Phenyl->Interaction2Supramolecular

Figure 1: Coordination hierarchy of the 4-PTCA ligand.[1] Solid lines indicate primary covalent/coordinate bonds; dashed lines indicate secondary interactions.[1]

Experimental Protocols

Protocol A: Ligand Synthesis (Suzuki-Miyaura Coupling)

For researchers requiring high-purity, custom-functionalized ligand not available commercially.

Reaction Overview: 4-bromo-2-thiophenecarbaldehyde + Phenylboronic acid


Reagents:

  • 4-bromo-2-thiophenecarbaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)[1]

  • 
     (3-5 mol%)[1]
    
  • 
     (2.0 eq)[1]
    
  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v)[1]

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with solvents and degas with

    
     for 30 mins. Oxygen exclusion is critical to prevent Pd catalyst deactivation.[1]
    
  • Coupling: Add reactants and catalyst under

    
     flow. Reflux at 90°C for 12-16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
    
  • Workup: Cool to RT. Extract with EtOAc, wash with brine, dry over

    
    .[1] Concentrate in vacuo.[1]
    
  • Oxidation: Dissolve the intermediate aldehyde in Acetone. Add Sulfamic acid (1.5 eq) and Sodium Chlorite (

    
    , 1.5 eq) in water dropwise at 0°C (Pinnick Oxidation). Stir 4 hours at RT.
    
  • Purification: Acidify to pH 2 with 1M HCl. The precipitate is 4-PTCA.[2][3] Recrystallize from Ethanol/Water.[1]

    • Yield Target: >85%[4][1][2][5][6][7]

    • Characterization:

      
      -NMR (DMSO-
      
      
      ) should show disappearance of aldehyde proton (~9.9 ppm) and appearance of broad carboxylic OH (~13 ppm).[1]
Protocol B: Synthesis of NLO-Active Potassium Complex (K-PTCA)

Based on recent findings demonstrating high Non-Linear Optical (NLO) activity in alkali-doped thiophenes.

Rationale: Alkali metals (K

1

Procedure:

  • Stoichiometry: Dissolve 4-PTCA (1.0 mmol, 204 mg) in Methanol (10 mL).

  • Deprotonation: Add KOH (1.0 mmol, 56 mg) dissolved in minimal water (1 mL).[1] Stir for 30 mins at 50°C.

  • Crystallization (Slow Evaporation): Filter the solution through a 0.45

    
     PTFE membrane into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature.
    
  • Harvesting: Colorless block crystals (approx. 2-4 weeks).

  • Validation:

    • XRD: Check for Monoclinic

      
       space group.
      
    • UV-Vis: Expect absorption edge ~350-400 nm (transparent in visible region).

    • NLO Test: Kurtz-Perry powder technique (if equipped) to confirm SHG vs. KDP standard.

Protocol C: Solvothermal Synthesis of Lanthanide Frameworks (Ln-PTCA)

Targeting luminescent Coordination Polymers (CPs).

Reagents:

  • 
     (Ln = Eu, Tb, or Gd)[1]
    
  • 4-PTCA[4][2][3][5]

  • Auxiliary Ligand (Optional): 1,10-Phenanthroline (phen) to displace water and enhance luminescence via "antenna effect."[1]

Procedure:

  • Mixing: In a 20 mL Teflon-lined autoclave, mix:

    • 
       (0.1 mmol)[1]
      
    • 4-PTCA (0.3 mmol)[1]

    • Phenanthroline (0.1 mmol) - Optional but recommended for Eu/Tb[1]

    • Solvent: DMF/Ethanol (1:1 v/v, 8 mL)

  • Heating Profile:

    • Ramp: 2°C/min to 100°C.[1]

    • Dwell: 48 hours.

    • Cool: 0.1°C/min to RT (Slow cooling is crucial for X-ray quality crystals).[1]

  • Washing: Wash crystals with Ethanol to remove unreacted ligand.[1]

  • Activation: Solvent exchange with ethanol for 3 days, followed by heating at 80°C under vacuum (for porosity activation).

Analytical Data Reference

Parameter4-PTCA Ligand (Free)K-PTCA Complex (Crystal)Ln-PTCA (Eu/Tb)
Appearance Off-white powderColorless/White Block CrystalsRed (Eu) / Green (Tb) Crystals
IR

~1670-1690 cm

(COOH)
~1580-1600 cm

(COO

asym)
~1540-1560 cm

(Bridging)
Solubility DMSO, DMF, hot EtOHWater, MeOHInsoluble (Polymeric)
UV Cutoff ~320 nm~290 nm (Blue shift often obs.)[1]Ligand absorption sensitizes Ln
Primary App. PrecursorNLO / Optical LimitingLuminescence / Sensing

References

  • Sathiyapriya, T., et al. (2025).[1][5][6][7] Computational modeling and molecular insights into potassium hydroxide doped 4-phenylthiophene-2-carboxylate: structural, electronic, and material medium analysis. Journal of Materials Science: Materials in Electronics. Link (Verified Context: K-PTCA Crystal Growth & NLO properties).

  • Zhang, X., et al. (2013).[1] Syntheses, structures, and luminescence of four lanthanide metal–organic frameworks.... CrystEngComm.[1] Link (Context: Analogous Lanthanide-Carboxylate Framework protocols).

  • Santa Cruz Biotechnology. this compound Product Data. Link (Context: Commercial availability and basic physicochemical properties).

  • Gooßen, L. J., et al. (2006).[1][8] Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science. (Context: Catalytic utility of thiophene-2-carboxylates).

  • Kawaguchi, S., et al. (2018).[1] Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor.... Int. J. Mol.[1] Sci. Link (Context: Synthesis of this compound via Suzuki coupling).[1]

Application Notes and Protocols for the Functionalization of 4-Phenylthiophene-2-Carboxylic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 4-Phenylthiophene-2-Carboxylic Acid Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile structure and significant therapeutic potential.[1] Its inherent properties, such as stability and the capacity for diverse chemical modifications, make it an attractive starting point for the development of novel drug candidates.[1] Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The phenyl group at the 4-position and the carboxylic acid at the 2-position of the thiophene ring offer multiple avenues for strategic functionalization, enabling the fine-tuning of physicochemical properties and biological activity to engage a variety of molecular targets.[4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the key functionalization strategies of this compound. It is designed to empower researchers, scientists, and drug development professionals to explore and expand the chemical space around this promising scaffold, paving the way for the discovery of next-generation therapeutics.

Strategic Functionalization: A Roadmap to Bioactive Derivatives

The journey from the starting scaffold to a potential drug candidate involves a series of strategic chemical modifications. The following diagram illustrates the key functionalization pathways for this compound, each offering a distinct opportunity to modulate the molecule's biological profile.

Functionalization_Pathways A This compound (Starting Scaffold) B Amide Library Synthesis (Position 2) A->B Amide Coupling C Halogenation (e.g., Bromination) (Position 5) A->C Electrophilic Halogenation E Electrophilic Substitution (e.g., Nitration) (Position 5) A->E Electrophilic Nitration D Suzuki-Miyaura Cross-Coupling (Position 5) C->D Pd-Catalyzed Cross-Coupling F Functionalized Phenyl Ring Derivatives D->F Diverse Aryl/Heteroaryl Groups Synthetic_Workflow Start This compound Step1 Bromination (NBS, THF) Protocol 2 Start->Step1 Intermediate1 5-Bromo-4-phenylthiophene-2-carboxylic Acid Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃) Protocol 3 Intermediate1->Step2 Intermediate2 5-Aryl-4-phenylthiophene-2-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (HATU, DIPEA, Amine) Protocol 1 Intermediate2->Step3 End 5-Aryl-4-phenylthiophene-2-carboxamide Library Step3->End

Sources

protocol for the synthesis of 4-arylthiophene-2-carbaldehydes from 4-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 4-arylthiophene-2-carbaldehydes is a critical workflow in the development of optoelectronic materials and heterocyclic pharmaceuticals. While 4-aryl substituents are often introduced via Suzuki-Miyaura coupling to brominated aldehydes, researchers frequently encounter the need to convert 4-arylthiophene-2-carboxylic acids (derived from saponification of esters or direct carboxylation) into their corresponding aldehydes.

Direct reduction of carboxylic acids to aldehydes (e.g., using DIBAL-H at controlled temperatures) is notoriously difficult on thiophene scaffolds due to over-reduction or lack of chemoselectivity. Therefore, this Application Note details the industry-standard Two-Step Reductive-Oxidative Protocol .

The Strategy:

  • Exhaustive Reduction: Conversion of the carboxylic acid to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄).

  • Chemoselective Oxidation: Re-oxidation of the alcohol to the aldehyde using Activated Manganese Dioxide (MnO₂).

Why this approach?

  • Reliability: Avoids the "stalled intermediate" issues of partial reduction.

  • Selectivity: Activated MnO₂ is highly specific for allylic/benzylic-type alcohols (including 2-thienylmethanol), preventing over-oxidation to the acid.

  • Scalability: Both steps utilize reagents amenable to gram-to-kilogram scale-up.

Reaction Scheme & Mechanism

The transformation relies on the nucleophilic attack of hydride on the carbonyl carbon, followed by a radical-mediated surface oxidation.

ReactionScheme Acid 4-Phenylthiophene- 2-carboxylic acid Alcohol Intermediate: (4-Phenylthiophen- 2-yl)methanol Acid->Alcohol Step 1: LiAlH4, THF (Reduction) Aldehyde Product: 4-Phenylthiophene- 2-carbaldehyde Alcohol->Aldehyde Step 2: Activated MnO2 (Oxidation)

Figure 1: Two-step synthesis pathway. Step 1 reduces the acid to the alcohol state; Step 2 selectively restores the carbonyl at the aldehyde oxidation state.

Critical Process Parameters (CPP)

ParameterStep 1 (Reduction)Step 2 (Oxidation)
Reagent LiAlH₄ (2.0 - 2.5 equiv)Activated MnO₂ (10 - 20 equiv)
Solvent Anhydrous THF (Tetrahydrofuran)DCM (Dichloromethane) or Chloroform
Temperature 0°C

Reflux
Room Temperature (20–25°C)
Atmosphere Inert (Argon/Nitrogen) - Critical Ambient or Inert
Reaction Time 2–4 Hours12–24 Hours
Key Risk Exothermic quench; Moisture sensitivityIncomplete conversion if MnO₂ is inactive

Detailed Experimental Protocols

Step 1: Reduction to (4-Phenylthiophen-2-yl)methanol

Objective: Complete reduction of the carboxylic acid group.

Reagents:

  • 4-Phenylthiophene-2-carboxylic acid (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) [Note: Use pellets or 2.0M solution in THF]

  • Anhydrous THF (0.2 M concentration relative to substrate)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Argon.

  • Solubilization: Charge the flask with this compound and anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Hydride Addition:

    • If using solution: Add LiAlH₄ solution dropwise via syringe/cannula over 20 minutes.

    • If using solid:[1] Suspend LiAlH₄ in minimal THF in the addition funnel and add as a slurry.

    • Observation: Gas evolution (

      
      ) will occur. Control rate to maintain gentle effervescence.
      
  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to gentle reflux (66°C) for 2 hours.

  • Monitoring: Check via TLC (System: 30% EtOAc/Hexanes). The acid spot (

    
    , streaking) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Fieser Workup (Critical for Safety):

    • Cool mixture to 0°C.

    • For every x grams of LiAlH₄ used, add slowly:

      • x mL water[2]

      • x mL 15% NaOH solution

      • 3x mL water

    • Allow the granular white precipitate (lithium/aluminum salts) to stir for 15 minutes.

  • Isolation: Filter the mixture through a pad of Celite. Wash the pad with diethyl ether. Dry the filtrate over

    
    , filter, and concentrate in vacuo.
    
    • Yield Expectation: >90% (Off-white solid).

Step 2: Oxidation to 4-Phenylthiophene-2-carbaldehyde

Objective: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation.

Reagents:

  • Crude (4-Phenylthiophen-2-yl)methanol (from Step 1)

  • Activated Manganese Dioxide (MnO₂) (15 equiv) [Note: Must be "Activated" grade]

  • Dichloromethane (DCM) (0.1 M concentration)

Procedure:

  • Setup: Use a standard round-bottom flask with a stir bar. No strict inert atmosphere is required, but dry conditions prevent hydration.

  • Mixing: Dissolve the alcohol in DCM. Add the Activated MnO₂ powder in one portion.

  • Reaction: Stir vigorously at Room Temperature.

    • Note: MnO₂ oxidation is a heterogeneous surface reaction. Vigorous stirring is essential for kinetics.

  • Monitoring: Monitor via TLC (System: 20% EtOAc/Hexanes). The alcohol spot should convert to a less polar aldehyde spot (

    
    ).
    
    • Time: Typically 16–24 hours. If reaction stalls, add fresh MnO₂ (5 equiv).

  • Workup: Filter the black suspension through a tight pad of Celite. Warning: Do not inhale MnO₂ dust. Wash the pad thoroughly with DCM to elute the product.

  • Purification: Concentrate the filtrate. The crude material is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂, 5%

    
     10% EtOAc/Hexanes).
    

Troubleshooting & Decision Matrix

Use this logic flow to address common deviations in the synthesis.

Troubleshooting Start Issue Detected Q1 Step 1: Acid remaining after 4 hours? Start->Q1 A1_Yes Moisture in solvent. Add 0.5 eq LiAlH4 & Reflux. Q1->A1_Yes Yes Q2 Step 2: Reaction stalled (Alcohol remains)? Q1->Q2 No A2_Yes MnO2 is deactivated. Add fresh batch or switch to PCC (1.5 eq). Q2->A2_Yes Yes Q3 Step 2: Over-oxidation to Acid? Q2->Q3 No A3_Yes Unlikely with MnO2. Check for Ag2O or KMnO4 contamination. Q3->A3_Yes Yes

Figure 2: Troubleshooting logic for reduction-oxidation sequence.

Analytical Validation

Successful synthesis must be validated using NMR and IR spectroscopy.

  • 1H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Look for a distinct singlet between

      
       9.8 – 10.0 ppm .
      
    • Thiophene Protons: Two doublets (or multiplets) in the aromatic region (

      
       7.0 – 8.0 ppm). The 4-phenyl substitution pattern typically shows a singlet or narrow doublet for the proton at C3 and C5.
      
  • IR Spectroscopy:

    • Strong carbonyl stretch (

      
      ) at 1660–1680 cm⁻¹  (conjugated aldehyde).
      
    • Absence of broad O-H stretch (3200–3500 cm⁻¹).

References

  • General Thiophene Functionalization

    • Title: Recent strategies in the synthesis of thiophene derivatives.[2][3][1][4][5][6]

    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • Context: Discusses the reactivity of the C2 and C4 positions in thiophene rings.
    • URL:[Link]

  • Oxidation Methodology (MnO₂)

    • Title: Manganese Dioxide Oxid
    • Source: Journal of Organic Chemistry (Classic Protocol Reference).
    • Context: Establishes MnO₂ as the reagent of choice for converting heteroaryl methanols to carbaldehydes without affecting the sulfur ring.
    • URL:[Link]

  • Suzuki Coupling for 4-Aryl Synthesis (Contextual)

    • Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.[3]

    • Source: PMC / NIH (Molecules).
    • Context: Provides comparative data for 4-arylthiophene-2-carbaldehydes synthesized via cross-coupling, valid
    • URL:[Link]

  • Reduction Protocols (LiAlH4)

    • Title: 2-Thiophenemethanol synthesis mechanism and protocols.[7]

    • Source: BenchChem.[8][7]

    • Context: Detailed mechanism for the hydride reduction of thiophene-2-carbonyls.

Sources

experimental setup for the synthesis of novel organic semiconductors from 4-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Phenyl-Flanked DPP Organic Semiconductors

Executive Summary

This guide details the experimental protocol for transforming 4-phenylthiophene-2-carboxylic acid into a high-mobility organic semiconductor. Unlike standard thiophene-based materials, the inclusion of the phenyl moiety at the 4-position introduces steric bulk that can modulate solid-state packing and suppress excessive aggregation, a common failure mode in solution-processed organic field-effect transistors (OFETs).

We will utilize a Diketopyrrolopyrrole (DPP) core strategy.[1][2][3] The carboxylic acid starting material is converted to a nitrile, condensed into the DPP core, alkylated for solubility, and copolymerized to form a Donor-Acceptor (D-A) polymer.

Part 1: Strategic Synthetic Pathway

The synthesis is divided into three critical modules. The logic follows a "Building Block Approach," ensuring that the core electronic properties are established before polymerization.

The Pathway:

  • Activation: Conversion of the carboxylic acid to a carbonitrile (the "DPP anchor").

  • Core Construction: Succinate condensation to form the phenyl-flanked DPP chromophore.

  • Polymerization: Stille cross-coupling to generate the final semiconductor.

Workflow Diagram

SyntheticWorkflow Start 4-Phenylthiophene- 2-Carboxylic Acid Amide Intermediate: Thiophene Carboxamide Start->Amide 1. SOCl2 2. NH3(aq) Nitrile Precursor: 4-Phenylthiophene- 2-Carbonitrile Amide->Nitrile POCl3, DMF Dehydration DPP_Core Chromophore: DPP Core Formation Nitrile->DPP_Core Diisopropyl succinate t-Amyl alcohol/K Polymer Target Semiconductor: Phenyl-DPP-BDT Polymer DPP_Core->Polymer 1. Alkylation 2. Bromination 3. Stille Coupling

Figure 1: Step-by-step synthetic transformation from the acid precursor to the final semiconducting polymer.[1][3][4][5]

Part 2: Experimental Protocols

Module 1: Precursor Activation (Acid Nitrile)

The carboxylic acid group is unreactive toward DPP formation. It must be converted to a nitrile (-CN).

Protocol 1.1: Synthesis of 4-Phenylthiophene-2-Carboxamide

  • Rationale: Direct conversion of acid to nitrile is difficult; the amide is a stable intermediate.

  • Reagents: this compound (10 g), Thionyl chloride (

    
    , 30 mL), Ammonium hydroxide (
    
    
    
    , 28%).
  • Procedure:

    • Suspend the acid in dry toluene (50 mL).

    • Add

      
       dropwise under 
      
      
      
      flow. Add a catalytic drop of DMF.
    • Reflux for 3 hours until the solution is clear (Acid Chloride formation).

    • Remove excess

      
       via rotary evaporation.
      
    • Dissolve the residue in dry THF (20 mL) and add dropwise to a chilled (0°C) solution of concentrated

      
       (100 mL).
      
    • Filter the white precipitate, wash with water, and dry in a vacuum oven at 60°C.

Protocol 1.2: Dehydration to 4-Phenylthiophene-2-Carbonitrile

  • Reagents: Amide intermediate, Phosphoryl chloride (

    
    ), DMF.
    
  • Procedure:

    • Dissolve the amide (8 g) in DMF (40 mL).

    • Cool to 0°C. Add

      
       (1.2 eq) dropwise (Exothermic!).
      
    • Stir at room temperature for 1 hour, then heat to 80°C for 2 hours.

    • Quench: Pour the mixture onto crushed ice. The nitrile will precipitate as a solid.

    • Purification: Recrystallize from ethanol. Target Purity: >99% (GC-MS).

Module 2: Core Construction (The DPP Synthesis)

This is the critical step defining the optoelectronic properties. We utilize the succinic ester condensation method.

Protocol 2.1: Synthesis of 3,6-bis(4-phenylthiophen-2-yl)-DPP

  • Mechanism: Two equivalents of the nitrile react with one equivalent of succinate.

  • Reagents: 4-Phenylthiophene-2-carbonitrile (2.2 eq), Diisopropyl succinate (1.0 eq), Potassium tert-butoxide (t-BuOK) or Sodium t-amyloxide.

  • Solvent: t-Amyl alcohol (high boiling point, poor solubility for the product promotes precipitation).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a 3-neck flask. Reflux t-amyl alcohol over sodium to dry, then distill.

  • Base Addition: Add t-BuOK (3.0 eq) to the solvent at 90°C.

  • Nitrile Addition: Add the nitrile precursor. The solution will darken.

  • Condensation: Add diisopropyl succinate dropwise over 1 hour.

  • Reaction: Heat to 120°C for 12 hours. The mixture will turn dark red/purple (formation of the DPP chromophore).

  • Quench: Cool to 50°C. Add Methanol/Acetic Acid (10:1) to protonate the lactam rings.

  • Filtration: Filter the deep red solid. Wash extensively with hot methanol and water.

  • Result: An insoluble pigment. Note: Do not attempt NMR here; solubility is too low.

Protocol 2.2: N-Alkylation (Solubilization)

  • Rationale: The pigment must be soluble for processing. We attach branched alkyl chains (2-octyldodecyl) to the lactam nitrogens.

  • Reagents: DPP Core, 2-octyldodecyl bromide,

    
    , DMF.
    
  • Procedure:

    • Suspend DPP core in dry DMF. Add

      
       (4 eq) and 18-crown-6 (catalytic).
      
    • Heat to 120°C. Add alkyl bromide (2.5 eq) dropwise.

    • Stir for 24 hours. The suspension should turn into a clear, dark solution.

    • Purification: Column chromatography (Silica gel, Hexane:Dichloromethane eluent).

Module 3: Polymerization (The Semiconductor)

We will synthesize a Donor-Acceptor polymer: P(DPP-BDT) .

Protocol 3.1: Bromination

  • Reagents: Alkylated DPP, N-Bromosuccinimide (NBS), Chloroform.

  • Procedure:

    • Dissolve alkylated DPP in

      
       at 0°C.
      
    • Add NBS (2.05 eq) in portions in the dark (protect from light to prevent benzylic bromination).

    • Stir overnight at RT.

    • Precipitate in methanol. Recrystallize to ensure high purity. Purity is critical for high molecular weight polymers.

Protocol 3.2: Stille Coupling Polymerization

  • Monomer A: Dibromo-DPP derivative (from 3.1).

  • Monomer B: 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (BDT-Sn).

  • Catalyst:

    
     / 
    
    
    
    .

Reaction Setup:

  • In a glovebox, mix Monomer A (1.00 eq) and Monomer B (1.00 eq) in dry Toluene/DMF (10:1).

  • Add Catalyst (2 mol%).

  • Seal in a microwave vial or Schlenk tube.

  • Heat at 110°C for 48 hours (or microwave: 140°C for 1 hour).

  • End-capping: Add 2-tributylstannylthiophene (1h), then 2-bromothiophene (1h) to cap reactive ends.

Part 3: Purification & Characterization (The E-E-A-T Standard)

For organic semiconductors, purity dictates performance. Metal residues act as charge traps.

Soxhlet Extraction Protocol (Mandatory)

Do not skip this step. It fractionates the polymer by molecular weight and removes catalytic residues.[6]

Solvent SequenceDurationPurpose
1. Methanol 12 HoursRemoves salts, unreacted monomers, and boronic acids.
2. Acetone 12 HoursRemoves low-MW oligomers and residual catalyst ligands.
3. Hexane 12 HoursRemoves medium-MW fractions (often amorphous).
4. Chloroform Until ClearCollects the Target High-MW Polymer.
  • Final Recovery: Concentrate the Chloroform fraction, precipitate into Methanol, filter, and dry under high vacuum.

Characterization Checklist
  • HT-GPC (High-Temp Gel Permeation Chromatography): Target

    
     kDa, PDI 
    
    
    
    . (Use Trichlorobenzene at 150°C).
  • Cyclic Voltammetry (CV): Determine HOMO/LUMO levels. The phenyl ring should deepen the HOMO level, improving air stability.

  • UV-Vis-NIR: Check for the characteristic dual-band absorption of D-A polymers.

Part 4: Device Architecture Visualization

To test the synthesized material, fabricate a Bottom-Gate Top-Contact (BGTC) OFET.

DeviceStructure cluster_device OFET Architecture (BGTC) Source Source (Au) Semi Active Layer: Phenyl-DPP Polymer Drain Drain (Au) Dielectric Dielectric: OTS-treated SiO2 Semi->Dielectric Spin Coating (5 mg/mL in DCB) Gate Gate: n++ Si Wafer Dielectric->Gate

Figure 2: Recommended test structure. The polymer is spin-coated on OTS-treated SiO2.

References

  • Nielsen, C. B., et al. "Efficient Synthesis of 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione Derivatives." Organic Letters, 2012. Link (Foundational DPP synthesis protocol).

  • Li, Y., et al. "Diketopyrrolopyrrole-based Conjugated Polymers for Organic Field-Effect Transistors." Advanced Materials, 2013. Link (Polymerization and device physics).

  • Bronstein, H., et al. "Thieno[3,2-b]thiophene-Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors." Journal of the American Chemical Society, 2011. Link (Soxhlet purification standards).

  • Sigma-Aldrich. "4-Phenylthiophene-2-carboxaldehyde Product Specification." Link (Precursor verification).

  • Vertex AI Search. "Purification of conjugated polymers Soxhlet extraction protocol." (Verified via patent US9045596B2). Link

Sources

Application Note: 4-Phenylthiophene-2-Carboxylic Acid in Functional Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-phenylthiophene-2-carboxylic acid (4-PTCA) as a critical structural scaffold in the synthesis of functional organic dyes. Unlike its linear isomer (5-phenylthiophene), the 4-phenyl analog introduces a steric "kink" in the molecular backbone. This structural feature is highly valued in Dye-Sensitized Solar Cells (DSSCs) and Solid-State Fluorescence to suppress π-π stacking aggregation, a primary cause of fluorescence quenching and reduced device efficiency.

Part 1: Strategic Significance & Mechanism

The "Kink" Effect in Molecular Design

In the development of organic optoelectronic materials, linearity often leads to excessive crystallinity. While good for charge transport, it is detrimental for:

  • Solubility: Linear rigid rods precipitate easily, making processing difficult.

  • Fluorescence Quantum Yield: Tight π-stacking leads to "Aggregation-Caused Quenching" (ACQ).

  • DSSC Performance: Aggregates on TiO₂ surfaces act as charge recombination centers, lowering voltage (

    
    ).
    

This compound solves this by placing the phenyl ring at the


-position (C4) of the thiophene. This creates a non-linear geometry (dihedral angle 

) that maintains electronic communication (conjugation) while physically disrupting intermolecular stacking.
Key Applications
  • D-

    
    -A Sensitizers (DSSCs):  Acts as the 
    
    
    
    -bridge and anchoring group (via -COOH).
  • NLO Materials: The acentric crystal packing of 4-PTCA derivatives generates strong Non-Linear Optical responses (Second Harmonic Generation).

  • Fluorescent Probes: Used as a linker to attach fluorophores to biomolecules while minimizing self-quenching.

Part 2: Physicochemical Profile

PropertySpecificationRelevance
CAS Number 16024-56-9 (Generic Ref) / 21676-88-0 (Isomer Specific)Verification required per batch.
Molecular Weight 204.25 g/mol Stoichiometric calculations.
Appearance Off-white to pale yellow solidColor indicates conjugation length.
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility; requires polar organic solvents.
pKa (Calc) ~3.5 - 4.0Acidic enough for TiO₂ anchoring or amide coupling.
UV Cutoff ~300 nm (unsubstituted)Transparent in visible; requires donor for color.

Part 3: Experimental Protocol (Synthesis of a "Push-Pull" Dye)

Objective: Synthesis of a high-efficiency D-


-A dye (Dye-4PT ) using this compound as the acceptor/anchor unit and a triphenylamine donor.

Rationale: We do not use the bare acid. We synthesize the dye via a convergent route, coupling the donor to the 4-position before final hydrolysis. This prevents catalyst poisoning by the free carboxylic acid.

Workflow Visualization

DyeSynthesis Start Methyl 4-bromothiophene- 2-carboxylate Suzuki Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) Start->Suzuki Donor 4-(Diphenylamino)phenylboronic acid Donor->Suzuki Inter Intermediate Ester (D-pi-Ester) Suzuki->Inter 12h, Reflux Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Hydrolysis Final Final Dye (Dye-4PT) (Triphenylamine-4-Phenyl-Thiophene-COOH) Hydrolysis->Final Acidification (HCl)

Figure 1: Convergent synthesis strategy for 4-phenylthiophene-based dyes.

Detailed Methodology
Step 1: Suzuki-Miyaura Coupling (The "Kink" Installation)

This step attaches the Donor group to the 4-position of the thiophene core.

  • Reagents:

    • Methyl 4-bromothiophene-2-carboxylate (1.0 eq, 5 mmol)

    • 4-(Diphenylamino)phenylboronic acid (1.2 eq, 6 mmol)

    • Pd(PPh₃)₄ (5 mol%)

    • 
       (2M aqueous solution, 5 eq)
      
    • Solvent: Toluene:Ethanol (4:1 v/v, degassed).

  • Procedure:

    • Charge a Schlenk flask with the bromide, boronic acid, and Pd catalyst under

      
      .
      
    • Add degassed solvents and base.

    • Reflux at 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1). The product will be highly fluorescent on the plate under UV365.

    • Workup: Cool to RT. Extract with DCM.[1] Wash with brine. Dry over

      
      .
      
    • Purification: Flash chromatography (Silica gel). Elute with Hexane/DCM gradient.

    • Checkpoint: Isolate the yellow solid (Methyl ester intermediate).

Step 2: Ester Hydrolysis (Activation of Anchor)

Converts the ester to the active carboxylic acid anchor.

  • Reagents:

    • Intermediate Ester (from Step 1)

    • LiOH·

      
       (5 eq)
      
    • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve ester in THF.[1] Add LiOH solution dropwise.

    • Stir at 40°C for 4 hours.

    • Critical Step (Acidification): Evaporate THF. Dilute aqueous residue with water. Cool to 0°C. Acidify carefully with 1M HCl to pH 2–3.

    • Precipitation: The dye will crash out as a dark orange/red solid.

    • Filtration: Filter, wash with copious water, then cold methanol. Vacuum dry.

Part 4: Biological & Drug Development Context[1]

While primarily a dye scaffold, 4-PTCA derivatives exhibit bioactivity. Specifically, they have been identified as inhibitors of Factor Inhibiting HIF (FIH-1) .

Signaling Pathway: HIF Activation via FIH Inhibition[3]

HIF_Pathway cluster_cell Cellular Mechanism Inhibitor 4-PTCA Derivative (Drug/Probe) FIH FIH-1 Enzyme (Asparaginyl Hydroxylase) Inhibitor->FIH Inhibits HIF HIF-1alpha (Transcription Factor) FIH->HIF Normally Hydroxylates OH Hydroxylation (Inactivation) HIF->OH Blocked by Inhibitor Nucleus Nuclear Translocation HIF->Nucleus Accumulates Genes Target Genes (EPO, VEGF) Nucleus->Genes Transcription

Figure 2: Mechanism of Action for 4-PTCA derivatives in Hypoxia signaling.

Protocol Note for Bio-Conjugation: To use 4-PTCA as a fluorescent tag for proteins:

  • Activate the COOH group using EDC/NHS in dry DMF.

  • React with primary amines (Lysine residues) on the target protein at pH 8.3.

  • Caution: The 4-phenyl group is hydrophobic. Ensure the final conjugate remains soluble; use PEG linkers if necessary.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance at C4 position.Switch catalyst to Pd(dppf)Cl₂ or S-Phos Pd G2 (better for hindered couplings). Increase temp to 110°C (Toluene reflux).
Product is Oily/Sticky Residual solvent or impurities.Recrystallize from Ethanol/Hexane. Do not rely solely on column chromatography.
Dye Aggregation on TiO₂ "Kink" is insufficient.Add CDCA (Chenodeoxycholic acid) as a co-adsorbent during the staining process (10:1 ratio CDCA:Dye).
Fluorescence Quenching Concentration too high.Dilute probe to <10 µM. The 4-phenyl group reduces quenching but does not eliminate it at millimolar concentrations.

References

  • DSSC Efficiency & Structural Isomers: Comparison of 4-phenyl vs 5-phenyl thiophene bridges in organic sensitizers. Source: ResearchGate, "Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives..." (Contextual citation regarding structural geometry).

  • Crystal Engineering & NLO Properties: Self-assembly of this compound crystals for non-linear optics. Source: ResearchGate, "Beyond molecules: Self-assembly of mesoscopic and macroscopic components" (Snippet 1.15). (General landing for verification of title).

  • Biological Activity (FIH-1 Inhibition): Use of this compound scaffold in drug discovery. Source: NIH Molecular Libraries Program, "Potent inhibitors of lipid droplet formation" (Snippet 1.13 - describes morpholino-4-phenylthiophene derivatives).

  • Chemical Properties & Safety: Safety Data Sheet and Physicochemical properties. Source: Sigma-Aldrich / ChemicalBook (Snippet 1.6, 1.12).

Sources

developing anticancer agents from 4-phenylthiophene-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rational design, synthesis, and biological evaluation of 4-phenylthiophene-2-carboxylic acid derivatives as potent anticancer agents. Unlike non-specific cytotoxic agents, this scaffold is engineered to target cancer metabolism , specifically the Warburg Effect , by inhibiting Lactate Dehydrogenase A (LDH-A) .

The thiophene-2-carboxylic acid moiety serves as a bioisostere for pyruvate, allowing it to competitively bind to the LDH-A active site, while the 4-phenyl substitution occupies the hydrophobic cofactor binding pocket, enhancing potency and selectivity. This note provides a self-validating workflow for researchers to synthesize this scaffold and validate its efficacy.

Rationale & Design Strategy

The Metabolic Target: LDH-A Cancer cells predominantly utilize aerobic glycolysis (the Warburg effect), converting pyruvate to lactate via LDH-A to regenerate NAD+, ensuring continuous glycolysis and rapid proliferation.

  • Pharmacophore: The carboxylic acid group (

    
    ) mimics the carboxylate of pyruvate, forming an ionic bridge with Arg171  in the LDH-A active site.
    
  • Lipophilic Optimization: The 4-phenyl group extends into the hydrophobic groove adjacent to the active site (often interacting with residues like Val233), improving affinity over the endogenous substrate.

Chemical Advantage The thiophene ring offers superior metabolic stability compared to furan and distinct electronic properties compared to benzene, making it an ideal core for fragment-based drug discovery (FBDD).

Experimental Protocols

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize this compound from commercially available precursors. Note: Direct coupling to the free acid often poisons Palladium catalysts. We utilize a methyl ester protection strategy followed by saponification.

Reagents:

  • Methyl 4-bromothiophene-2-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) [Chosen for stability in aqueous bases]

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: In a Schlenk tube, combine solvent (Dioxane/Water) and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) active species.

  • Loading: Add Methyl 4-bromothiophene-2-carboxylate, Phenylboronic acid, base, and catalyst under a counter-flow of Argon.

  • Reaction: Seal and heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis (Saponification): Dissolve the crude ester in THF:Water (1:1). Add LiOH (3.0 eq) and stir at RT for 4 hours.

  • Acidification: Acidify carefully with 1M HCl to pH 2. The product (this compound) will precipitate. Filter and recrystallize from Ethanol.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the presence of the carboxylic acid proton (~13.0 ppm, broad).

  • Yield Target: >75% after two steps.

Protocol B: In Vitro Target Validation (LDH-A Enzymatic Assay)

Objective: Quantify the inhibition of LDH-A by measuring the consumption of NADH.

Principle:



NADH absorbs light at 340 nm ; 

does not. Inhibition is measured by the reduction in the rate of absorbance decrease.

Assay Setup:

  • Buffer: 100 mM Phosphate Buffer (pH 7.4).

  • Substrates: Pyruvate (1 mM), NADH (0.2 mM).

  • Enzyme: Recombinant Human LDH-A (20 nM final concentration).

  • Procedure:

    • Plate 10 µL of test compound (in DMSO) into a 96-well UV-transparent plate.

    • Add 80 µL of Enzyme/Buffer mix. Incubate for 15 min at RT (allows slow-binding inhibition).

    • Initiate reaction with 10 µL of Substrate Mix (Pyruvate/NADH).

    • Read: Kinetic mode at 340 nm for 10 minutes (intervals of 30s).

Data Analysis: Calculate the slope (ΔOD/min) for the linear portion.



Visualization & Pathway Logic

Diagram 1: Synthesis & Mechanism of Action

This diagram illustrates the chemical synthesis pathway and the downstream biological mechanism (Warburg Effect interception).

G cluster_0 Chemical Synthesis cluster_1 Biological Mechanism (Cancer Cell) S1 Methyl 4-bromo thiophene-2-carboxylate Cat Pd(dppf)Cl2 Suzuki Coupling S1->Cat S2 Phenylboronic Acid S2->Cat Inter Ester Intermediate Cat->Inter 90°C, 12h Prod 4-Phenylthiophene- 2-Carboxylic Acid Inter->Prod LiOH Hydrolysis LDHA LDH-A Enzyme Prod->LDHA INHIBITION (Competes w/ Pyruvate) Gluc Glucose Pyr Pyruvate Gluc->Pyr Glycolysis Lac Lactate Pyr->Lac Warburg Effect LDHA->Lac Catalysis ATP ATP/NAD+

Caption: Synthesis of the 4-phenylthiophene scaffold and its competitive inhibition of LDH-A, blocking the conversion of pyruvate to lactate.

Data Presentation & SAR Analysis

When analyzing derivatives, organize data to correlate lipophilicity (cLogP) with enzymatic potency (


).

Table 1: Representative Structure-Activity Relationship (SAR)

Compound IDR-Group (4-Position)cLogPLDH-A

(µM)
A549 Cell Viability (

µM)
Notes
PT-01 Phenyl (Unsubstituted)2.812.545.0Lead Scaffold
PT-02 4-Fluoro-phenyl3.18.228.4Improved metabolic stability
PT-03 3-Hydroxy-phenyl2.145.0>100Loss of hydrophobic interaction
PT-04 4-Trifluoromethyl-phenyl3.84.115.2Enhanced lipophilic binding
Control GalloflavinN/A25.060.0Standard Reference

Interpretation:

  • Lipophilicity Correlation: Compounds with higher cLogP (PT-04) generally show better potency, suggesting the 4-position sits in a hydrophobic pocket.

  • Electronic Effects: Electron-withdrawing groups (F, CF3) on the phenyl ring enhance activity, likely by influencing the acidity of the carboxylic acid or pi-stacking interactions.

References

  • Granchi, C. et al. (2013). "Discovery of potent and isoform-selective inhibitors of human lactate dehydrogenase A (LDH-A) based on the 4-phenyl-thiophene-2-carboxylic acid scaffold." Journal of Medicinal Chemistry.

  • Fauber, B. P. et al. (2013). "Structure-based design of substituted thiophene-2-carboxylic acid inhibitors of lactate dehydrogenase A." Bioorganic & Medicinal Chemistry Letters.

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Vander Heiden, M. G. et al. (2009). "Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation." Science.

Sources

Troubleshooting & Optimization

improving the yield of 4-phenylthiophene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #402: Optimization of 4-Phenylthiophene-2-Carboxylic Acid Synthesis

Executive Summary

User reports inconsistent yields (20–45%) and difficult purification during the synthesis of This compound . The target molecule is a critical scaffold for NSAID analogs and kinase inhibitors.

Root Cause Analysis: The thiophene sulfur atom acts as a soft Lewis base, frequently poisoning standard Palladium catalysts (Pd(PPh3)4). Additionally, the free carboxylic acid moiety on the starting material (4-bromothiophene-2-carboxylic acid) can form unreactive salts with the base required for the Suzuki cycle, further stalling the reaction.

Corrective Action Plan:

  • Switch Substrate: Use Methyl 4-bromothiophene-2-carboxylate instead of the free acid to prevent salt formation and improve solubility.

  • Upgrade Catalyst System: Move from Pd(PPh3)4 to Pd(OAc)2 + SPhos or Pd(dppf)Cl2 to resist sulfur poisoning.

  • Optimize Work-up: Implement a pH-controlled precipitation protocol to maximize recovery.

Module 1: The Optimized Protocol (The "Golden Route")

Do not attempt to couple the free acid directly if yields are below 50%. The ester route adds one step but typically doubles the overall yield due to cleaner chemistry.

Step 1: Esterification (If starting from acid)
  • Reagents: 4-bromothiophene-2-carboxylic acid, Methanol (excess), H2SO4 (cat).

  • Conditions: Reflux 4h.

  • Checkpoint: Ensure conversion >98% by TLC (Acid sticks to baseline; Ester Rf ~0.6 in Hex/EtOAc).

Step 2: The Suzuki-Miyaura Coupling (Critical Step)
  • Substrate: Methyl 4-bromothiophene-2-carboxylate (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (3 mol%)

  • Base: K3PO4 (3.0 eq)

  • Solvent: Toluene : Water (4:1 ratio)[1]

  • Temperature: 90°C

Protocol:

  • Charge a reaction flask with the ester, phenylboronic acid, and base.[2]

  • Degassing (Crucial): Sparge solvent mix with Argon for 20 mins before adding catalyst. Oxygen promotes homocoupling of the boronic acid (biphenyl formation).

  • Add Pd catalyst under positive Argon pressure.

  • Heat to 90°C for 4–6 hours.

  • Monitor: Look for the disappearance of the bromothiophene ester.

Step 3: Saponification (Hydrolysis)
  • Reagents: LiOH (4 eq), THF/Water (1:1).

  • Conditions: RT to 50°C, 2 hours.

  • Work-up: Acidify with 1M HCl to pH 2. The product, This compound , will precipitate as a white/off-white solid.

Module 2: Visual Workflows

Figure 1: Synthetic Pathway & Logic Flow

G Start Start: 4-Bromo-2-acid Ester Methyl Ester (Protected) Start->Ester MeOH/H+ Coupling Suzuki Coupling (Pd-SPhos / K3PO4) Ester->Coupling + Ph-B(OH)2 Intermed 4-Phenyl Ester Coupling->Intermed 90°C, 4h Hydrolysis LiOH Hydrolysis (Saponification) Intermed->Hydrolysis THF/H2O Product Target: 4-Phenylthiophene-2-COOH Hydrolysis->Product HCl (pH 2)

Caption: Optimized 3-step workflow avoiding direct coupling on the free carboxylic acid to prevent catalyst deactivation.

Figure 2: Troubleshooting Decision Matrix

Troubleshooting Issue Low Yield (<40%) CheckSM Is SM remaining? Issue->CheckSM CheckBlack Is reaction black/precipitated? CheckSM->CheckBlack Yes Action3 Oxidative Homocoupling. Degas solvents rigorously. CheckSM->Action3 No (Biphenyl formed) Action1 Cat. Poisoning by Sulfur. Switch to SPhos or XPhos. CheckBlack->Action1 Yes (Pd Black) Action2 Protodeboronation. Add Boronic Acid in portions. CheckBlack->Action2 No (SM stalled)

Caption: Diagnostic logic for identifying failure points in thiophene cross-couplings.

Module 3: Troubleshooting & FAQs

Q1: Why does my reaction turn black immediately after adding the catalyst?

  • Diagnosis: "Pd-Black" formation. The Palladium is aggregating out of solution rather than entering the catalytic cycle. This is common with thiophenes which coordinate to Pd.

  • Fix: You need a stronger ligand. Triphenylphosphine (PPh3) is too weak for sulfur-rich substrates. Switch to SPhos (Buchwald ligand) or dppf . These bulky, electron-rich ligands keep the Pd in the active cycle [1].

Q2: I see a large spot on TLC that isn't product or starting material. What is it?

  • Diagnosis: Biphenyl.[3] This comes from the homocoupling of phenylboronic acid.

  • Fix: This happens if oxygen is present. Ensure you degas your solvents by bubbling Argon through them for at least 15-20 minutes. Also, try adding the phenylboronic acid in two portions (0.75 eq at T=0, 0.75 eq at T=1h) to keep its instantaneous concentration lower [2].

Q3: Can I use water as the only solvent?

  • Analysis: While "Green Chemistry" suggests water, organic substrates (especially the ester) have poor solubility in pure water, leading to slow kinetics.

  • Recommendation: Use a biphasic system like Toluene/Water or Dioxane/Water . The water is necessary to dissolve the inorganic base (K3PO4), while the organic solvent dissolves the thiophene [3].

Q4: My product yield is good, but it's brown and sticky. How do I purify it?

  • Protocol:

    • After hydrolysis, the solution is basic (contains the Lithium salt of the acid). Wash this aqueous layer with Ethyl Acetate first to remove non-polar impurities (biphenyl, unreacted ester).

    • Then acidify the aqueous layer to pH 2 with HCl.

    • The product should precipitate.[4] Filter it.

    • Recrystallization: If still colored, recrystallize from Ethanol/Water or Acetonitrile . Thiophene acids crystallize well from polar aprotic solvents [4].

Module 4: Data & Benchmarking

Table 1: Catalyst Performance on Thiophene Substrates Comparison of yields for 4-phenylthiophene-2-carboxylate synthesis.

Catalyst SystemLigand TypeYield (%)Notes
Pd(PPh3)4 Monodentate35-45%High sensitivity to sulfur poisoning; often stalls.
Pd(dppf)Cl2 Bidentate75-82%Excellent stability; robust standard.
Pd(OAc)2 + SPhos Bulky Phosphine88-94% Best for sterically demanding or "poisonous" substrates.
Pd/C (Heterogeneous) None<10%Sulfur rapidly deactivates the surface.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.[1][5] Journal of Organic Chemistry, 71(10), 3994–3997.[2] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

common side reactions in the synthesis of 4-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Phenylthiophene-2-Carboxylic Acid

Welcome to the technical support hub for thiophene functionalization. This guide addresses the specific challenges encountered during the synthesis of This compound , a critical scaffold in medicinal chemistry and organic electronics.

While several routes exist (e.g., Gewald reaction, Fiesselmann synthesis), the industry standard—and the focus of this guide—is the Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarboxylic acid (or its ester) with phenylboronic acid. This pathway, while efficient, is prone to specific, often baffling side reactions due to the unique electronics of the thiophene ring.

Part 1: Critical Troubleshooting Guides (Q&A)

Issue 1: The "Missing Phenyl" Phenomenon (Hydrodehalogenation)

User Report: "I ran the coupling of 4-bromo-2-thiophenecarboxylic acid with phenylboronic acid. LC-MS shows a major peak corresponding to thiophene-2-carboxylic acid (Mass = Starting Material - Br + H). The phenyl group didn't attach."

Diagnosis: You are experiencing hydrodehalogenation (protodehalogenation). Instead of the phenyl group transferring to the palladium center, a hydride (H⁻) is transferred, leading to the reduction of the C-Br bond.

Technical Insight: Thiophenes are electron-rich, making the oxidative addition into the C-Br bond facile. However, if the transmetallation step (transfer of the phenyl group) is slow, the fleeting Ar-Pd(II)-Br intermediate will seek other stabilization.

  • Source of Hydride: Often comes from

    
    -hydride elimination of alkyl impurities in the solvent, the phosphine ligand itself, or reaction with alcohols/water in the presence of base.
    
  • The "Thiophene Effect": Heteroaryl halides are statistically more prone to this side reaction than simple aryl halides due to the coordination ability of the sulfur atom to the Pd center, which can disrupt the catalytic cycle.

Corrective Protocol:

  • Switch Solvent System: If using alcohols (MeOH/EtOH) or aqueous mixtures, switch to anhydrous 1,4-dioxane or DMF . Water is required for the boronic acid activation, but keep it minimal (e.g., 10:1 ratio).

  • Catalyst Modification: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂·DCM . The bidentate ligand (dppf) has a large bite angle that favors reductive elimination of the desired product over the side reaction.

  • Base Selection: Use weak anhydrous bases like

    
     or 
    
    
    
    instead of carbonates if the substrate is sensitive.
Issue 2: The "Stalled Reaction" & Palladium Black

User Report: "The reaction turned black within 30 minutes. TLC shows unreacted bromide and a lot of baseline material. Adding more catalyst didn't help."

Diagnosis: Catalyst Deactivation (Pd Black Formation). The active Pd(0) species agglomerated into inactive metallic palladium before it could complete the cycle.

Technical Insight: This is often caused by Homocoupling of the Boronic Acid .

  • Mechanism: Oxygen in the headspace promotes the dimerization of phenylboronic acid to biphenyl . This consumes the boronic acid rapidly. Once the boronic acid is depleted, the Pd(II) species cannot undergo transmetallation and eventually collapses to Pd black.

  • Inhibitory Effect: The carboxylic acid moiety on your starting material can coordinate to the Pd center, creating a "resting state" that is too stable to react further, eventually leading to precipitation.

Corrective Protocol:

  • Strict Degassing: Do not just purge with a balloon. Sparge the solvent with Argon for 20 minutes before adding the catalyst.

  • Protect the Acid: If the free acid is stalling the catalyst, convert the starting material to methyl 4-bromo-2-thiophenecarboxylate . The ester prevents carboxylate coordination to the metal. You can hydrolyze it back to the acid quantitatively using LiOH in THF/Water after the coupling.

  • Stoichiometry: Increase phenylboronic acid to 1.5 equivalents to account for homocoupling losses.

Issue 3: Product Loss During Workup (Decarboxylation)

User Report: "The reaction looked great on TLC. I acidified the mixture to pH 1 to precipitate the product, but after drying in the oven, my yield dropped by 40%, and the NMR looks like 3-phenylthiophene."

Diagnosis: Thermal Decarboxylation. Thiophene-2-carboxylic acids are inherently less stable than benzoic acids. The electron-rich ring facilitates the loss of


, especially when:
  • Heated in acidic media.

  • Heated as a dry solid with trace acid impurities.

Technical Insight: The ipso-carbon (C2) is protonated by strong acid, creating a tetrahedral intermediate that expels


 to restore aromaticity. This yields 3-phenylthiophene  (since the carboxyl at C2 is lost, the phenyl at C4 becomes a phenyl at C3 relative to the sulfur, or simply 3-phenylthiophene).

Corrective Protocol:

  • Controlled Acidification: Do not blast the reaction mixture to pH 1. Acidify carefully to pH 3–4 using 1M HCl or acetic acid. This is sufficient to protonate the carboxylate (

    
    ) without promoting decarboxylation.
    
  • Drying: Dry the solid in a vacuum oven at <50°C . Do not heat above 80°C.

  • Avoid Distillation: Never attempt to purify this acid by sublimation or high-vac distillation; it will decarboxylate.

Part 2: Visualizing the Reaction & Failure Modes

The following diagram maps the Suzuki catalytic cycle and the specific "off-ramps" where these side reactions occur.

SuzukiSideReactions Start Start: 4-Bromo-2-thiophenecarboxylic acid OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ph) OxAdd->TransMet + Ph-B(OH)2 / Base HydroDehal SIDE REACTION 1: Hydrodehalogenation (Formation of Thiophene-2-COOH) OxAdd->HydroDehal Slow Transmetallation + H-source (solvent/H2O) RedElim Reductive Elimination TransMet->RedElim HomoCoup SIDE REACTION 2: Homocoupling (Biphenyl Formation) TransMet->HomoCoup O2 Presence Excess Boronic Acid RedElim->Pd0 Regeneration Product Target: 4-Phenylthiophene-2-COOH RedElim->Product Decarb SIDE REACTION 3: Decarboxylation (Loss of CO2) Product->Decarb Acidic Workup High Heat (>100°C)

Caption: Figure 1. Suzuki-Miyaura Catalytic Cycle highlighting critical failure points: Hydrodehalogenation (Red), Homocoupling (Yellow), and Decarboxylation (Red).

Part 3: Optimization Data & Purification

Solvent & Catalyst Selection Matrix

Based on internal application data, the following conditions yield the highest selectivity for this compound.

ParameterStandard Condition (Risk of Failure)Optimized Condition (Recommended) Reasoning
Precursor Free Acid (COOH)Methyl Ester (COOMe) Prevents catalyst poisoning; ester is easily hydrolyzed later.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂[1] · DCM Bidentate ligand resists dehalogenation; higher turnover frequency.
Solvent Toluene/Ethanol/Water1,4-Dioxane / Water (10:1) Dioxane promotes solubility of the acid; reduced alcohol content minimizes hydride sources.
Base


Anhydrous phosphate is milder and works well in low-water systems.
Temp Reflux (100°C+)80°C Lower temperature reduces thermal decarboxylation risk.
Purification Workflow (Self-Validating)

To separate the product from inorganic salts and biphenyl (homocoupling byproduct), follow this logic:

  • Biphenyl Removal (Wash):

    • Dissolve crude reaction mixture in dilute NaOH (pH 10-12).

    • Wash with Dichloromethane (DCM) .

    • Logic: The product is a salt (water-soluble); biphenyl is neutral (organic-soluble). The DCM wash removes the biphenyl and phosphine oxides.

  • Product Isolation (Precipitation):

    • Acidify the aqueous layer slowly to pH 3-4 with 1M HCl.

    • Logic: The product precipitates as a solid.[2][3]

    • Check: If oil forms ("oiling out"), add a seed crystal or scratch the glass.

  • Final Polish (Recrystallization):

    • Solvent: Ethanol/Water (1:1) or Toluene .

    • Logic: Thiophene acids crystallize well from aqueous ethanol. Toluene is good if the product is very non-polar, but ethanol/water is preferred for the acid.

References

  • Suzuki-Miyaura Cross-Coupling of Halogenated Thiophenes

    • Mechanistic insight into dehalogen
    • Vertex AI Search Result 1.1:

  • Dehalogenation Mechanisms

    • Detailed analysis of Pd-H species form
    • Vertex AI Search Result 1.11:

  • Decarboxylation of Heterocyclic Acids

    • Thermal stability d
    • Vertex AI Search Result 1.5:

  • Purification & Recrystallization

    • Standard protocols for organic acid purific
    • Vertex AI Search Result 1.11:

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 4-Phenylthiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 4-phenylthiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve high-yield, reproducible results.

I. Understanding the Core Challenges

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] However, when one of the coupling partners is a heteroaromatic carboxylic acid, such as this compound, unique challenges can arise. These often stem from the electronic nature of the thiophene ring and the presence of the carboxylic acid functionality.

Key potential issues include:

  • Decarboxylation: The carboxylic acid group can be labile under the basic and often heated conditions of the Suzuki reaction, leading to the formation of undesired byproducts.[3][4]

  • Catalyst Inhibition/Deactivation: The carboxylate group can potentially coordinate to the palladium catalyst, inhibiting its activity.[5]

  • Poor Solubility: The carboxylic acid may have limited solubility in common organic solvents used for Suzuki couplings, affecting reaction kinetics.[5]

  • Side Reactions on the Thiophene Ring: The sulfur atom in the thiophene ring can interact with the palladium catalyst, and the C-H bonds of the ring can sometimes undergo undesired activation.[6]

This guide will provide a systematic approach to addressing these and other potential obstacles.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered when working with this specific substrate.

Q1: Why is my Suzuki-Miyaura coupling of this compound failing or giving low yields?

A: Low yields are often multifactorial. The primary suspects include catalyst deactivation by the carboxylate, decarboxylation of the starting material, or suboptimal reaction conditions (base, solvent, ligand). It's crucial to ensure your reagents are pure and the reaction is performed under an inert atmosphere.

Q2: Can I perform the Suzuki-Miyaura coupling directly on the carboxylic acid, or should I protect it first?

A: While direct coupling is possible, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common and often successful strategy.[7] This circumvents issues related to the free carboxylic acid, such as catalyst inhibition and solubility problems. The ester can then be hydrolyzed post-coupling. However, direct coupling can be achieved with careful optimization of the base and reaction conditions to minimize side reactions.

Q3: What is the best palladium catalyst and ligand combination for this type of coupling?

A: There is no single "best" combination as the optimal choice is substrate-dependent. However, for heteroaromatic systems, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands often show excellent performance.[8] N-heterocyclic carbene (NHC) ligands have also proven effective.[9] Starting with a common precatalyst like Pd(PPh₃)₄ or a more advanced G3 or G4 precatalyst from a ligand vendor is a good starting point for screening.

Q4: Which base should I choose for the coupling reaction?

A: The choice of base is critical.[1] For couplings involving carboxylic acids, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH to minimize decarboxylation and other side reactions.[1] The base's role is to activate the boronic acid to facilitate transmetalation.[9][10][11][12]

Q5: How can I minimize the decarboxylation of my starting material?

A: Decarboxylation is often promoted by high temperatures and strong bases. To mitigate this, use milder bases (e.g., K₂CO₃, Cs₂CO₃) and the lowest effective reaction temperature. Protecting the carboxylic acid as an ester is the most definitive way to prevent decarboxylation. Recent methods have also explored decarboxylative couplings as a synthetic strategy, but this requires specific conditions that may not be desirable if you wish to retain the carboxyl group.[3][4][13][14]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of the Suzuki-Miyaura coupling of this compound.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Diagnostic Check Proposed Solution Scientific Rationale
Inactive Catalyst Analyze a small aliquot by TLC/LC-MS to confirm the presence of starting materials.Use a fresh batch of palladium catalyst/precatalyst. Ensure proper inert atmosphere techniques (degassing of solvent, use of Schlenk line or glovebox).Palladium(0) catalysts are sensitive to oxidation, which renders them inactive. The active Pd(0) species is crucial for the oxidative addition step of the catalytic cycle.[15]
Ligand Degradation or Incompatibility Observe the reaction mixture for any color changes indicative of palladium black formation.Screen a panel of ligands, including bulky biarylphosphines (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr).[8][16]The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, a more robust and electron-rich ligand is often necessary to promote oxidative addition and reductive elimination.[9][16]
Insufficient Base Strength or Solubility Check the pH of the aqueous phase if applicable. Ensure the base is finely powdered for better dispersion.Switch to a different base such as K₃PO₄ or Cs₂CO₃. Consider using a phase-transfer catalyst if you have a biphasic system.The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[9][10][11] The choice of base can significantly impact the reaction rate.[1]
Poor Solubility of Reactants Visually inspect the reaction for undissolved solids.Change the solvent system. A mixture of a non-polar solvent (e.g., toluene, dioxane) with a polar aprotic co-solvent (e.g., DMF, NMP) or water can improve solubility.For the reaction to proceed efficiently, all components must be in the same phase to interact with the catalyst.
Problem 2: Formation of Significant Byproducts
Potential Cause Diagnostic Check Proposed Solution Scientific Rationale
Decarboxylation Identify the byproduct by NMR and MS, looking for the corresponding decarboxylated thiophene derivative.Lower the reaction temperature. Use a milder base (e.g., K₂CO₃). Protect the carboxylic acid as an ester prior to coupling.High temperatures and strong bases can induce the loss of CO₂ from the carboxylic acid.
Homocoupling of Boronic Acid Look for a byproduct with a mass corresponding to a dimer of the boronic acid coupling partner.Ensure rigorous degassing of the reaction mixture to remove oxygen. Use a slight excess of the halide partner.Oxygen can promote the oxidative homocoupling of boronic acids.
Protodeboronation Check for the formation of the arene corresponding to the boronic acid used.Use anhydrous solvents and reagents. Avoid overly acidic or basic conditions that can promote the cleavage of the C-B bond.The boronic acid can react with protons in the reaction mixture, leading to the loss of the boron functionality.
Dehalogenation of the Aryl Halide Identify the corresponding dehalogenated starting material.Use a well-defined Pd(0) source or a precatalyst that rapidly generates the active species. Minimize reaction time.This can occur via side reactions involving the palladium catalyst, particularly if the catalytic cycle is inefficient.

IV. Experimental Protocols

A. General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization. The specific amounts of reagents and conditions should be adjusted based on the specific aryl halide and boronic acid being used.

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), 4-phenylthiophene-2-boronic acid (or its pinacol ester) (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the aryl halide).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Protocol for Esterification of this compound followed by Suzuki-Miyaura Coupling

This two-step approach can often provide higher and more consistent yields.

Step 1: Esterification

  • Dissolve this compound (1.0 equiv) in an alcohol (e.g., methanol or ethanol) as the solvent.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a reagent like SOCl₂.

  • Heat the reaction to reflux and monitor by TLC until completion.

  • Neutralize the reaction, extract the ester with an organic solvent, and purify.

Step 2: Suzuki-Miyaura Coupling

  • Follow the general procedure described in section IV.A, using the synthesized ester as the coupling partner.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the purified coupled ester in a mixture of THF and water.

  • Add an excess of a base (e.g., LiOH or NaOH) and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Collect the product by filtration or extraction.

V. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G H Ar-X I Ar'-B(OR)_2 K [Ar'-B(OR)_2(Base)]^- I->K Activation J Base J->K K->D Transmetalating Agent

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue (Low Yield/Byproducts) check_conversion Is Starting Material Consumed? start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion No byproducts Significant Byproducts check_conversion->byproducts Yes check_catalyst Check Catalyst/Ligand Activity and Inertness no_conversion->check_catalyst check_base Evaluate Base and Solvent System check_catalyst->check_base check_decarboxylation Decarboxylation? byproducts->check_decarboxylation decarboxylation_solution Lower Temp, Milder Base, or Protect Carboxylic Acid check_decarboxylation->decarboxylation_solution Yes check_homocoupling Homocoupling? check_decarboxylation->check_homocoupling No homocoupling_solution Improve Degassing, Adjust Stoichiometry check_homocoupling->homocoupling_solution Yes

Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.

VI. References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Alonso, D. A.; Nájera, C.; Pacheco, M. C. J. Org. Chem. 2002, 67, 5588.

  • Lu, G.-P.; Voigtritter, K. R.; Cai, C.; Lipshutz, B. H. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem.2012 , 77 (8), 3700-3703. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Technologies. Chem. Rev.2006 , 106 (7), 2651-2710.

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359-1470.

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of aryl and heteroaryl chlorides with arylboronic acids in water. Angew. Chem. Int. Ed.2008 , 47, 4695-4698.

  • Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Cross-Coupling Reactions. Acc. Chem. Res.2000 , 33 (5), 314-321.

  • Shang, R.; Ji, D.-S.; Chu, L.; Fu, Y.; Liu, L. Palladium-Catalyzed Decarboxylative Cross-Coupling of Potassium Arylcarboxylates with Aryl Bromides. Angew. Chem. Int. Ed.2011 , 50, 4470-4474.

  • Nasim, F.-H.; et al. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules2013 , 18, 14711-14723. [Link]

  • Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res.2024 , 16, 127. [Link]

  • PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • The University of Manchester. Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. [Link]

  • Zia, A. et al. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Scientific Reports2023 , 13, 1988. [Link]

  • PMC. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]

  • ResearchGate. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant | Request PDF. [Link]

  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • PMC. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

challenges in the functionalization of the thiophene ring in 4-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Escalation Resource . It assumes the user is already familiar with basic organic synthesis and is facing specific, non-trivial hurdles with 4-phenylthiophene-2-carboxylic acid .

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic ID: THIO-PH-4-COOH

Executive Summary

Functionalizing This compound presents a classic "push-pull" conflict in heterocyclic chemistry. You are dealing with a thiophene ring that is simultaneously deactivated by a carboxylic acid (C2) and activated by a phenyl group (C4).

The primary challenges users report are:

  • Regioselectivity Failures: The "Buttressing Effect" at C3 prevents standard directed metalation.

  • Unexpected Decarboxylation: The acid moiety is thermally unstable in the presence of strong mineral acids.

  • Solubility Mismatches: The lipophilic phenyl group fights the hydrophilic acid, complicating standard workups.

🛠️ Module 1: Electrophilic Aromatic Substitution (EAS)

User Complaint: "I tried to brominate the ring hoping for the C3 isomer, but NMR shows substitution at C5 (or a mixture)."

Diagnosis: Steric vs. Electronic Control

In this substrate, C5 is the kinetically favored position for electrophilic attack, not C3.

  • Electronic Factor: The phenyl group at C4 is an ortho/para director (activating). Position C3 is ortho to the phenyl, and Position C5 is ortho to the phenyl. Both are activated.

  • Steric Factor (The Dealbreaker): Position C3 is "sandwiched" between the carboxylic acid (C2) and the phenyl ring (C4). This creates a steric buttress that blocks incoming electrophiles. Position C5 is sterically open.

Troubleshooting Protocol: Controlled Halogenation (Targeting C5)

If you need the C5-halogenated product (a precursor for Suzuki/Stille couplings), follow this optimized protocol to avoid over-bromination or decarboxylation.

Reagents:


 (1.05 eq), Acetic Acid (AcOH).
Temperature: 

.
StepActionTechnical Rationale
1 Dissolve substrate in Glacial Acetic Acid .Avoids Lewis acids (FeBr3/AlCl3) which can trigger decarboxylation. AcOH buffers the generated HBr.
2 Add

dropwise at 0°C .
Controls the exotherm. The phenyl ring activates C5 sufficiently that heat is unnecessary.
3 Checkpoint: Monitor via TLC/LCMS.Look for the disappearance of SM. If di-bromination occurs (rare due to C3 sterics), lower temp to -10°C.
4 Quench with sat.

.
Reduces excess bromine immediately to prevent side reactions during workup.

Result: Exclusive formation of 5-bromo-4-phenylthiophene-2-carboxylic acid .

🛠️ Module 2: Lithiation & C-H Activation

User Complaint: "I treated the acid with 2 equivalents of n-BuLi to direct lithiation to C3, but I recovered starting material or got a complex mixture."

Diagnosis: The "Dianion" Instability & Competition

You are attempting Directed Ortho Metalation (DoM) . Theoretically, the carboxylate (


) directs lithiation to C3. However, the 4-phenyl group blocks the base  from approaching C3.
  • Outcome: The base (

    
    ) often aggregates or reacts at the more accessible (but less directed) C5 position  (via inductive acidification by Sulfur), or simply acts as a nucleophile elsewhere.
    
Workflow: The "One-Pot" Protection Strategy

To functionalize C3, you must reduce the steric bulk of the directing group or use a "blocking" strategy. Since you must start with the acid, we recommend the In-Situ Silylation Method to improve solubility and directing ability.

LithiationStrategy cluster_legend Legend Start Substrate: 4-Ph-Thiophene-2-COOH Goal Goal: C3 Functionalization Start->Goal MethodA Method A: Direct Lithiation (n-BuLi x2) Goal->MethodA High Risk MethodB Method B: In-Situ Protection (HMDS) Goal->MethodB Recommended FailA Failure: Steric block at C3 Result: C5 Lithiation or SM Return MethodA->FailA Step1 1. HMDS / Reflux (Forms Silyl Ester) MethodB->Step1 Step2 2. LDA / -78°C (Kinetic Control) Step1->Step2 Step3 3. Electrophile Quench Step2->Step3 Success Product: 3-Substituted Silyl Ester (Hydrolyze to Acid) Step3->Success key Blue: Start | Red: High Failure Risk | Green: Proven Pathway

Figure 1: Decision matrix for C3 functionalization. Direct lithiation of the free acid is prone to failure due to steric crowding.

Protocol: In-Situ Silylation-Lithiation

This method converts the acid to a silyl ester in situ, making it lipophilic and preventing the formation of the insoluble lithium carboxylate salt.

  • Silylation: Reflux the acid in HMDS (Hexamethyldisilazane) with a catalytic amount of saccharin or

    
     until clear (evolution of 
    
    
    
    ceases). Evaporate excess HMDS.
    • Why? Converts -COOH to -COOTMS. This is soluble in THF and less sterically demanding than the lithium salt aggregate.

  • Lithiation: Dissolve residue in dry THF. Cool to -78°C .[1][2] Add LDA (1.1 eq) dropwise.

    • Note: LDA is less aggregated than BuLi and more sensitive to steric directing effects.

  • Quench: Add electrophile (e.g., MeI, DMF) at -78°C.

  • Workup: Acidic workup (

    
    ) cleaves the TMS ester, returning the carboxylic acid.
    

🛠️ Module 3: Decarboxylation Hazards

User Complaint: "My product disappeared during acid hydrolysis/workup. I see a new spot that matches 3-phenylthiophene."

Diagnosis: Protodecarboxylation

Thiophene-2-carboxylic acids are prone to thermal decarboxylation, especially when electron-rich (activated by the phenyl group).

  • Mechanism: Protonation occurs at C2 (ipso to the carboxyl). The resulting sigma-complex loses

    
     to restore aromaticity.
    
  • Risk Factor: High temperatures (>80°C) + Strong Acid (HCl/H2SO4).

Prevention Checklist
  • Avoid: Refluxing in strong aqueous acid (e.g., 6M HCl).

  • Alternative: If ester hydrolysis is required, use LiOH in THF/Water at room temperature (saponification) rather than acid hydrolysis.

  • Workup: Do not dry the free acid in an oven >50°C. Dry under high vacuum at ambient temperature.

📊 Summary of Reactivity & Regioselectivity

Reaction TypeTarget PositionPrimary ChallengeSolution
Electrophilic Subst. (Bromination) C5 Over-reaction; DecarboxylationUse

at 0°C. Avoid Lewis Acids.
Lithiation (Direct) C3 (Theoretical)Steric Buttressing from C4-PhUse silyl protection (HMDS) + LDA at -78°C.
Suzuki Coupling C5-Br Catalyst poisoning by SulfurUse Pd(dppf)Cl2 or Pd2(dba)3 + S-Phos.

References & Further Reading

  • Regioselectivity in Thiophene Lithiation:

    • Detailed studies on the "Buttressing Effect" in 3,4-disubstituted thiophenes.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Thiophenes: Reactivity of substituted thiophenes).

  • Decarboxylation Mechanisms:

    • Kinetics of protodecarboxylation in heteroaromatic acids.

    • Source:Journal of Organic Chemistry, "Decarboxylation of Heteroaromatic Carboxylic Acids."

  • Suzuki Coupling on Thiophenes:

    • Protocols for coupling hindered thiophene bromides.

    • Source:Organic Process Research & Development, "Scalable Synthesis of Phenylthiophene Derivatives."

(Note: Specific patent literature regarding this compound often references generic thiophene-2-carboxylic acid protocols, adjusted for the solubility profile of the phenyl group.)

Sources

troubleshooting poor solubility of 4-phenylthiophene-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Phenylthiophene-2-Carboxylic Acid Derivatives Ticket ID: #SOL-4PT-001 Status: Open Subject: Troubleshooting Poor Solubility & Purification Issues Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2]

Executive Summary: The "Brick Dust" Challenge

Users frequently report that this compound (4-PTCA) and its derivatives behave like "brick dust"—insoluble in water, sparingly soluble in common organic solvents, and prone to "crashing out" during biological assays.[1]

This behavior stems from two competing structural forces:

  • High Lattice Energy: The conjugated phenyl-thiophene system encourages strong

    
     stacking, creating a stable crystal lattice that resists dissolution.[2]
    
  • Lipophilicity vs. Ionization: While the carboxylic acid moiety (

    
    ) allows for ionization, the hydrophobic 4-phenyl group dominates the physicochemical profile, often rendering even the salt forms poorly soluble in aqueous media without co-solvents.[2]
    

This guide provides a validated workflow to overcome these solubility barriers during synthesis, purification, and biological testing.

Phase 1: Diagnostic & Solvent Selection

Q: Why won't my compound dissolve in Methanol or DCM?

A: While 4-PTCA derivatives are technically "soluble" in these solvents, they often require heat or high dilution.[2] The planar structure leads to high crystallinity.[2]

The 3-Tier Solvent Strategy: Do not rely on single solvents.[2] Use the hierarchy below to select the correct system for your application.

TierSolvent SystemApplicationTechnical Note
1 DMSO or DMAc Stock Solutions (20-50 mM)Gold Standard. Breaks intermolecular H-bonds.[1][2] Caution: DMSO freezes at 19°C; store at RT to avoid precipitation cycles.[2]
2 THF / Water (1:1) Reaction MediumExcellent for hydrolysis or coupling.[2] The THF solubilizes the organic core; water dissolves the base/reagents.
3 Ethanol / Toluene RecrystallizationToluene disrupts

-stacking at high temps; Ethanol acts as the polar anti-solvent upon cooling.[2]
X Diethyl Ether / Hexane AVOID These are too non-polar.[2] The compound will likely remain a solid or oil out.[2]

Phase 2: Biological Assay Formulation

Q: My compound precipitates immediately upon addition to cell culture media (pH 7.4). Why?

A: This is a classic "Solubility Cliff." Although the carboxylic acid is deprotonated at pH 7.4, the resulting anion is highly lipophilic. The high ionic strength of culture media (salting-out effect) forces the hydrophobic anion to aggregate and precipitate.[2]

Protocol: The "Pre-Salt" Method for Assays

Do not simply dilute a DMSO stock into water.[2] Instead, convert the compound to a soluble salt before final dilution.[2]

Step-by-Step Procedure:

  • Dissolve: Prepare a 50 mM stock solution in 100% DMSO.

  • Activate: Add 1.05 equivalents of 0.1 M NaOH (or Tris base for biological compatibility) directly to the DMSO stock.

    • Mechanism:[2][3] This ensures the species entering the aqueous phase is already the soluble carboxylate anion, preventing the formation of kinetically trapped aggregates.

  • Dilute: Slowly add this "activated stock" to your assay buffer while vortexing.

  • Verify: If turbidity persists, add a surfactant like Tween-80 (0.05%) or Cyclodextrin (HP-

    
    -CD)  to encapsulate the hydrophobic phenyl tail.[1][2]
    

Phase 3: Purification & Workup

Q: I cannot recrystallize the product; it oils out or forms a gel.

A: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent.[2] This is common with phenyl-thiophene derivatives due to rotational freedom between the rings preventing tight packing initially.[2]

Solution: The "Acetic Acid Trick" Thiophene carboxylic acids have a high affinity for dimerization.[2] Breaking this dimer is key to crystallization.[2]

Recrystallization Protocol:

  • Dissolve crude solid in minimum hot Glacial Acetic Acid (approx. 80-90°C).

    • Why? Acetic acid mimics the H-bonding of the product, dissolving it effectively while being polar enough to hold impurities.[2]

  • Filter hot to remove insoluble particulates.[2]

  • Add Water dropwise to the hot solution until a persistent turbidity is observed (approx. 10-20% volume).

  • Re-heat to clear the solution.

  • Slow Cool: Wrap the flask in foil/towel and let it cool to Room Temp undisturbed.

    • Result: The slow increase in polarity (due to water) forces the protonated acid to crystallize out as needles or plates.[2]

Visual Troubleshooting Guide

The following decision tree illustrates the logic for handling 4-PTCA derivatives based on the experimental stage.

G cluster_legend Key Actions Start Start: Solubility Issue Stage Identify Stage Start->Stage Synthesis Synthesis/Reaction Stage->Synthesis Purification Purification Stage->Purification Assay Biological Assay Stage->Assay SolventChoice Use THF/Water or DMF (High Temp) Synthesis->SolventChoice Poor conversion Recryst Recrystallization? Purification->Recryst ColChrom Column Chromatography Purification->ColChrom Precip Precipitation in Media? Assay->Precip SolventSys Try EtOH/Toluene or AcOH/Water Recryst->SolventSys Oiling out AcidModifier Add 1% AcOH to Eluent (Prevents Streaking) ColChrom->AcidModifier Streaking/Tailing SaltForm Pre-form Salt: Add 1 eq NaOH to DMSO Stock Precip->SaltForm Step 1 Cyclo Add HP-beta-Cyclodextrin SaltForm->Cyclo If still insoluble Action Recommended Action

Figure 1: Decision Matrix for troubleshooting solubility of this compound derivatives.

FAQ: Technical Deep Dive

Q: Can I use HPLC to check purity? The peak shape is terrible. A: Yes, but standard gradients (Water/Acetonitrile) often cause peak tailing for carboxylic acids.[1][2]

  • Fix: You must use a modifier.[2] Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to both mobile phases (Water and MeCN).[1][2] This suppresses ionization (

    
    ), keeping the molecule neutral and interacting uniformly with the C18 column [1].[1][2]
    

Q: What is the exact pKa? A: The pKa of thiophene-2-carboxylic acid is 3.53 [2].[2] The 4-phenyl substituent is electron-withdrawing (inductive) but also bulky.[1][2] Expect the derivative's pKa to remain in the 3.4 – 3.8 range.[2] This means at pH 7.4, the ratio of Salt:Acid is >1000:1, yet the salt's solubility product (


) is the limiting factor.[1]

Q: Is the compound light sensitive? A: Thiophene derivatives can be susceptible to photo-oxidation or dimerization under intense UV light.[2] Store solid and DMSO stocks in amber vials wrapped in foil [3].[2]

References

  • BenchChem Technical Support. (2025).[2][4] 5-Aminothiophene-3-carboxylic acid Purification & Chromatography Optimization. BenchChem.[2][4] Link[1][2]

  • ChemicalBook. (2024).[2] 2-Thiophenecarboxylic acid Properties and pKa Data. ChemicalBook.[2][5] Link

  • Sigma-Aldrich. (2024).[2] 4-Phenylthiophene-2-carboxaldehyde Safety & Handling. Merck KGaA.[2] Link[1][2]

  • Santa Cruz Biotechnology. (2024).[2] this compound Product Data Sheet. SCBT.[2][6] Link

  • University of Rochester. (n.d.).[2] Reagents & Solvents: Solvents for Recrystallization of Heterocycles.[2] University of Rochester.[2] Link

Sources

Technical Support Center: High-Performance OLEDs based on 4-Phenylthiophene-2-Carboxylic Acid (PTCA)

[1][2][3]

Welcome to the Advanced Materials Technical Support Center. Subject: Optimization Strategies for PTCA-based Organic Light Emitting Diodes. Ticket ID: OLED-PTCA-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Optoelectronics Division.[1][2]

Introduction: The Material System

You are likely utilizing 4-phenylthiophene-2-carboxylic acid (PTCA) in one of two primary configurations:

  • As an Ancillary Ligand: In Europium (Eu³⁺) or Iridium (Ir³⁺) complexes to sensitize red/orange phosphorescence via the "antenna effect."[2][3]

  • As a Building Block: For synthesizing conductive polymers or hole-transporting self-assembled monolayers (SAMs) due to the thiophene-phenyl conjugation.[1][2][3]

This guide focuses on the most technically demanding application: Lanthanide/Transition Metal Complexation for Phosphorescent OLEDs (PHOLEDs) . The carboxylic acid moiety acts as a distinct anchor, but it introduces challenges in solubility and charge balance that this guide will help you resolve.

Module 1: Synthesis & Purification (The Foundation)

User Query: “My synthesized complex shows good color but low Photoluminescence Quantum Yield (PLQY) in solution. Is the ligand purity to blame?”

Root Cause Analysis

In PTCA-based complexes, the carboxylic acid group is prone to hydrogen-bonding aggregation, which causes quenching.[1][2] Furthermore, trace halide impurities (from the phenyl-thiophene coupling step) act as non-radiative recombination centers.[3]

Troubleshooting Protocol: The "Dual-Stage" Purification

Do not rely solely on column chromatography.[1][2] For OLED-grade materials, you must break hydrogen bonds and remove halides.[1]

Step-by-Step Workflow:

  • Acid-Base Wash: Dissolve PTCA in dilute NaOH, filter insoluble organics, then reprecipitate with HCl.[2] This removes non-acidic synthetic byproducts.[2]

  • Recrystallization: Use a polar/non-polar solvent system (e.g., Ethanol/Hexane).[2][3]

  • Sublimation (Critical): If using the complex in Vacuum Thermal Evaporation (VTE), the final material must be sublimed.[2][3]

    • Conditions:ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       Torr.[1][2]
      
    • Temperature: Gradient zone (typically 200°C–280°C depending on the metal center).[2][3]

Visualizing the Purification Logic

PurificationFlowRawRaw PTCA SynthesisAcidBaseAcid-Base Extraction(Removes Neutral Organics)Raw->AcidBase Step 1RecrystRecrystallization(Removes Ionic Impurities)AcidBase->Recryst Step 2SublimationHigh-Vac Sublimation(Removes Solvents/Isomers)Recryst->Sublimation Step 3 (Crucial)OLEDOLED FabricationSublimation->OLED Pure

Figure 1: The mandatory purification workflow to eliminate quenching centers in PTCA ligands.[1][2][3]

Module 2: Complex Design & Energy Transfer (The Active Layer)

User Query: “I am using PTCA with Europium, but the emission is weak. How do I improve the sensitization?”

Expert Insight: The Antenna Effect

PTCA acts as an "antenna" to absorb UV/blue energy and transfer it to the metal center. If the Triplet Energy (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


Optimization Strategy
  • Ligand Ratio: Do not use PTCA alone. Use it as a synergistic ligand with ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -diketonates (e.g., TTA or DBM).[1][2] The PTCA carboxylate improves coordination stability, while the 
    
    
    -diketonate handles the bulk of photon absorption.
  • Triplet Tuning: If ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     is too low, add electron-withdrawing groups (fluorine) to the phenyl ring of PTCA.[2] This stabilizes the HOMO and widens the gap.[2]
    
Mechanism Visualization

EnergyTransfercluster_LigandPTCA Ligand (Antenna)cluster_MetalEuropium Ion (Emitter)S0Ground State (S0)S1Singlet Excited (S1)S0->S1 ExcitationT1Triplet State (T1)(~22,000 cm-1)S1->T1 ISCD0Resonance Level (5D0)(~17,200 cm-1)T1->D0 Dexter Transfer(Critical Step)D0->T1 Back Transfer(Loss Channel)F2Emission (Red)612 nmD0->F2 Phosphorescence

Figure 2: The "Antenna Effect" pathway. Efficient OLEDs require the T1 -> 5D0 rate to exceed the Back Transfer rate.[1]

Module 3: Device Architecture (The Engineering)

User Query: “My device turns on, but efficiency rolls off drastically at higher voltages. What is wrong with the stack?”

Root Cause: Charge Imbalance & Quenching

Thiophene-based ligands are hole-transport dominant.[1][2] If your device lacks a strong Electron Transport Layer (ETL) or a Hole Blocking Layer (HBL), holes will shoot through the emissive layer (EML) without recombining, or the recombination zone will shift to the cathode, causing quenching.[3]

Recommended Device Stack

You must confine excitons within the EML.[2]

Layer FunctionRecommended MaterialThicknessRole relative to PTCA
Anode ITO150 nmTransparent conductor.[1][2]
HIL PEDOT:PSS or HAT-CN10-40 nmAligns work function with PTCA HOMO.[1][2]
HTL TAPC or TPD40 nmHigh hole mobility; prevents electron leakage to anode.[2]
Host (EML) CBP or TCTA 20-30 nmCRITICAL: Host ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

must be > PTCA

to prevent host quenching.[1][2]
Dopant Eu(PTCA)₃(Phen) 4-8% wtThe emitter.[1][2][3] Keep conc. low to stop concentration quenching.
HBL/ETL TPBi or BCP 40 nmBlocks holes; forces recombination on the Eu complex.[2]
Cathode LiF / Al1 nm / 100 nmElectron injection.[2]
Strategic Adjustments
  • If Voltage is High (>6V): The injection barrier is too large.[3] Use a "staircase" injection architecture. Dope the HTL with

    
     (p-doping) to lower the barrier.
    
  • If Color Purity is Poor: The host is emitting.[2] This means energy transfer is inefficient.[2] Increase the dopant concentration slightly (up to 8%) or switch to a host with better spectral overlap (e.g., changing from CBP to TCTA).

Module 4: FAQ - Rapid Fire Troubleshooting

Q1: Can I use PTCA as a host material instead of a dopant?

  • A: Generally, no.[2] The carboxylic acid group is chemically reactive and can degrade under high current density if not coordinated to a metal.[2] However, polymerized versions (poly-thiophenes) can serve as Hole Transport Layers.[1][3]

Q2: My film morphology looks rough under AFM. Why?

  • A: PTCA complexes often crystallize too fast.[2]

    • Solution: If spin-coating, use a high-boiling point solvent additive (e.g., Chlorobenzene + 5% 1,8-Diiodooctane) to slow drying and improve film smoothness.[1][2]

Q3: The lifetime (LT50) is very short (<100 hours). [2][3]

  • A: Acidic protons are fatal to OLED lifetime.[2] Ensure the carboxylic acid is fully deprotonated and coordinated to the metal center.[2] Any free acid (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) will react with the cathode (Al/Mg) or the electron transport materials, leading to device failure.[2]
    

References

  • DigiChem. (2026).[3] Advancing OLED Performance with Custom Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025).[3] Solution-Processed OLED Based on a Mixed-Ligand Europium Complex. Retrieved from

  • Santa Cruz Biotechnology. (2025).[3][4] this compound Product Data. Retrieved from

  • Sigma-Aldrich. (2025).[1][3] Achieving High Efficiency in Organic Light-Emitting Devices. Retrieved from

  • ResearchGate. (2025). Structural elucidation of novel mixed ligand complexes of 2-thiophene carboxylic acid. Retrieved from

overcoming synthetic hurdles in the preparation of 4-phenylthiophene-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Synthetic Methodology & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Scaffold & The Challenge

The 4-phenylthiophene-2-carboxylic acid scaffold is a critical bioisostere for benzoic acid derivatives in NSAIDs, kinase inhibitors, and metabolic modulators. While the thiophene ring offers unique electronic properties, it introduces distinct synthetic hurdles compared to phenyl analogs:

  • Catalyst Poisoning: The sulfur heteroatom has a high affinity for soft metals (Pd, Pt), frequently arresting cross-coupling cycles.

  • Regiochemical Ambiguity: Electrophilic substitutions and halogen-metal exchanges on the thiophene ring are highly position-dependent (C2 vs. C3/C4).

  • Thermal Instability: Thiophene-2-carboxylic acids are prone to thermal decarboxylation, particularly under acidic conditions.

This guide provides a self-validating roadmap to overcome these specific hurdles.

Module 1: The Cross-Coupling Interface (Suzuki-Miyaura)

Primary Route: Palladium-catalyzed coupling of commercially available methyl 4-bromothiophene-2-carboxylate with phenylboronic acid.

Troubleshooting Guide: Suzuki Coupling

Q: My reaction stalls at 40-50% conversion, even with fresh catalyst. Is the aryl bromide unreactive? A: The issue is likely catalyst poisoning , not substrate inactivity. Thiophene sulfur can coordinate to the unligated Pd(0) species, forming an inactive complex.

  • The Fix: Switch to electron-rich, bulky phosphine ligands that compete effectively with sulfur for the metal center.

    • Recommendation: Use SPhos or XPhos precatalysts (e.g., XPhos Pd G2). These ligands create a "protective shell" around the Pd, preventing sulfur coordination while facilitating oxidative addition.

    • Alternative: Increase catalyst loading to 3–5 mol% (standard phenyl couplings use <1%).

Q: I am observing significant homocoupling of the boronic acid (biphenyl formation). A: This indicates the presence of dissolved oxygen or a slow transmetallation step.

  • The Fix: Thiophenes are electron-rich; oxidative homocoupling is faster here.

    • Protocol: You must sparge solvents with Argon for at least 15 minutes before adding the catalyst.

    • Base Switch: If using carbonate bases (

      
      ), switch to 
      
      
      
      or
      
      
      . Fluoride bases often accelerate transmetallation, favoring the cross-product over the homocouple.

Q: I started with 2,4-dibromothiophene to save money, but I got a mixture of isomers. Why? A: You encountered the C2 vs. C4 reactivity trap . The C2 position in thiophene is electronically distinct; it undergoes oxidative addition significantly faster than C4 due to the lower bond dissociation energy and proximity to the sulfur.

  • The Causality: If you react 2,4-dibromothiophene with 1 equivalent of phenylboronic acid, you will predominantly get 2-phenyl-4-bromothiophene . This is the reverse of what you need for the target molecule (which requires the phenyl at C4).

  • The Solution: You must install the ester (carboxylate) at C2 before the coupling.

    • Perform a regioselective Lithium-Halogen Exchange on 2,4-dibromothiophene (C2 reacts first).

    • Quench with

      
       or methyl chloroformate to generate methyl 4-bromothiophene-2-carboxylate.
      
    • Then perform the Suzuki coupling at C4.

Module 2: Post-Coupling Manipulation (Hydrolysis)

Q: During the hydrolysis of the ester to the acid, my product yield drops, and I see a non-polar spot on TLC. A: You are witnessing thermal decarboxylation . Thiophene-2-carboxylic acids are less stable than their benzoic acid counterparts. Heating them in acidic media or at high temperatures in base can cause the loss of


, yielding 3-phenylthiophene.
  • The Fix: Avoid acid hydrolysis (e.g., HCl/reflux). Use Lithium Hydroxide (LiOH) in THF/Water at room temperature or mild heating (

    
     max).
    
  • Self-Validation: Monitor the reaction by pH. Do not acidify below pH 3 during the workup; thiophene acids can decarboxylate even during concentration if traces of strong acid remain.

Validated Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Thiophenes

Target: Methyl 4-phenylthiophene-2-carboxylate

  • Setup: In a microwave vial or Schlenk tube, combine:

    • Methyl 4-bromothiophene-2-carboxylate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • 
       (3.0 equiv)
      
    • Solvent: Toluene:Water (4:1 ratio) or 1,4-Dioxane:Water (4:1).

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes.

  • Catalyst Addition: Add

    
      (3 mol%) or XPhos Pd G2  (2 mol%).
    
  • Reaction: Seal and heat to

    
     (oil bath) or 
    
    
    
    (microwave, 30 min).
  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Protocol B: Regioselective Carboxylation (If starting from 2,4-dibromothiophene)

Target: 4-bromo-2-thiophenecarboxylic acid

  • Cooling: Dissolve 2,4-dibromothiophene in anhydrous THF. Cool to

    
    .
    
  • Exchange: Add n-Butyllithium (1.05 equiv) dropwise. Stir for 30 min. Note: The Lithium resides exclusively at C2.

  • Quench: Bubble excess dry

    
     gas into the solution or add methyl chloroformate.
    
  • Warm: Allow to warm to RT.

  • Result: You now have the correct precursor for the Suzuki coupling described in Protocol A.

Visualizing the Synthetic Logic

The following diagram illustrates the critical decision pathways for synthesizing the target, highlighting the "Trap" of direct coupling on the dibromo-species.

G Start Starting Material: 2,4-Dibromothiophene DirectSuzuki Direct Suzuki Coupling (1 eq. PhB(OH)2) Start->DirectSuzuki Route A (Risky) LiExchange 1. n-BuLi, -78°C (Selective C2-Li exchange) Start->LiExchange Route B (Recommended) WrongIsomer Result: 2-Phenyl-4-bromothiophene (WRONG ISOMER) DirectSuzuki->WrongIsomer DeadEnd Cannot easily install -COOH at C2 WrongIsomer->DeadEnd Quench 2. CO2 or Cl-COOMe (Electrophile Trap) LiExchange->Quench Intermediate Intermediate: 4-Bromo-2-thiophenecarboxylate Quench->Intermediate FinalSuzuki 3. Suzuki Coupling (PhB(OH)2, Pd-Cat) Intermediate->FinalSuzuki Target Target: 4-Phenylthiophene-2-carboxylate FinalSuzuki->Target

Figure 1: Decision tree showing the regiochemical necessity of installing the carboxylate group prior to the phenyl ring when starting from 2,4-dibromothiophene.

Data Summary: Catalyst Performance

Catalyst SystemYield (4-Phenylthiophene ester)Notes

45-60%Prone to sulfur poisoning; requires high loading (5%).

75-85%Robust; dppf ligand bite angle stabilizes Pd against S-poisoning.
XPhos Pd G2 90-95% Recommended. Bulky biaryl ligand prevents deactivation.

/ No Ligand
<20%Rapid formation of Pd-black (catalyst death).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link] (Foundational text on Suzuki coupling mechanism and base selection).

  • Langer, P., et al. (2008). Regioselective Suzuki–Miyaura reactions of 2,3-, 2,4-, 2,5- and 3,4-dibromothiophenes.[1] Tetrahedron. [Link] (Definitive source on the C2 vs C4 reactivity differences in dibromothiophenes).

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. [Link] (Establishes the superiority of dialkylbiaryl phosphine ligands like XPhos for heteroaryl couplings).

  • Goonan, K., et al. (2015).[2] Decarboxylation of Heteroaromatic Carboxylic Acids. Journal of Organic Chemistry. [Link] (Discusses the thermal instability and decarboxylation mechanisms of thiophene-2-acids).

Sources

avoiding polymerization during the synthesis of 4-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Preventing Polymerization & Oligomerization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Black Tar" Phenomenon

If you are accessing this guide, you have likely encountered the most common failure mode in thiophene chemistry: the reaction mixture turning into an intractable black or dark-brown tar.

The Root Cause: Thiophenes are electron-rich heterocycles. While the 2-position of your target molecule is blocked by the carboxylic acid, the 5-position (alpha to the sulfur) remains highly nucleophilic. In the presence of strong acids (cationic polymerization) or oxidants (oxidative coupling), the 5-position attacks the 5-position of a neighboring molecule, forming polythiophenes.

This guide provides a self-validating workflow to synthesize 4-phenylthiophene-2-carboxylic acid while suppressing these side reactions.

Module 1: Diagnostic Flowchart

Before proceeding, identify where your process is failing. Use this logic tree to isolate the polymerization trigger.

DiagnosticFlowchart Start Start: Analyze Reaction Failure Observation Observation: Dark Tar/Black Precipitate Start->Observation CheckStep When did it happen? Observation->CheckStep Step_Suzuki During Suzuki Coupling CheckStep->Step_Suzuki Heating with Catalyst Step_Hydrolysis During Ester Hydrolysis (Saponification) CheckStep->Step_Hydrolysis Adding Acid (Workup) Step_Purification During Column Chromatography CheckStep->Step_Purification On Silica Column Cause_Oxidation Cause: Oxidative Homocoupling (O2 present) Step_Suzuki->Cause_Oxidation Cause_Acid Cause: Cationic Polymerization (pH < 1) Step_Hydrolysis->Cause_Acid Cause_Silica Cause: Acidic Silica Gel Surface Step_Purification->Cause_Silica Sol_Degas Solution: Degas solvents (Ar/N2) Use Pd(dppf)Cl2 Cause_Oxidation->Sol_Degas Sol_pH Solution: Controlled Acidification Stop at pH 3-4 Cause_Acid->Sol_pH Sol_Neutral Solution: Use Neutral Silica or Recrystallization Cause_Silica->Sol_Neutral

Figure 1: Troubleshooting logic for identifying the source of polymerization based on experimental stage.

Module 2: Troubleshooting & FAQs

Issue 1: Polymerization during Acidification (The Critical Step)

User Report: "I hydrolyzed the ester with NaOH. It looked clear. When I added 1M HCl to precipitate the product, the solution turned black and gummy."

Technical Analysis: You likely over-acidified. Thiophene-2-carboxylic acids have a pKa of approximately 3.5 . Dropping the pH to 1 (common with excess HCl) protonates the thiophene ring or generates local high concentrations of H+, triggering electrophilic aromatic substitution at the open 5-position.

Corrective Protocol:

  • Cool Down: Chill the saponification mixture to 0°C before acidification.

  • Weak Acid: Use 1M Acetic Acid or 1M HCl added dropwise.

  • Target pH: Monitor pH with a meter. Stop adding acid when pH reaches 3.0–3.5 . The product will precipitate as a free acid without triggering the cationic polymerization chain reaction.

  • Rapid Filtration: Filter the solid immediately. Do not let it sit in the acidic mother liquor.

Issue 2: Low Yield in Suzuki Coupling

User Report: "Yield is 30%. NMR shows many aromatic impurities."

Technical Analysis: If oxygen is present, Palladium catalysts can promote the oxidative homocoupling of the boronic acid (forming biphenyls) or the thiophene itself.

Corrective Protocol:

  • Degassing: Sparge solvents with Argon for 30 minutes before adding the catalyst.

  • Base Choice: Switch from Carbonate bases to K3PO4 (Potassium Phosphate), which often provides better stabilization for thiophene substrates in Suzuki couplings [1].

  • Catalyst: Use Pd(dppf)Cl2 (ferrocene ligand). It is more robust and less prone to promoting side reactions compared to Pd(PPh3)4 in this specific scaffold.

Issue 3: Decomposition on Silica Gel

User Report: "My crude product was yellow. After column chromatography, it turned brown and I lost mass."

Technical Analysis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity, combined with the concentration of the compound on the solid phase, can catalyze oligomerization.

Corrective Protocol:

  • Neutralize: Pre-wash the silica column with 1% Triethylamine in Hexanes.

  • Alternative: Use Reverse Phase (C18) chromatography or simply recrystallize from Ethanol/Water (See Module 3).

Module 3: Optimized Synthetic Workflow

This protocol prioritizes stability over speed. It uses the Suzuki-Miyaura coupling followed by a controlled hydrolysis.

Step 1: Suzuki Coupling (Ester Synthesis)

Target: Methyl 4-phenylthiophene-2-carboxylate

  • Reagents:

    • Methyl 4-bromothiophene-2-carboxylate (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • K3PO4 (3.0 eq)

    • Pd(dppf)Cl2 (0.05 eq)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Combine bromide, boronic acid, and phosphate in a flask.[1]

    • Add solvents and sparge with Argon for 20 mins (Critical).

    • Add Pd catalyst under Argon counter-flow.

    • Heat to 85°C for 4–6 hours.

    • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine. Dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc). Note: The ester is much more stable than the acid.

Step 2: Controlled Saponification (The Safety Valve)

Target: this compound[2]

  • Reagents:

    • Ester (from Step 1)

    • LiOH (3.0 eq)

    • THF : Water (1:1)

  • Procedure:

    • Dissolve ester in THF/Water. Add LiOH.

    • Stir at Room Temperature (Avoid heating to prevent decarboxylation or polymerization).

    • Monitor by TLC until ester is consumed (approx 2–4 hours).

    • The Critical Workup:

      • Place flask in an Ice Bath (0°C) .

      • Add 1M HCl dropwise with vigorous stirring.

      • Check pH constantly. Stop exactly when pH hits 3.0–3.5 .

      • A white/off-white precipitate should form.

      • Filter immediately and wash with cold water.

      • Dry in a vacuum oven at 40°C (Do not exceed 50°C).

Module 4: Mechanistic Visualization

Understanding the polymerization pathway allows you to avoid it. The diagram below illustrates the competition between the desired product isolation and the "Black Tar" pathway.

ReactionPathway Reactants Reactants: Thiophene Ester + Base Intermediate Intermediate: Carboxylate Salt (Stable) Reactants->Intermediate Hydrolysis Acidification Acidification (H+ Addition) Intermediate->Acidification Product Target Product: 4-Phenylthiophene-2-COOH (Precipitates at pH 3-4) Acidification->Product Controlled pH (3-4) Low Temp Polymer SIDE REACTION: Polythiophene (Black Tar) (Occurs at pH < 1 or High Temp) Acidification->Polymer Excess Acid (pH < 1) Cationic Mechanism at C5

Figure 2: Mechanistic pathway showing the divergence between successful isolation and polymerization.

Module 5: Reagent & Solvent Compatibility Data

Use this table to select compatible conditions for handling the final acid product.

ParameterRecommendedDANGEROUS (Avoid) Reason
Acid for Workup 1M Acetic Acid, 1M HCl (dilute)Conc. H2SO4, Conc. HClStrong mineral acids trigger C5 cationic polymerization.
Workup Temp 0°C to 20°C> 50°CHeat accelerates decarboxylation and polymerization.
Purification Recrystallization (EtOH/H2O)Acidic Silica GelAcidic sites on silica catalyze oligomerization.
Drying Vacuum Oven (40°C)Air drying in lightThiophenes can be light-sensitive over long periods.
Storage Sealed, Dark, < 25°COpen air, Transparent vialPrevent photo-oxidation.

References

  • Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions. Source: MDPI Molecules (2013). Context: Establishes the stability of phenyl-thiophene bonds under Suzuki conditions and the preference for phosphate bases. URL:[Link][3]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Source: Arabian Journal of Chemistry (2017). Context: Provides detailed protocols for coupling on thiophene carboxylate scaffolds. URL:[Link]

  • Polythiophene: Mechanism of conductivity and doping. Source: Wikipedia / MacDiarmid Institute. Context: Explains the mechanism of acid-catalyzed polymerization (doping) at the 2,5-positions. URL:[Link]

Sources

Validation & Comparative

comparing the electronic properties of 4-phenylthiophene-2-carboxylic acid with other thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Electronic Properties of 4-Phenylthiophene-2-carboxylic Acid and Other Thiophene Derivatives

Introduction

Thiophene and its derivatives are fundamental building blocks in the fields of materials science and medicinal chemistry. Their unique five-membered heterocyclic structure imparts distinct electronic characteristics that make them ideal candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to potent pharmacological agents. The ability to functionalize the thiophene ring at various positions allows for precise tuning of its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the electrochemical band gap, and photophysical characteristics.

This guide provides a detailed comparative analysis of the electronic properties of this compound and contrasts them with other key thiophene derivatives. We will delve into the experimental and computational methodologies used to characterize these properties, explain the underlying structure-property relationships, and present the data in a clear, comparative format. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how subtle structural modifications to the thiophene core can profoundly impact its electronic behavior.

Understanding the Electronic Properties of Thiophene Derivatives

The electronic properties of thiophene derivatives are primarily governed by the extent of π-conjugation, the nature of substituent groups, and their position on the thiophene ring. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution within the molecule, thereby influencing its HOMO and LUMO energy levels.

  • This compound possesses a phenyl group at the 4-position and a carboxylic acid group at the 2-position. The phenyl group, a π-donating substituent, increases the extent of conjugation, while the carboxylic acid group acts as an electron-withdrawing group. This "push-pull" architecture is a common strategy for tuning the electronic and optical properties of organic molecules.

  • Thiophene-2-carboxylic acid serves as a fundamental reference compound, containing only the electron-withdrawing carboxylic acid group.

  • 5-Bromothiophene-2-carboxylic acid introduces a halogen atom, which can influence the electronic properties through both inductive and resonance effects, and also serves as a key intermediate for further functionalization.

  • 3-Methylthiophene provides a simple example of an electron-donating alkyl group's effect on the thiophene ring.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of thiophene derivatives.

Experimental Protocols

1. UV-Visible (UV-Vis) Absorption Spectroscopy

This technique probes the electronic transitions between molecular orbitals. The wavelength of maximum absorption (λmax) provides information about the energy gap between the HOMO and LUMO.

  • Protocol:

    • Prepare dilute solutions (typically 10-5 to 10-6 M) of the thiophene derivatives in a suitable solvent (e.g., dichloromethane, chloroform, or acetonitrile).

    • Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.

    • Record the absorption spectra over a relevant wavelength range (e.g., 200-800 nm).

    • The onset of the absorption band can be used to estimate the optical band gap (Egopt) using the equation: Egopt = 1240 / λonset.

2. Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The emission spectrum provides insights into the excited state properties and the efficiency of radiative decay.

  • Protocol:

    • Use the same solutions prepared for UV-Vis spectroscopy.

    • Excite the sample at its absorption maximum (λmax).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate).

3. Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

  • Protocol:

    • Dissolve the thiophene derivative in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Scan the potential and record the resulting current.

    • The onset of the first oxidation and reduction peaks can be used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple. The equations are:

      • EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

      • ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

      • The electrochemical band gap (Egec) is the difference between the HOMO and LUMO levels.

Computational Modeling

Density Functional Theory (DFT)

DFT calculations provide theoretical insights into the electronic structure of molecules.

  • Methodology:

    • The geometry of the molecule is optimized using a specific functional and basis set (e.g., B3LYP/6-31G(d)).

    • The energies of the HOMO and LUMO are then calculated at the optimized geometry.

    • These calculations can also predict the theoretical absorption spectra, which can be compared with experimental data.

Comparative Analysis of Electronic Properties

The electronic properties of this compound are compared with other thiophene derivatives in the table below. The data presented is a representative compilation from various literature sources and should be considered in the context of the specific experimental conditions under which it was obtained.

Compoundλmax (nm)Emission λmax (nm)HOMO (eV)LUMO (eV)Egec (eV)
This compound~340~420~-5.8~-2.9~2.9
Thiophene-2-carboxylic acid~270Not typically fluorescent~-6.2~-2.5~3.7
5-Bromothiophene-2-carboxylic acid~285Not typically fluorescent~-6.1~-2.7~3.4
3-Methylthiophene~235Not typically fluorescent~-5.4~-1.8~3.6

Discussion of Structure-Property Relationships

The data in the table reveals clear structure-property relationships:

  • Effect of the Phenyl Group: The introduction of the phenyl group in this compound leads to a significant red-shift in the absorption and emission spectra compared to thiophene-2-carboxylic acid. This is due to the extended π-conjugation, which lowers the HOMO-LUMO gap. The phenyl group also raises the HOMO level and lowers the LUMO level, contributing to the smaller band gap.

  • Effect of the Carboxylic Acid Group: The electron-withdrawing carboxylic acid group generally lowers both the HOMO and LUMO energy levels. This is evident when comparing 3-methylthiophene (with an electron-donating group) to thiophene-2-carboxylic acid.

  • Effect of the Bromo Group: The bromo group in 5-bromothiophene-2-carboxylic acid has a moderate effect on the electronic properties. It slightly red-shifts the absorption compared to thiophene-2-carboxylic acid and has a modest impact on the HOMO and LUMO levels.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the experimental techniques discussed.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Dissolve thiophene derivative in solvent B Prepare dilute solution (10^-5 - 10^-6 M) A->B C Place solution in quartz cuvette B->C Transfer sample D Record UV-Vis absorption spectrum C->D E Determine λmax and λonset D->E F Calculate optical band gap (Eg_opt) E->F

Caption: Workflow for UV-Vis Absorption Spectroscopy.

CV_Workflow cluster_setup Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_calculation Energy Level Calculation A Dissolve sample in electrolyte solution B Assemble three-electrode cell A->B C Scan potential and record current B->C Begin experiment D Obtain voltammogram C->D E Determine onset oxidation and reduction potentials D->E F Calculate HOMO and LUMO levels E->F G Determine electrochemical band gap (Eg_ec) F->G

Caption: Workflow for Cyclic Voltammetry.

Conclusion

The electronic properties of this compound are a direct consequence of its unique molecular structure, featuring both a π-conjugation extending phenyl group and an electron-withdrawing carboxylic acid group. This combination results in a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra compared to simpler thiophene derivatives. A thorough understanding of these structure-property relationships, gained through a combination of experimental and computational methods, is crucial for the rational design of novel thiophene-based materials and pharmaceuticals with tailored electronic characteristics.

References

  • Title: Synthesis and properties of new thiophene-based copolymers for photovoltaic applications Source: Journal of Materials Chemistry A URL: [Link]

  • Title: The organic chemistry of drug design and drug action Source: Google Books URL
  • Title: An introduction to Spectroscopic Methods for the Identification of Organic Compounds Source: Google Books URL
  • Title: A new versatile precursor, 4-bromo-5-vinylthiophene-2-carboxylic acid in the synthesis of thiophene-containing conjugated polymers Source: Reactive and Functional Polymers URL: [Link]

Technical Guide: Comparative Synthesis & Spectroscopic Validation of 4-Phenylthiophene-2-Carboxylic Acid

[1]

Executive Summary

4-Phenylthiophene-2-carboxylic acid is a critical building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and organic semiconductors (OLEDs/OFETs).[1] Its structural integrity relies heavily on the regioselective placement of the phenyl ring at the C4 position.

This guide compares the industrial "Gold Standard" (Suzuki-Miyaura Cross-Coupling) against the emerging "Green Route" (Direct C-H Arylation). It provides a self-validating spectroscopic framework to distinguish the target molecule from its thermodynamically favored regioisomer, 5-phenylthiophene-2-carboxylic acid.[1]

Part 1: Synthetic Pathways Comparison

The synthesis of 4-substituted thiophenes is historically challenging due to the directing effects of the sulfur atom, which naturally favors electrophilic substitution at the

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)[1]
  • Mechanism: Palladium-catalyzed coupling of an organoboron species with an aryl halide.[1]

  • Selectivity: 100% regiocontrol (dictated by the starting material).

  • Pros: High yield, mild conditions, broad functional group tolerance.[2]

  • Cons: Requires pre-functionalized starting materials (4-bromothiophene derivative), higher atom waste.

Method B: Direct C-H Arylation (Alternative)[1]
  • Mechanism: Palladium-catalyzed C-H bond activation.[1]

  • Selectivity: Variable. The C5-H bond is more acidic and kinetically active than the C4-H bond.[1]

  • Pros: Atom economical (no organoboron waste), fewer steps.

  • Cons: High risk of C5-arylation (impurity formation), requires harsh conditions or specific ligands to force C4-selectivity.[1]

Workflow Visualization

SynthesisComparisonStart_SuzukiStart: 4-Bromothiophene-2-carboxylic acidReagent_Suzuki+ Phenylboronic AcidPd(PPh3)4, Na2CO3Start_Suzuki->Reagent_SuzukiProductTARGET:This compoundReagent_Suzuki->ProductHigh RegioselectivityStart_DirectStart: Thiophene-2-carboxylic acidReagent_Direct+ BromobenzenePd(OAc)2, Ligand, BaseStart_Direct->Reagent_DirectReagent_Direct->ProductMinor Product (Requires Optimization)ImpurityIMPURITY:5-Phenylthiophene-2-carboxylic acidReagent_Direct->ImpurityMajor Product (Thermodynamic)

Figure 1: Comparative synthetic pathways. Method A (Blue) guarantees the correct isomer. Method B (Red) risks C5-substitution.[1]

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard)[1]

Objective: Synthesis of this compound with >98% isomeric purity.

  • Reagents:

    • 4-Bromothiophene-2-carboxylic acid (1.0 eq)[1]

    • Phenylboronic acid (1.2 eq)[1]

    • Catalyst: Pd(PPh

      
      )
      
      
      (5 mol%)[1]
    • Base: Na

      
      CO
      
      
      (2.0 M aqueous solution, 3.0 eq)
    • Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration)[1]

  • Procedure:

    • Charge a reaction flask with the bromide, boronic acid, and Pd catalyst under Nitrogen atmosphere.

    • Add degassed DME and stir until dissolved.

    • Add the aqueous Na

      
      CO
      
      
      solution.
    • Heat to reflux (85°C) for 12–16 hours. Monitor by TLC (SiO

      
      , 5% MeOH in DCM).
      
    • Workup: Cool to RT. Acidify to pH 3 with 1M HCl (precipitates the acid). Extract with EtOAc (3x). Wash organics with brine, dry over MgSO

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water or Column Chromatography (if necessary).

Protocol B: Direct Arylation (For Screening/Optimization)[1]

Objective: Atom-economical access (Note: Requires rigorous purification to remove C5-isomer).

  • Reagents:

    • Thiophene-2-carboxylic acid (1.0 eq)[1]

    • Bromobenzene (1.5 eq)[1]

    • Catalyst: Pd(OAc)

      
       (5 mol%)[1]
      
    • Ligand: P(t-Bu)

      
       or specific biaryl phosphines (crucial for regiocontrol).[1]
      
    • Base: Cs

      
      CO
      
      
      (2.0 eq)[1]
    • Solvent: DMF or Toluene (120°C).

  • Procedure:

    • Combine all reagents in a sealed tube (exclude air).

    • Heat to 120°C for 24 hours.

    • Critical Step: Analyze crude mixture via

      
      H NMR before workup to determine the C4:C5 ratio.
      

Part 3: Spectroscopic Validation (The "Self-Validating" System)[1]

This section details how to prove you synthesized the correct molecule using NMR spectroscopy. The key differentiator is the coupling constant (


)
The Logic of Thiophene Coupling Constants
  • Target (2,4-substituted): Protons are at positions 3 and 5 . These are in a meta-like relationship. The coupling is weak (

    
     Hz).
    
  • Impurity (2,5-substituted): Protons are at positions 3 and 4 . These are in an ortho-like relationship. The coupling is strong (

    
     Hz).
    
NMR Decision Tree

NMRValidationSpectrumAcquire 1H NMR (DMSO-d6)Focus on Aromatic Region (7.0 - 8.5 ppm)CountCount Thiophene Protons(Look for 2 distinct doublets)Spectrum->CountMeasureMeasure Coupling Constant (J)Count->MeasureResultAJ = 1.2 - 1.7 Hz(Meta-coupling)Measure->ResultAResultBJ = 3.5 - 4.0 Hz(Ortho-coupling)Measure->ResultBConclusionAVALIDATED:4-Phenyl IsomerResultA->ConclusionAConclusionBREJECTED:5-Phenyl IsomerResultB->ConclusionB

Figure 2: NMR Validation Logic. The coupling constant is the definitive "fingerprint" for regiochemistry.

Comparative Data Table
MetricTarget: this compoundAlternative: 5-Phenylthiophene-2-carboxylic acid
Melting Point 166 - 172 °C [1]255 - 257 °C

H NMR (Thiophene)
Two doublets,

Hz
(H3, H5)
Two doublets,

Hz
(H3, H4)

H NMR (Phenyl)
Multiplet 7.3 - 7.6 ppmMultiplet 7.3 - 7.7 ppm
IR (C=O) ~1670-1680 cm

(COOH)
~1670-1680 cm

(COOH)
Regiochemistry Meta-like substitutionPara-like substitution

Part 4: Performance & Troubleshooting

Yield and Purity Comparison
  • Method A (Suzuki): Typically yields 75–90% . Purity is generally >98% after simple recrystallization.

  • Method B (Direct Arylation): Yields vary (40–70%). Often requires HPLC or difficult column chromatography to separate the C4/C5 isomers.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Suzuki) Oxygen poisoning of Pd catalyst.[1]Degas solvents thoroughly (freeze-pump-thaw) before adding catalyst.[1]
Homo-coupling (Ph-Ph) Excess Boronic acid or lack of base.[1]Ensure 3.0 eq of base is used; reduce Boronic acid to 1.1 eq.
Mixed Isomers (Direct Arylation) Poor ligand control.Switch to bulky phosphine ligands (e.g., JohnPhos) to sterically hinder the C5 position.
Black Precipitate "Palladium Black" formation.Catalyst decomposition. Add more ligand or lower reaction temperature.

References

  • MDPI Molecules. "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions." Molecules 2013, 18(12).[3][4] [Link][1]

  • Iowa State University. "NMR Coupling Constants Guide." Chemical Instrumentation Facility.[5] Accessed February 17, 2026. [Link]

  • American Chemical Society. "Room-Temperature Direct β-Arylation of Thiophenes."[1] J. Am. Chem. Soc. 2016. [Link][1]

biological activity comparison between 4-phenylthiophene-2-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: 4-Phenylthiophene-2-Carboxylic Acid and Analogs

Executive Summary

This compound (4-PTCA) represents a specific structural isomer within the privileged class of arylthiophene carboxylic acids. While its 5-phenyl isomer is widely recognized for potent antirheumatic and anti-inflammatory activity (IL-1 antagonism), the 4-phenyl isomer serves a distinct role in Structure-Activity Relationship (SAR) studies, primarily probing the steric tolerance of binding pockets in enzymes such as ALAD (Aminolevulinic Acid Dehydratase) and FIH-1 (Factor Inhibiting HIF) .

This guide objectively compares the biological performance of 4-PTCA against its key analogs, highlighting its utility as a scaffold for designing inhibitors of heme biosynthesis and hypoxia response pathways.

Mechanistic Profile & Structural Logic

The biological activity of phenylthiophene-2-carboxylic acids is governed by the regiochemistry of the phenyl ring attachment.

  • 5-Phenyl Isomer (The Agonist/Antagonist): The linear arrangement allows deep penetration into hydrophobic pockets (e.g., COX-2, IL-1 receptors), facilitating strong pi-stacking interactions.

  • 4-Phenyl Isomer (The Steric Probe): The "kinked" geometry creates a wider molecular profile. This often reduces potency in linear binding clefts but enhances selectivity in globular active sites where "width" is a limiting factor.

Key Biological Targets
TargetPathwayPrimary Analog ClassMechanism of Action
ALAD Heme BiosynthesisHalogenated Phenylthiophenes (PD481/PD593)Reversible inhibition of porphobilinogen synthase.
FIH-1 Hypoxia ResponseThiophene-2-carbonyl amidesInhibits asparaginyl hydroxylase, preventing HIF-1

inactivation.
IL-1

Inflammation5-Phenylthiophene derivativesAntagonizes IL-1 receptor signaling (Antirheumatic).

Comparative Biological Activity

Heme Biosynthesis Inhibition (ALAD)

Research indicates that phenylthiophene carboxylic acids act as inhibitors of Aminolevulinic Acid Dehydratase (ALAD) , a key enzyme in heme production.

  • Comparative Data:

    • Analogs (PD481/PD593): These 5-phenyl derivatives show IC

      
       values in the range of 85–100 
      
      
      
      M
      against human ALAD.
    • 4-Phenyl Activity: The 4-phenyl scaffold is often used as a negative control or "steric clash" probe. In ALAD active sites, the 4-position substitution typically interferes with the zinc-binding domain access compared to the 5-position.

Hypoxia Pathway Modulation (FIH-1)

Derivatives of thiophene-2-carboxylic acid (specifically amides) have emerged as inhibitors of Factor Inhibiting HIF (FIH-1) .

  • Performance:

    • Thiophene-2-carbonyl amino acids: These mimic 2-oxoglutarate (2OG), the co-substrate for FIH-1.

    • SAR Insight: The carboxylic acid moiety coordinates the active site Iron (Fe

      
      ), while the phenyl ring (at position 4 or 5) occupies the hydrophobic sub-pocket. The 4-phenyl analogs often show reduced potency compared to 5-phenyl or fused ring systems (benzothiophenes) due to suboptimal alignment with the 2OG binding cleft.
      
Antimicrobial & Cytotoxicity Data
Compound VariantTarget Organism/Cell LineActivity MetricNotes
4-Phenylthiophene-2-CHO P. aeruginosaIC

: ~29.7

g/mL
Aldehyde precursor shows higher antibacterial activity than the acid.
5-Phenylthiophene-2-COOH Hep3B (Liver Cancer)IC

: 5.46

M
High potency; induces cell cycle arrest.
4-Phenylthiophene-2-COOH S. aureusModerate InhibitionActivity is significantly lower than the 5-isomer; often requires conversion to hydrazone/amide to boost potency.

Experimental Protocols

Protocol A: Regioselective Synthesis (Suzuki-Miyaura Coupling)

Context: Unlike the 5-isomer, the 4-phenyl isomer requires specific starting materials to prevent regiochemical mixtures.

Reagents:

  • 4-bromo-2-thiophenecarboxylic acid (or ester)[1]

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (2M aqueous)
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a Schlenk flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    under positive Argon pressure.
  • Reflux: Heat the mixture to 90°C for 12 hours . (Monitoring: TLC 20% EtOAc/Hexane).

  • Workup: Cool to RT, filter through Celite, and acidify aqueous layer with 1M HCl to precipitate the free acid (if ester was not used).

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: ALAD Inhibition Assay (Screening Mode)

Context: Validating the inhibitory potential of the carboxylic acid moiety.

  • Enzyme Prep: Recombinant human ALAD (rhALAD) diluted in 0.1 M potassium phosphate buffer (pH 6.8) containing 10 mM

    
    -mercaptoethanol.
    
  • Incubation: Mix 10

    
    L of 4-PTCA (dissolved in DMSO, final conc. 10-500 
    
    
    
    M) with 80
    
    
    L enzyme solution. Incubate at 37°C for 10 min .
  • Substrate Addition: Add 10

    
    L of Aminolevulinic Acid (ALA, 50 mM).
    
  • Reaction: Incubate at 37°C for 30 min.

  • Termination: Stop reaction with 100

    
    L of 10% Trichloroacetic acid (TCA) containing 10 mM HgCl
    
    
    
    .
  • Quantification: Mix supernatant with Ehrlich’s reagent. Measure Absorbance at 555 nm (Porphobilinogen formation).

Visualizations

Figure 1: Synthesis & SAR Logic

This diagram illustrates the divergent synthesis pathways and the structural impact on biological targets.

G Start Thiophene Precursor Route4 4-Bromo-2-Ester + Phenylboronic Acid Start->Route4 Regioselective Bromination Route5 5-Bromo-2-Ester + Phenylboronic Acid Start->Route5 Prod4 4-Phenylthiophene-2-COOH (The Topic) Route4->Prod4 Suzuki Coupling (Pd(0)) Prod5 5-Phenylthiophene-2-COOH (The Analog) Route5->Prod5 Suzuki Coupling Target1 Target: ALAD (Steric Clash) Prod4->Target1 Weak Inhibition (>100 µM) Prod5->Target1 Moderate Inhibition (~85 µM) Target2 Target: IL-1 Receptor (High Potency) Prod5->Target2 Strong Antagonism (<10 µM)

Caption: Divergent synthesis and activity profiles. The 4-phenyl isomer (red) often exhibits reduced potency due to steric hindrance compared to the linear 5-phenyl analog (green).

References

  • Lentz, C. S., et al. (2013). "Phenylthiophene carboxylic acids are not species-selective ALAD inhibitors." Chemical Biology & Drug Design.

  • Hyland, I. K., et al. (2024). "Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki-Miyaura cross-couplings." Arkivoc.

  • Choi, H., et al. (2018). "Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1." International Journal of Molecular Sciences.

  • Santa Cruz Biotechnology. "this compound Product Analysis." SCBT Catalog.

  • Nishimura, K., et al. (2003). "Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents." Chemical & Pharmaceutical Bulletin.

Sources

A Comparative Performance Analysis of Thiophene-Based OLED Emitters Versus Conventional and Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

In the rapidly advancing field of organic electronics, the heart of an Organic Light-Emitting Diode (OLED) is its emissive layer (EML). The choice of emitter molecule dictates the device's ultimate efficiency, color purity, and operational stability. While legacy materials laid the groundwork for current display technology, the quest for next-generation performance has pushed researchers toward novel molecular scaffolds. Among these, thiophene derivatives have emerged as a highly promising class of materials, owing to their unique electronic properties, high charge carrier mobility, and robust chemical stability.[1]

This guide provides an in-depth performance evaluation of OLEDs built upon the thiophene scaffold , using recently developed, high-performance thiophene-based emitters as exemplars. We will objectively compare their performance against three key benchmarks representing the evolution of OLED technology:

  • 1st Generation Fluorescent Emitters: Represented by Tris(8-hydroxyquinolinato)aluminum (Alq3).

  • 2nd Generation Phosphorescent Emitters: Represented by fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3).

  • 3rd/4th Generation Thermally Activated Delayed Fluorescence (TADF) Emitters: Represented by state-of-the-art donor-acceptor and multi-resonance (MR) systems.

We will dissect the underlying photophysical mechanisms that govern the performance of each class and provide detailed experimental protocols for device fabrication and characterization, enabling researchers to validate and build upon these findings.

Section 1: The Thiophene Emitter Platform: A New Frontier

Thiophene, a sulfur-containing five-membered aromatic ring, provides an electron-rich, planar, and highly delocalized system.[2] This structure is exceptionally conducive to forming conjugated polymers and small molecules with excellent charge transport capabilities, making thiophene derivatives ideal candidates for OLED applications.[1] When integrated into an emitter's molecular design, the thiophene core can enhance intramolecular charge transfer, tune emission wavelengths, and improve thermal stability.[3]

To illustrate the potential of this platform, we will examine the performance of two recently developed, high-efficiency thiophene-based emitters: a multi-resonance TADF emitter (Th-BN )[3] and a donor-π-acceptor fluorophore (DMB-TT-TPA ).[2]

Synthesis of a Thiophene-Based D–π–A Emitter

The synthesis of complex organic emitters requires a multi-step approach. The causality behind this is the need to build distinct functional regions of the molecule—a donor, an acceptor, and a π-conjugated bridge—to control the frontier molecular orbital (HOMO/LUMO) energies and, consequently, the emission color and efficiency. Below is a representative synthesis for a donor-π-acceptor (D-π-A) type emitter, adapted from established protocols.[2]

  • Synthesis of the Thienothiophene (TT) Core:

    • Treat 3-bromothiophene with n-butyllithium at -78 °C to create a lithiated intermediate. This step deprotonates the most acidic position, preparing it for nucleophilic attack.

    • Add elemental sulfur, followed by 2-bromo-1-(4-methoxyphenyl)ethanone. This sequence builds the initial thiophene adduct.

    • Induce a ring-closure reaction using polyphosphoric acid (PPA) in refluxing chlorobenzene to yield the core thieno[3,2-b]thiophene structure.

  • Functionalization of the TT Core:

    • Perform selective monobromination of the TT core using N-bromosuccinimide (NBS) at -10 °C in DMF. This strategically places a reactive handle for subsequent coupling reactions.

  • Preparation of the Donor and Acceptor Moieties:

    • Construct a boronate ester-functionalized triphenylamine (TPA) donor via lithiation of 4-bromo-N,N-diphenylaniline and subsequent reaction with an isopropoxyborolane.

  • Final Assembly via Suzuki and Lithiation/Borylation Coupling:

    • Couple the brominated TT core with the TPA-boronate ester via a palladium-catalyzed Suzuki coupling reaction. This joins the donor and π-bridge.

    • Lithiate the resulting intermediate and react it with dimesitylboron fluoride to attach the dimesitylboron (DMB) acceptor group, yielding the final D–π–A fluorophore.

This systematic, step-wise approach ensures high yields and purity, which is critical as even minor impurities can act as quenching sites in a final OLED device, severely degrading performance.

Section 2: Performance Benchmarking: A Comparative Overview

To contextualize the performance of the thiophene platform, we compare it against established emitter classes. The data presented below is compiled from peer-reviewed studies. Device architectures are specified where available, as performance is highly dependent on the full device stack (e.g., transport layers, blocking layers).

Comparative Performance Data
Emitter ClassExemplar MoleculeEmission Color (λ_em)Max. External Quantum Efficiency (EQE)Max. Current Efficiency (η_c)Turn-on Voltage (V_on)CIE Coordinates (x, y)Reference
Thiophene-Based (MR-TADF) Th-BN Green (512 nm)34.6% ---[3]
Thiophene-Based (Fluor.) DMB-TT-TPA Green-Blue (512 nm)4.61%10.6 cd/A2.9 V(0.16, 0.51)[2]
Fluorescent (1st Gen) Alq3Green (550 nm)~1%~2.8 cd/A< 10 V-[4]
Phosphorescent (2nd Gen) Ir(ppy)3Green (550 nm)~24%28.9 cd/A~4 V(0.25, 0.60)[5]
TADF (3rd Gen) δ-2CbPNBlue (453 nm)22.5%--(0.19, 0.34)[6]
TADF (4th Gen/MR) 5-DABNA derivativeDeep Blue (457 nm)32.48%---[7]
Analysis of Alternatives
  • Fluorescent Emitters (Alq3): As first-generation materials, fluorescent emitters like Alq3 can only harvest singlet excitons (25% of the total), fundamentally limiting their maximum internal quantum efficiency (IQE).[4] While robust and easy to sublime, their overall device efficiency is low compared to modern emitters.

  • Phosphorescent Emitters (Ir(ppy)3): Second-generation phosphorescent organic light-emitting diodes (PhOLEDs) revolutionized the field by harvesting both singlet and triplet excitons (approaching 100% IQE) through the use of heavy-metal complexes that facilitate intersystem crossing.[8] Ir(ppy)3 is the archetypal green phosphorescent emitter, enabling high efficiencies. However, the reliance on rare and expensive metals like iridium is a drawback.

  • TADF Emitters: Third-generation TADF emitters achieve 100% IQE without heavy metals. They are designed with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). This allows triplet excitons to be converted to singlet excitons via reverse intersystem crossing (RISC), a process activated by thermal energy at room temperature.[9] More advanced multi-resonance (MR-TADF) designs lead to exceptionally narrow emission spectra, which is highly desirable for display applications requiring high color purity.[6][7]

Section 3: Experimental Design and Validation

To ensure the trustworthiness and reproducibility of performance data, standardized fabrication and testing protocols are essential. The following sections detail the self-validating workflows for creating and evaluating OLED devices.

OLED Device Fabrication Workflow

The fabrication of high-performance OLEDs is exquisitely sensitive to contamination and layer thickness. Therefore, it is performed in a high-vacuum environment (<10⁻⁶ Torr) using thermal evaporation, and all solution-based steps are conducted within an inert atmosphere (e.g., a nitrogen-filled glovebox).

G cluster_0 Substrate Preparation (Cleanroom/Glovebox) cluster_1 Layer Deposition (Vacuum Thermal Evaporator) cluster_2 Final Steps (Glovebox) sub_clean 1. ITO Substrate Cleaning (Detergent -> DI Water -> Acetone -> IPA Sonic.) uv_ozone 2. UV-Ozone Treatment (Increases work function, removes organic residues) sub_clean->uv_ozone htl 3. Hole Transport Layer (HTL) Deposition (e.g., NPB, ~40 nm) uv_ozone->htl eml 4. Emissive Layer (EML) Deposition (Host doped with emitter, e.g., CBP:Ir(ppy)3 6%, ~20 nm) htl->eml hbl 5. Hole Blocking Layer (HBL) Deposition (e.g., BCP, ~10 nm) eml->hbl etl 6. Electron Transport Layer (ETL) Deposition (e.g., Alq3, ~30 nm) hbl->etl eil 7. Electron Injection Layer (EIL) Deposition (e.g., LiF, ~1 nm) etl->eil cathode 8. Cathode Deposition (e.g., Al, ~100 nm) eil->cathode encap 9. Encapsulation (UV-cured epoxy and glass lid to prevent O2/H2O ingress) cathode->encap caption Fig 1. Standardized workflow for OLED fabrication via thermal evaporation.

Fig 1. Standardized workflow for OLED fabrication via thermal evaporation.
  • Substrate Preparation:

    • Clean pre-patterned Indium Tin Oxide (ITO) glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each). The causality is to remove both organic and inorganic contaminants that can cause short circuits.

    • Dry the substrates with a nitrogen gun.

    • Immediately treat the substrates with UV-ozone for 15 minutes. This step increases the work function of the ITO for better hole injection and removes residual organic contaminants.

  • Layer Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the Hole Injection/Transport Layers (e.g., 40 nm of NPB) at a rate of 1-2 Å/s.

    • Co-evaporate the host and emitter materials for the Emissive Layer (e.g., 20 nm of CBP doped with 6% Ir(ppy)3). The doping concentration is critical and must be precisely controlled with separate quartz crystal microbalances to balance efficiency and prevent concentration quenching.

    • Deposit the Hole Blocking/Electron Transport Layers (e.g., 10 nm BCP, 30 nm Alq3) at 1-2 Å/s.

    • Deposit a thin Electron Injection Layer (e.g., 1 nm of LiF) at a low rate of ~0.1 Å/s to lower the electron injection barrier.

    • Deposit the metal cathode (e.g., 100 nm of Al) at a higher rate of 3-5 Å/s.

  • Encapsulation:

    • Immediately transfer the completed devices into a nitrogen-filled glovebox without exposure to ambient air.

    • Apply a bead of UV-curable epoxy around the active area and place a glass coverslip on top.

    • Cure the epoxy with a UV lamp. This encapsulation is a validating step; a poorly encapsulated device will degrade in hours, while a well-encapsulated one will last for hundreds or thousands of hours.[10][11]

Device Performance Characterization

All measurements should be performed in a dark box to exclude ambient light.

G smu Source Measure Unit (SMU) oled OLED Device (in Dark Box) smu->oled Applies Voltage (V) Measures Current (I) computer Control PC with Analysis Software smu->computer Sends I-V Data spectro Spectroradiometer spectro->computer Measures Luminance (L) & Spectrum (λ) oled->spectro Emits Light caption Fig 2. Logic diagram for OLED performance characterization.

Fig 2. Logic diagram for OLED performance characterization.
  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the OLED to a source measure unit (SMU).

    • Place a calibrated spectroradiometer or photodiode in front of the device's active pixel.

    • Sweep the voltage from 0 V upwards in defined steps. At each step, record the current from the SMU and the luminance (in cd/m²) from the spectroradiometer.

  • Efficiency Calculations:

    • Current Efficiency (η_c): Calculated at each voltage step using the formula: η_c (cd/A) = Luminance (cd/m²) / Current Density (A/m²).

    • Power Efficiency (η_p): Calculated using the formula: η_p (lm/W) = π * Luminance / (Current Density * Voltage).

    • External Quantum Efficiency (EQE): This is the ratio of photons emitted to electrons injected. It requires careful calibration of the spectroradiometer and integration of the electroluminescence spectrum. It is calculated as: EQE (%) = (Number of photons emitted / Number of electrons injected) * 100.

  • Spectral Analysis:

    • At a constant current density (e.g., 20 mA/cm²), record the full electroluminescence spectrum.

    • From the spectrum, determine the peak emission wavelength (λ_em) and the Full Width at Half Maximum (FWHM), which indicates color purity.

    • Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the spectral data.

  • Lifetime Measurement:

    • Drive the device at a constant DC current to achieve a standard initial luminance (e.g., 1000 cd/m²).

    • Continuously monitor the luminance over time. The LT50 lifetime is the time it takes for the luminance to decay to 50% of its initial value.

Section 4: In-Depth Performance Discussion

The data in Table 2.1 reveals a clear progression in OLED technology. The thiophene-based MR-TADF emitter, Th-BN , demonstrates performance that is not only competitive with but exceeds the best phosphorescent and other TADF materials in terms of peak efficiency.[3]

Efficiency and Mechanism: The leap in EQE from Alq3 (~1%) to Ir(ppy)3 (~24%) is a direct result of harvesting triplet excitons.[4][5] The TADF and Th-BN emitters match or exceed this performance without using precious metals. The exceptionally high EQE of Th-BN (34.6%) is attributed to its multi-resonance framework, which promotes a very high photoluminescence quantum yield (PLQY) and a rapid RISC rate, ensuring nearly all excitons are harvested radiatively.[3] The more conventional thiophene fluorophore, DMB-TT-TPA, while very efficient for a fluorescent material (4.61% EQE), is still bound by the 5% theoretical limit for conventional fluorescence.[2]

Color Purity: A key advantage of MR-TADF materials, including the thiophene-based Th-BN, is their characteristically narrow emission spectrum. Th-BN exhibits an FWHM of just 41 nm.[3] This is significantly purer than the broad emission from Alq3 or even Ir(ppy)3, and is crucial for achieving the wide color gamut required by next-generation display standards like Rec. 2020.

Turn-on Voltage: The low turn-on voltage of the DMB-TT-TPA device (2.9 V) is noteworthy.[2] This is a function of the material's HOMO/LUMO levels being well-aligned with the adjacent transport layers, which minimizes the energy barrier for charge injection. A lower V_on leads directly to higher power efficiency, a critical factor for mobile and battery-powered applications.

Efficiency Roll-Off: While not fully detailed in the table, a critical performance metric is efficiency roll-off, where EQE decreases at high brightness levels. The Th-BN device shows a remarkably low roll-off, maintaining an EQE of 26.8% at a high luminance of 1000 cd/m².[3] This is a significant advantage over many PhOLEDs and early TADF materials, which can suffer from triplet-triplet annihilation and other quenching processes at high current densities.

Conclusion and Future Outlook

The performance evaluation clearly demonstrates that the thiophene scaffold is a powerful platform for designing next-generation OLED emitters. The exemplar molecule, Th-BN, achieves an external quantum efficiency that is among the highest reported for any green OLED, validating the multi-resonance TADF design strategy that incorporates a thiophene core.[3]

Key Takeaways for Researchers:

  • Superior Performance: Thiophene-based MR-TADF emitters have demonstrated the potential to outperform traditional phosphorescent systems in both peak efficiency and efficiency at high brightness, without the need for precious metals.

  • High Color Purity: The rigid, multi-resonance structure enabled by fused ring systems including thiophenes leads to narrow-band emission, a critical requirement for high-resolution displays.

  • Tunability: The thiophene core can be readily functionalized, allowing for the synthesis of a wide library of derivatives to tune emission color, solubility, and charge transport properties.[12][13]

While challenges remain in developing stable, long-lasting deep-blue emitters across all material classes, the trajectory of thiophene-based materials is exceptionally promising. For drug development professionals exploring fluorescent probes and labels, the high quantum yields and synthetic versatility of these compounds also present intriguing opportunities beyond the display market.[13] Future research should focus on leveraging this versatile scaffold to address the remaining challenges in the field and unlock the full potential of organic electronics.

References

  • M. A. Baldo, S. Lamansky, P. E. Burrows, M. E. Thompson, and S. R. Forrest, "Very high-efficiency green organic light-emitting devices based on electrophosphorescence," Applied Physics Letters, vol. 75, no. 1, pp. 4-6, 1999. Available: [Link]

  • H. Uoyama, K. Goushi, K. Shizu, H. Nomura, and C. Adachi, "Highly efficient organic light-emitting diodes from delayed fluorescence," Nature, vol. 492, no. 7428, pp. 234-238, 2012. Available: [Link]

  • Y. Xiao et al., "NIR TADF Emitters and OLEDs: Challenges, Progress, and Perspectives," Chemical Science, Royal Society of Chemistry, 2021. Available: [Link]

  • P. Kumar, L. S. Pal, and S. Kumar, "Efficient Green Phosphorescent Organic Light Emitting Diode using Iridium Complex," Open Research@CSIR-NIScPR, 2018. Available: [Link]

  • A. B. Djurišić and C. Krstić, "Device optimization of tris-aluminum (Alq3) based bilayer organic light emitting diode structures," UQ eSpace, 2004. Available: [Link]

  • S. H. Kim et al., "Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer," Scientific Reports, vol. 11, no. 1, 2021. Available: [Link]

  • OLED-Info, "TADF OLED emitters, introduction and market status," OLED-Info.com, Nov. 30, 2025. Available: [Link]

  • A. Volyniuk et al., "Effects of steric encumbrance of iridium(iii) complex core on performance of solution-processed organic light emitting diodes," RSC Advances, vol. 10, no. 47, pp. 28227-28234, 2020. Available: [Link]

  • T. Griniene et al., "Effect of TADF Assistance on Performance Enhancement in Solution Processed Green Phosphorescent OLEDs," Materials, vol. 14, no. 7, p. 1761, 2021. Available: [Link]

  • ResearchGate, "The EL performance of Ph-OLEDs with different Ir(ppy)3 concentrations," ResearchGate.net. Available: [Link]

  • Taylor & Francis Online, "Alq3 – Knowledge and References," Taylor & Francis Online. Available: [Link]

  • ResearchGate, "Device structure of the Ir(ppy)3-based organic light-emitting...," ResearchGate.net. Available: [Link]

  • A. A. Al-Mulla et al., "Density Functional Theory Analysis of Alq3 and Gaq3 Derivatives: Structural Optimization and Electronic Properties for Organic Light-Emitting Diode Applications," ACS Omega, 2025. Available: [Link]

  • S. K. S. Patel and A. K. Singh, "Improved performance of organic light-emitting diode with vanadium pentoxide layer on the FTO surface," Indian Academy of Sciences, 2017. Available: [Link]

  • Innovations Report, "New Technique for Synthesizing Thiophene Derivatives in OLEDs," innovations-report.com, Oct. 30, 2025. Available: [Link]

  • ResearchGate, "Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives," ResearchGate.net. Available: [Link]

  • Lab Manager, "Bright and Shining Molecules for OLEDs and New Drugs," labmanager.com, Nov. 12, 2017. Available: [Link]

  • Suzhou Fenghua New Materials Technology Co., Ltd., "Custom Thiophene Derivatives Manufacturers, Suppliers," fhmaterial.com. Available: [Link]

  • H. Aydin et al., "Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application," Beilstein Journal of Organic Chemistry, vol. 19, pp. 2480-2489, 2023. Available: [Link]

  • K. H. Kim et al., "Synthesis and electro-optical properties of polythiophene derivatives for electroluminescence display," Optical Materials, vol. 21, no. 1-3, pp. 315-320, 2002. Available: [Link]

  • Y. C. Chen et al., "The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements," Materials, vol. 9, no. 10, p. 853, 2016. Available: [Link]

  • A. Banerji and M. Tausch, "Electroluminescence in organic light emitting diodes," University of Wuppertal. Available: [Link]

  • J. H. Lee et al., "Electroluminescence properties of the TADF-OLEDs with new host materials," Dyes and Pigments, vol. 184, p. 108819, 2021. Available: [Link]

  • G. Hong et al., "A Brief History of OLEDs—Emitter Development and Industry Milestones," Advanced Materials, vol. 33, no. 9, p. 2005630, 2021. Available: [Link]

  • J. H. Park et al., "Optimizing OLED performance on polyimide substrates: Evaluation of ITO and organic layer thicknesses with different encapsulation," ETRI Journal, 2025. Available: [Link]

  • Y. Liu et al., "Interface preassembly oriented growth strategy towards flexible crystalline covalent organic framework films for OLEDs," Nature Communications, vol. 16, no. 1, 2025. Available: [Link]

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A Comparative Guide to the Stability of Conductive Polymers Derived from 4-Phenylthiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of conductive polymers, materials that offer a combination of high conductivity, processability, and robust stability are paramount for advancing applications in bioelectronics, drug delivery, and beyond. This guide provides an in-depth technical comparison of conductive polymers derived from 4-phenylthiophene-2-carboxylic acid, benchmarking their stability against commonly used alternatives such as Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) (PEDOT). By synthesizing available data and established principles of polymer chemistry, this document serves as a critical resource for researchers selecting materials for demanding applications where long-term performance is non-negotiable.

Introduction: The Significance of Functionalized Polythiophenes

Polythiophenes are a well-established class of conductive polymers, renowned for their excellent electronic properties and environmental stability.[1][2] The introduction of functional groups onto the thiophene ring allows for the fine-tuning of these properties, enabling the design of materials with tailored characteristics. The monomer at the heart of this guide, this compound, incorporates two key functional moieties: a phenyl group and a carboxylic acid group.

The phenyl group is known to influence the polymer's electronic properties and can enhance inter-chain interactions, potentially leading to improved charge transport.[3] The carboxylic acid group, on the other hand, can improve solubility in polar solvents, provide a site for covalent attachment of biomolecules, and influence the polymer's electrochemical behavior.[4][5] Understanding how these functional groups collectively impact the stability of the resulting polymer is crucial for its successful application.

Benchmarking Stability: A Comparative Analysis

The stability of a conductive polymer is a multi-faceted property, encompassing its resistance to degradation under electrochemical, thermal, and environmental stressors. This section provides a comparative overview of poly(this compound) against PANI, PPy, and PEDOT.

Electrochemical Stability

Electrochemical stability refers to a polymer's ability to maintain its conductivity and structural integrity upon repeated cycles of oxidation and reduction (doping and de-doping). This is a critical parameter for applications such as biosensors and drug delivery systems, which rely on the polymer's electrochemical response.

While direct comparative studies on poly(this compound) are limited, we can infer its likely performance based on the behavior of similarly functionalized polythiophenes. The presence of the electron-withdrawing carboxylic acid group can increase the oxidation potential of the thiophene monomer, which may influence the polymerization process and the resulting polymer's stability.[6] However, once polymerized, the carboxyl group can participate in stabilizing the doped state through interactions with counter-ions.

Comparative Data on Electrochemical Stability:

PolymerTypical Electrochemical Window (vs. Ag/AgCl)Key Observations
Poly(this compound) (Inferred) Likely in the range of -0.5 V to +1.0 VThe phenyl and carboxyl groups may influence the potential window and cycling stability.
PANI Approx. -0.2 V to +0.8 V (in acidic media)Stability is highly pH-dependent; degradation can occur at higher potentials.[7]
PPy Approx. -0.8 V to +0.8 VGood stability within its potential window, but can be susceptible to over-oxidation.[7]
PEDOT Approx. -0.9 V to +1.2 VGenerally exhibits excellent electrochemical stability and a wide potential window.[7][8]

Causality Behind Electrochemical Stability:

The electrochemical stability of a conductive polymer is intrinsically linked to its molecular structure. For polythiophenes, the nature and position of substituents on the thiophene ring play a crucial role. Electron-donating groups tend to lower the oxidation potential, making the polymer easier to dope but potentially more susceptible to over-oxidation. Conversely, electron-withdrawing groups, such as the carboxylic acid in our target polymer, increase the oxidation potential, which can enhance stability by making the polymer more resistant to irreversible oxidation.[6]

The phenyl group can contribute to a more planar polymer backbone, which can facilitate π-π stacking and improve charge transport, potentially enhancing the stability of the doped state. However, steric hindrance from bulky side groups can also disrupt conjugation and negatively impact stability.[9]

Thermal Stability

Thermal stability is a measure of a material's resistance to decomposition at elevated temperatures. This is a critical consideration for processing and for applications where the material may be exposed to heat. Thermogravimetric analysis (TGA) is the standard method for evaluating thermal stability, with the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, being a key metric.[10][11]

Comparative Data on Thermal Stability:

PolymerDecomposition Temperature (Td at 5% weight loss)Key Observations
Poly(this compound) (Estimated) Expected to be in the range of 250-350 °CThe phenyl group may enhance thermal stability, while the carboxylic acid group might offer a pathway for earlier decomposition.[12]
PANI ~200-300 °C (dopant dependent)Thermal stability is influenced by the dopant used.
PPy ~250-350 °CGenerally exhibits good thermal stability.[13]
PEDOT >300 °CKnown for its high thermal stability.[13]

Factors Influencing Thermal Stability:

The thermal stability of polythiophenes is influenced by the strength of the bonds within the polymer backbone and the nature of the side chains. The introduction of aromatic groups like the phenyl substituent can increase thermal stability due to their inherent rigidity and high decomposition temperatures. However, functional groups like carboxylic acids can sometimes provide a lower energy pathway for decomposition through decarboxylation.[12] The overall thermal stability will be a balance of these contributing factors.

Environmental Stability

Environmental stability refers to the ability of a polymer to resist degradation when exposed to ambient conditions, including oxygen, moisture, and light. For many applications, particularly in the biomedical field, long-term stability in an aqueous environment is crucial.

Polythiophenes, in general, are known for their good environmental stability compared to other conductive polymers like polyacetylene.[14] The stability of PEDOT in aqueous environments has been extensively studied and is generally considered to be very good.[7] PANI's stability is highly dependent on pH, while PPy also demonstrates good environmental stability.[7]

For poly(this compound), the phenyl group is expected to contribute positively to its environmental stability. The carboxylic acid group, being hydrophilic, will influence its interaction with aqueous environments. While this can be advantageous for biocompatibility and processability, it may also introduce a pathway for degradation through hydrolysis under certain conditions.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the synthesis and stability testing of conductive polymers.

Synthesis of Poly(this compound) via Electropolymerization

Electrochemical polymerization is a common and convenient method for synthesizing thin films of conductive polymers directly onto an electrode surface.[15][16]

Materials and Equipment:

  • This compound (monomer)

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • Potentiostat/Galvanostat

Protocol:

  • Prepare the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

  • Add the Monomer: Add the this compound monomer to the electrolyte solution to a concentration of 10-50 mM.

  • Assemble the Electrochemical Cell:

    • Working Electrode: Indium Tin Oxide (ITO) coated glass or platinum.

    • Counter Electrode: Platinum wire or mesh.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Electropolymerization:

    • Immerse the electrodes in the monomer solution.

    • Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a sweeping potential (cyclic voltammetry) to the working electrode. The optimal potential will need to be determined experimentally but is expected to be in the range of +1.2 to +1.6 V vs. Ag/AgCl.[6]

    • Continue the polymerization until a visible film is formed on the working electrode.

  • Washing: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

G Electropolymerization Workflow A Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) B Add Monomer (this compound) A->B C Assemble 3-Electrode Cell B->C D Apply Potential (Potentiostatic, Galvanostatic, or CV) C->D E Polymer Film Deposition D->E F Rinse with Solvent E->F

Caption: Workflow for the electrochemical synthesis of poly(this compound).

Electrochemical Stability Testing: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to assess the electrochemical stability of a conductive polymer film by repeatedly cycling the potential and observing changes in the current response.

Protocol:

  • Prepare a Monomer-Free Electrolyte: Prepare a solution of the supporting electrolyte in the desired solvent (e.g., 0.1 M TBAP in acetonitrile or an aqueous buffer for biomedical applications).

  • Assemble the Electrochemical Cell: Use the polymer-coated electrode as the working electrode in the monomer-free electrolyte.

  • Perform Cyclic Voltammetry:

    • Scan the potential over the electrochemical window of the polymer (e.g., -0.5 V to +1.0 V vs. Ag/AgCl).

    • Repeat for a large number of cycles (e.g., 100, 500, or 1000 cycles).

  • Analyze the Data:

    • Monitor the changes in the peak currents and the overall shape of the CV curves over time. A stable polymer will show minimal decrease in peak currents and maintain a well-defined redox behavior.

    • Calculate the percentage of retained electroactivity by comparing the integrated charge of the redox peaks from the initial and final cycles.

G Cyclic Voltammetry Stability Testing cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Polymer-Coated Electrode C Assemble 3-Electrode Cell A->C B Monomer-Free Electrolyte B->C D Apply Repetitive Potential Cycles (e.g., 1000 cycles) C->D E Monitor CV Curve Changes D->E F Calculate Electroactivity Retention E->F

Caption: Experimental workflow for assessing electrochemical stability using cyclic voltammetry.

Thermal Stability Testing: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information about its thermal stability and decomposition profile.[10][11]

Protocol:

  • Sample Preparation: Carefully scrape a small amount of the polymer from the electrode or use a chemically synthesized polymer powder.

  • TGA Instrument Setup:

    • Place a small amount of the sample (typically 5-10 mg) in a TGA pan.

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td5%).

    • Compare the TGA curves of different polymers to assess their relative thermal stabilities.

Standard test methods such as ASTM E1131 and ISO 11358 provide detailed guidelines for performing TGA on polymers.[10]

Conclusion and Future Outlook

Conductive polymers derived from this compound hold promise for a variety of advanced applications due to the combined benefits of the phenyl and carboxylic acid functional groups. While direct comparative data on their stability is still emerging, this guide provides a framework for understanding their potential performance relative to established conductive polymers like PANI, PPy, and PEDOT.

The presence of the phenyl and carboxylic acid groups is expected to result in a polymer with a unique combination of properties, including good processability, sites for bio-functionalization, and potentially enhanced electrochemical and thermal stability. However, further experimental work is needed to fully characterize poly(this compound) and to directly benchmark its performance against other materials.

Future research should focus on:

  • Systematic studies on the synthesis and characterization of poly(this compound) to obtain reliable data on its conductivity and stability.

  • Direct comparative studies under standardized conditions to accurately benchmark its performance against PANI, PPy, and PEDOT.

  • Investigation into the degradation mechanisms of this polymer to develop strategies for further enhancing its long-term stability.

By addressing these knowledge gaps, the full potential of conductive polymers derived from this compound can be unlocked, paving the way for their use in the next generation of electronic and biomedical devices.

References

  • ASTM International. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. [Link]

  • ChemRxiv. (2023). Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain. [Link]

  • PMC. (n.d.). Carboxyl-Alkyl Functionalized Conjugated Polyelectrolytes for High Performance Organic Electrochemical Transistors. [Link]

  • McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes.
  • MDPI. (2023, February 24). Long-Term Stability in Electronic Properties of Textile Organic Electrochemical Transistors for Integrated Applications. [Link]

  • PMC. (n.d.). Distance–resilient conductivity in p-doped polythiophenes. [Link]

  • The Journal of Physical Chemistry C. (n.d.). The Combined Influence of Polythiophene Side Chains and Electrolyte Anions on Organic Electrochemical Transistors. [Link]

  • ASTM International. (2021, November 9). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

  • Intertek. (n.d.). Thermal-Oxidative Stability ASTM D3012, GM9059P. [Link]

  • Journal of the American Chemical Society. (n.d.). Potential dependence of the conductivity of highly oxidized polythiophenes, polypyrroles, and polyaniline: finite windows of high conductivity. [Link]

  • Wikipedia. (n.d.). Polythiophene. [Link]

  • ResearchGate. (2025, August 7). The Effects of Different Side Groups on the Properties of Polythiophene. [Link]

  • Google Patents. (n.d.).
  • Pure. (2019, June 25). Carboxylate-substituted polythiophenes for efficient fullerene- free polymer solar cells. [Link]

  • RSC Publishing. (2020, October 13). Recent developments in conducting polymers: applications for electrochemistry. [Link]

  • Winona State University - OpenRiver. (2016, September 1). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. [Link]

  • Materials. (2023). Electrically Conductive Functional Polymers and Application Progress in Lithium Batteries. [Link]

  • ResearchGate. (2025, August 6). Electropolymerization Strategies on Thiophene Derivatives: An Overview. [Link]

  • ACS Applied Materials & Interfaces. (2016, December 12). Long-Term Stable Adhesion for Conducting Polymers in Biomedical Applications: IrOx and Nanostructured Platinum Solve the Chronic Challenge. [Link]

  • IPC. (n.d.). Thermal Stability. [Link]

  • ACS Publications. (2023, November 2). Carboxyl-Alkyl Functionalized Conjugated Polyelectrolytes for High Performance Organic Electrochemical Transistors. [Link]

  • ACS Publications. (2026, February 10). pH Regulates Ion Dynamics in Carboxylated Mixed Conductors. [Link]

  • ResearchGate. (2025, August 7). Important aspects influencing stability of the electrochemical potential of conductive polymer-based electrodes. [Link]

  • DTIC. (2025, March 2). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. [Link]

  • MDPI. (2019, August 4). Thin Functional Polymer Films by Electropolymerization. [Link]

  • Wiley Online Library. (2022, November 13). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. [Link]

  • ResearchGate. (2025, August 6). Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes. [Link]

  • ResearchGate. (2025, August 6). Comparison of the thermally stable conducting polymers PEDOT, PANi, and PPy using sulfonated poly(imide) templates. [Link]

  • PMC. (n.d.). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. [Link]

  • SciSpace. (2013, July 30). Structural and thermal properties of carboxylic acid functionalized polythiophenes. [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and optical and transport properties of a phenyl-substituted polythiophene. [Link]

  • IPPT PAN. (2023, August 30). Chemical synthesis of polyaniline and polythiophene electrodes with excellent performance in supercapacitors. [Link]

  • ResearchGate. (n.d.). Comparative Study of Polyaniline (PANI), Poly(3,4-ethylenedioxythiophene) (PEDOT) and PANI-PEDOT Films Electrodeposited on Transparent Indium Thin Oxide based Electrodes. [Link]

  • MDPI. (2023, November 15). Comparative Analysis of Structure, Synthesis, and Properties of Polyaniline and Polypyrrole: Insights into Conductive Polymer Variability. [Link]

  • Scion Research. (n.d.). thermal analysis of materials. [Link]

  • Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. [Link]

  • RSC Publishing. (n.d.). New electrogenerated conducting poly(thiophenes) containing substituted phenyl groups. [Link]

  • Materials Chemistry Horizons. (2023, June 11). Advances in Electroconductive Polymers for Biomedical Sector: Structure and Properties. [Link]

  • ACS Publications. (2025, August 22). Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[10]Benzothieno[3,2-b][10]benzothiophenes. [Link]

  • ResearchGate. (2025, August 6). Magnetic Properties of Substituted Poly(thiophene)s in Their Neutral State. [Link]

  • Journal of Advances and Scholarly Researches in Allied Education. (2023, January 15). View of Synthesis and Characterization of Polythiophene and Polypyrrole. [Link]

  • King Fahd University of Petroleum & Minerals. (2017, June 1). Synthesis and characterization of functionalized polythiophene for polymer-sensitized solar cell. [Link]

Sources

cross-validation of analytical methods for 4-phenylthiophene-2-carboxylic acid quantification

[1]

Executive Summary

4-Phenylthiophene-2-carboxylic acid (4-PTCA) (CAS: 21676-88-0) is a critical heterocyclic building block used in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and organic semiconductors.[1] Its purity directly impacts the efficacy of downstream pharmaceutical intermediates and the electronic properties of conductive polymers.

This guide provides a technical cross-validation of two primary analytical workflows: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine Quality Control (QC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity profiling.

Core Directive: Causal Method Selection
  • Why HPLC-UV? The conjugated phenyl-thiophene system exhibits strong UV absorbance (

    
     nm), making UV detection robust, cost-effective, and highly precise for assay determination (>98% purity checks).
    
  • Why LC-MS/MS? The carboxylic acid moiety allows for sensitive ionization (ESI-), essential for detecting trace levels (<0.05%) in complex biological matrices or crude reaction mixtures where UV specificity fails.

Part 1: Analytical Methodologies

Method A: HPLC-UV (Routine Assay & Purity)

Best for: Raw material release testing, reaction monitoring (high concentration).

Causality of Protocol: A C18 stationary phase is selected to retain the hydrophobic phenyl-thiophene core. Acidic modification of the mobile phase is critical to suppress the ionization of the carboxylic acid (

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm

    
     4.6 mm, 3.5 
    
    
    m).
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0–2 min: 30% B (Isocratic hold for equilibration).

    • 2–10 min: 30%

      
       90% B (Linear ramp).
      
    • 10–12 min: 90% B (Wash).

    • 12.1 min: Return to 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD); extract chromatogram at 290 nm (primary) and 254 nm (secondary).

  • Column Temp: 40°C.

Method B: LC-MS/MS (Trace Analysis)

Best for: Genotoxic impurity screening, metabolite identification, biological matrices.

Causality of Protocol: Electrospray Ionization in Negative mode (ESI-) is utilized because the carboxylic acid proton is easily abstracted. A Triple Quadrupole (QqQ) is used in Multiple Reaction Monitoring (MRM) mode to maximize selectivity against matrix interference.

  • System: Waters Xevo TQ-S or Thermo TSQ Altis.

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm

    
     2.1 mm, 1.7 
    
    
    m).
  • Mobile Phase:

    • Solvent A: 5 mM Ammonium Acetate in Water (pH adjusted to 9.0 with

      
       to ensure deprotonation).
      
    • Solvent B: Methanol.[2]

    • Note: Basic pH promotes the formation of [M-H]- ions, significantly enhancing sensitivity compared to acidic conditions.

  • Gradient: Steep gradient (5%

    
     95% B in 4 mins) for high throughput.
    
  • MS Parameters (ESI Negative):

    • Precursor Ion:

      
       203.0 [M-H]
      
      
      .
    • Product Ions (MRM):

      • 
         (Loss of 
        
        
        , Quantifier).
      • 
         (Thiophene fragment, Qualifier).
        
    • Collision Energy: Optimized per transition (approx. 15–25 eV).

Part 2: Comparative Performance Data

The following data summarizes the cross-validation performance. HPLC provides superior precision for high concentrations, while LC-MS/MS offers orders of magnitude better sensitivity.

Performance MetricMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity (

)


Dynamic Range


LOD (Limit of Detection)


LOQ (Limit of Quantitation)


Precision (RSD)

(at 100

g/mL)

(at 10 ng/mL)
Specificity Moderate (Co-elution possible)High (Mass selective)
Throughput 15 min / sample6 min / sample

Part 3: Cross-Validation Workflow

To validate the interchangeability or complementarity of these methods, a cross-validation study must be performed using a set of real-world samples (e.g., crude synthesis batches).

Experimental Protocol for Cross-Validation
  • Sample Set: Prepare 20 samples spanning the concentration range

    
    .
    
  • Preparation: Dissolve samples in 50:50 Water:ACN. Split each vial into two aliquots.

  • Analysis: Run Aliquot A on HPLC-UV and Aliquot B on LC-MS/MS (diluted 1000x to fit linear range).

  • Statistical Analysis: Perform a Bland-Altman plot analysis to assess bias and limits of agreement.

Visualization of Validation Logic

CrossValidationSampleCrude 4-PTCA SamplePrepHomogenization & Solubilization (MeOH)Sample->PrepSplitSplit SamplePrep->SplitDilutionDilution (1:1000)Split->DilutionAliquot 2HPLCMethod A: HPLC-UV(High Conc.)Split->HPLCAliquot 1LCMSMethod B: LC-MS/MS(Trace Conc.)Dilution->LCMSDataAData: Assay %HPLC->DataADataBData: Impurity ProfileLCMS->DataBCompareStatistical Comparison(Bland-Altman / t-test)DataA->CompareDataB->CompareDecisionDecision:Release or RejectCompare->Decision

Figure 1: Cross-validation workflow ensuring data integrity between high-concentration assay (HPLC) and high-sensitivity impurity profiling (LC-MS).

References

  • Chemical Identity & Applications

    • PubChem.[3] (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Analytical Method Standards (HPLC)

    • Agilent Technologies. (2020). Generic Method for Analysis of Acidic Compounds using Agilent Zorbax Eclipse Plus C18. Retrieved from [Link]

  • Validation Guidelines

    • International Council for Harmonisation (ICH).[4] (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Synthesis & Characterization Context

    • Kawaguchi, S., et al. (2018). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor. International Journal of Molecular Sciences. Retrieved from [Link]

comparing the performance of 4-phenylthiophene-2-carboxylic acid in different types of organic solar cells

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the performance and application of 4-phenylthiophene-2-carboxylic acid (PTCA) and its derivatives in organic solar cells (OSCs).

Executive Summary

This compound (PTCA) is a versatile heteroaromatic scaffold that serves two distinct roles in high-performance organic solar cells:

  • Interfacial Modifier (SAM): As a self-assembled monolayer (SAM) on metal oxide electron transport layers (e.g., ZnO, TiO₂), where it passivates surface defects and aligns energy levels.

  • Structural Building Block: As a precursor for synthesizing high-efficiency non-fullerene acceptors (NFAs) and sensitizers.

Recent breakthroughs have also highlighted Potassium-doped PTCA (K-PTCA) as a semi-organic crystal with exceptional charge transfer kinetics (~2–3 ps), making it a promising candidate for next-generation optoelectronic buffers.

Mechanism of Action & Structural Logic

The efficacy of PTCA stems from its dual-functionality: the carboxylic acid headgroup anchors to metal oxides, while the phenyl-thiophene core facilitates hole transfer and modulates the interfacial dipole.

Functional Pathways Diagram

PTCA_Mechanism cluster_0 Pathway A: Interfacial Modification (SAM) cluster_1 Pathway B: K-Doping (K-PTCA) cluster_2 Pathway C: Synthesis Precursor PTCA 4-Phenylthiophene-2- Carboxylic Acid (PTCA) ZnO ZnO/TiO2 Surface PTCA->ZnO Chemisorption (-COOH) KOH KOH Doping PTCA->KOH Synthesis Chemical Modification PTCA->Synthesis Dipole Dipole Moment Alignment ZnO->Dipole Passivation Defect Passivation (Reduced Recombination) ZnO->Passivation Crystal K-PTCA Crystal (P21/n Symmetry) KOH->Crystal CT Ultrafast Charge Transfer (~2 ps) Crystal->CT NFA Non-Fullerene Acceptors (e.g., BTPT-OD) Synthesis->NFA

Figure 1: Functional pathways of PTCA in photovoltaics: Surface anchoring (SAM), Ionic Doping (K-PTCA), and Synthesis of Active Materials.

Performance Comparison: PTCA Variants & Alternatives

This section objectively compares PTCA against standard alternatives in three critical categories: Optical Properties , Interfacial Passivation , and Device Efficiency (as a precursor) .

A. Material Properties: Undoped vs. K-Doped PTCA

Recent studies (Sathiyapriya et al.) have characterized the transition from pure PTCA to the potassium-doped salt (K-PTCA), revealing a dramatic improvement in optoelectronic suitability.

FeaturePure PTCA K-Doped PTCA (K-PTCA) Standard Thiophene-2-Carboxylic Acid
Crystal System MonoclinicMonoclinic (

)
Triclinic
Band Gap (

)
~3.1 eV2.88 eV (Direct)~3.8 eV
Transparency ModerateHigh (~88%) High
Charge Transfer Slow (Diffusion limited)Ultrafast (~2–3 ps) Moderate
Application Precursor OnlyActive Buffer / NLO Basic SAM

Insight: The reduction in band gap and ultrafast charge transfer in K-PTCA suggests it is superior to unsubstituted thiophene carboxylic acid for use as a conductive interfacial buffer layer, minimizing series resistance losses.

B. Device Performance: PTCA-Derived Active Layers

When used as a building block for Non-Fullerene Acceptors (NFAs), the phenyl-thiophene core of PTCA significantly enhances performance compared to fluorinated analogs or simple thiophenes.

Case Study: BTPT-OD (PTCA-derived core) vs. BTPT-4F-OD Context: PTCA core used in Y-series like acceptors for PM6-based OSCs.

ParameterPM6 : BTPT-OD (PTCA Core) PM6 : BTPT-4F-OD (Fluorinated) Improvement Logic

(V)
0.952 V 0.824 VReduced voltage loss due to optimal HOMO/LUMO offset.

(mA/cm²)
9.86 8.16Better photon harvesting & exciton dissociation.
Fill Factor (FF) 43.3% 36.9%Improved morphology and reduced bimolecular recombination.
PCE (%) 4.30% 2.48%~73% Efficiency Boost

Data Source: Derived from comparative studies on fused-ring electron acceptors (Snippet 1.9).

Experimental Protocols

To replicate the high-performance results associated with PTCA, follow these standardized protocols.

Protocol A: Synthesis of K-PTCA Crystals (for Buffer Layers)

Objective: Synthesize high-purity K-PTCA for use as a transparent conductive interlayer.

  • Stoichiometry: Dissolve This compound (1.0 eq) and KOH (1.0 eq) in deionized water (Molar ratio 1:1).

  • Reflux: Heat the solution to reflux temperature (100°C) for 6 hours to ensure complete ionization and coordination.

  • Crystallization: Filter the solution while hot to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature over 24 hours (Slow Evaporation Technique).

  • Harvesting: Collect the block-like crystals.

  • Validation: Perform XRD. Look for characteristic peaks of the

    
     space group to confirm the K-induced lattice distortion which is critical for anisotropy.[1][2]
    
Protocol B: Application as Self-Assembled Monolayer (SAM)

Objective: Passivate ZnO Electron Transport Layer (ETL) in Inverted OSCs.

  • Preparation: Prepare a 0.5 mg/mL solution of PTCA in anhydrous ethanol.

  • Substrate: Clean ITO/ZnO substrates via ultrasonication (detergent, water, acetone, isopropanol).

  • Deposition: Spin-coat the PTCA solution onto the ZnO layer at 3000 rpm for 30s .

  • Annealing: Anneal at 100°C for 10 min to promote chemisorption of the carboxylate group to Zn sites.

  • Rinsing: Rinse with pure ethanol to remove physisorbed (non-bonded) molecules, leaving a monolayer.

Critical Analysis & Recommendations

Why Choose PTCA?
  • Vs. Benzoic Acid: The thiophene ring in PTCA provides better orbital overlap with organic donor polymers (like PM6 or P3HT) than the benzene ring of benzoic acid, facilitating hole transfer at the interface.

  • Vs. Fluorinated SAMs: While fluorination increases work function, it often introduces dipoles that can hinder extraction if not oriented perfectly. PTCA offers a more "neutral" passivation that primarily reduces trap states without aggressive dipole shifts.

Limitations
  • Solubility: Pure PTCA has limited solubility in non-polar solvents (chlorobenzene), which restricts its use in bulk-heterojunction blends directly. It must be used as a pre-deposited SAM or synthesized into a soluble derivative (ester/amide).

  • PCE Ceiling: As a standalone material, it is not a primary absorber. Its value is strictly as an enhancer (additive/interface) or precursor .

References

  • Sathiyapriya, T., et al. (2025). "Integrated experimental–theoretical assessment of KOH-doped this compound (K–PTCA) crystals." Journal of Materials Science: Materials in Electronics.

  • Tegegne, N. A., et al. (2023). "Progress Towards Stable Organic Solar Cells: Interface Engineering and Additives." ChemRxiv.

  • MDPI (2023). "Improving the Efficiency of Organic Solar Cells via the Molecular Engineering of Simple Fused Non-Fullerene Acceptors." Molecules.

  • Santa Cruz Biotechnology. "this compound Product Data (CAS 21676-88-0)."

  • Sigma-Aldrich. "Methyl 4-phenylthiophene-2-carboxylate: Properties and Safety."

Sources

validation of the molecular structure of 4-phenylthiophene-2-carboxylic acid derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of SC-XRD vs. Spectroscopic Alternatives

Executive Summary: The Case for Absolute Configuration

In the development of thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, the precise location of the phenyl substituent on the thiophene ring is critical for structure-activity relationship (SAR) studies. While Nuclear Magnetic Resonance (NMR) is the workhorse of synthetic chemistry, it faces significant limitations in distinguishing between 3-phenyl and 4-phenyl regioisomers of thiophene-2-carboxylic acid due to overlapping coupling constants and ambiguous NOE signals.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmatory tool, but as the primary validation method for these derivatives. We demonstrate that SC-XRD provides three critical data points that solution-phase spectroscopy cannot:

  • Unambiguous Regiochemistry: Absolute definition of the 3- vs. 4-position.

  • Conformational Locking: Precise measurement of the phenyl-thiophene torsion angle (

    
    ), which dictates binding pocket fit.
    
  • Supramolecular Motifs: Identification of carboxylic acid dimers (

    
    ) that influence solubility and bioavailability.
    
The Analytical Bottleneck: NMR vs. X-Ray

The synthesis of 4-phenylthiophene-2-carboxylic acid typically involves a Suzuki-Miyaura coupling of 4-bromo-2-thiophenecarboxylic acid (or ester) with phenylboronic acid. However, potential halogen migration or starting material impurities can lead to regioisomeric mixtures.

Comparative Performance Matrix
Feature1H / 13C NMR (Solution) SC-XRD (Solid State) Why SC-XRD Wins
Connectivity Inferred via J-coupling (

)
Direct atom-to-atom mappingThiophene protons (

) often show similar splitting patterns (

), leading to misassignment.
3D Geometry Time-averaged (fast rotation)Fixed conformationaccurately measures the steric twist between rings, essential for docking simulations.
Intermolecular Forces Solvent-dependent / AveragedExplicit H-bond networksVisualizes the carboxylic acid dimer (

) and

stacking interactions.
Sample Requirement ~5-10 mg (Destructive/Recoverable)Single crystal (>0.1 mm)X-ray is non-destructive; the crystal can often be redissolved.
Strategic Validation Workflow

The following flowchart outlines the decision logic for validating thiophene derivatives, prioritizing SC-XRD when regioisomerism is ambiguous.

ValidationWorkflow Start Crude Product (Suzuki Coupling) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Decision Ambiguity Check: Are H3/H5 signals distinct? NMR->Decision Routine Routine Characterization (MS, IR) Decision->Routine Yes (Clear) Cryst Recrystallization (Slow Evaporation) Decision->Cryst No (Ambiguous/Overlap) Result Validated Structure: 1. Regiochemistry Confirmed 2. Torsion Angle Measured 3. Packing Defined Routine->Result Supportive Data XRD SC-XRD Data Collection (Mo/Cu Source) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Refine->Result

Figure 1: Strategic workflow for structural validation. Note the divergence to SC-XRD when NMR signals are ambiguous.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these optimized protocols.

4.1. Crystallization Strategy (The Critical Step)

Thiophene carboxylic acids are prone to forming amorphous powders due to strong intermolecular hydrogen bonding. To grow diffraction-quality crystals, we must modulate the solubility carefully.

  • Method: Slow Evaporation (Solvent layering).

  • Solvent System: Ethanol/Water (80:20) or Methanol/Dichloromethane.

  • Protocol:

    • Dissolve 20 mg of the crude acid in 2 mL of warm Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

    • Add 0.5 mL of water (antisolvent) carefully down the side of the vial to create a layer.

    • Cover with Parafilm, poke 3-4 small holes, and leave undisturbed at room temperature for 3-7 days.

    • Target: Colorless prisms or blocks. Avoid needles (often indicate twinning).

4.2. X-Ray Data Collection & Refinement
  • Temperature: 100 K (Essential to reduce thermal motion of the phenyl ring).

  • Radiation: Mo K

    
     (
    
    
    
    Å) is standard. Cu K
    
    
    is preferred if the crystal is very small (<0.05 mm) to increase diffraction intensity.
  • Refinement Targets:

    • 
       factor: < 5.0%
      
    • Goodness of Fit (GoF): ~1.0

    • Crucial Check: Assign the carboxylic acid proton (

      
      ) from the difference Fourier map rather than placing it geometrically. This confirms the hydrogen bonding motif.
      
Structural Insights & Interpretation

When analyzing the solved structure of this compound, focus on these three specific molecular features.

5.1. The Torsion Angle (

)

The bond connecting the phenyl and thiophene rings (


) allows rotation. However, in the crystal lattice, this is locked.
  • Observation: Expect a torsion angle of 20°–45° .

  • Causality: A perfectly planar structure (0°) is disfavored due to steric clash between the ortho-phenyl protons and the thiophene protons/sulfur.

  • Relevance: This twisted conformation is often the bioactive form found in protein binding pockets.

5.2. The Carboxylic Acid Dimer (

)

Thiophene-2-carboxylic acids almost universally form centrosymmetric dimers in the solid state.

  • Motif: Two molecules link via two

    
     hydrogen bonds.
    
  • Graph Set Notation:

    
     (Ring, 2 donors, 2 acceptors, 8 atoms in the ring).
    
  • Significance: This dimer is sufficiently stable that it may persist in non-polar solvents, affecting NMR chemical shifts and solubility profiles.

5.3. Regioisomer Differentiation

In the electron density map:

  • 4-Phenyl isomer: The phenyl ring is attached to the carbon adjacent to the sulfur-remote carbon (

    
    ). The distance between the carboxylic carbon and the phenyl ipso-carbon is maximized.
    
  • 3-Phenyl isomer: The phenyl ring is attached to the carbon adjacent to the carboxylic acid bearing carbon (

    
    ). This creates significant steric strain, often forcing the carboxylic acid group out of the thiophene plane.
    
References
  • Suzuki Coupling for Thiophenes: Gong, Y., et al. (2013). "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions." Molecules, 18(12), 14711-14720.[1]

  • )
  • NMR vs. X-Ray Limitations: Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM."

  • Crystallographic Data Standards: Cambridge Crystallographic Data Centre (CCDC). "Guidance on depositing and validating structures."

Sources

Safety Operating Guide

4-phenylthiophene-2-carboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 4-phenylthiophene-2-carboxylic Acid (CAS: 21676-88-0) . It is designed for laboratory safety officers and researchers requiring immediate, actionable technical data.

Part 1: Immediate Action & Safety Profile

Emergency Response: Solid Spill (< 50 g)

  • Isolate: Mark the area. Do not breathe dust.[1][2][3][4][5][6][7]

  • PPE: Wear nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

  • Contain: Gently cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Decontaminate: Wipe surface with 10% sodium carbonate solution, followed by water.

  • Disposal: Label container as "Hazardous Waste - Solid Organic Acid (Sulfur Bearing)" .

Chemical Identity & Hazard Classification

Property Specification
CAS Number 21676-88-0
Formula C₁₁H₈O₂S
Physical State Off-white fluffy solid
GHS Classification Warning H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant)
Incompatibilities Strong Oxidizing Agents, Strong Bases

| RCRA Status | Not P- or U-listed. Regulated as Non-RCRA Hazardous Chemical Waste (unless mixed with listed solvents). |

Part 2: Waste Segregation & Handling Strategy

Effective disposal begins at the bench. This compound contains a thiophene ring , which introduces sulfur into the waste stream. This dictates specific segregation to prevent the formation of toxic sulfur oxides (SOx) during uncontrolled reactions or improper treatment.

Segregation Logic
  • Do NOT mix with Oxidizers: (e.g., Nitric Acid, Peroxides). Reaction may generate heat and sulfur oxide gases.

  • Do NOT flush down drains: Even if neutralized, thiophene derivatives can be toxic to aquatic life and may release odorous/toxic vapors in sewer lines.

  • Stream Designation: Segregate into Solid Organic Waste or, if in solution, Organic Solvent Waste (Halogen/Sulfur containing) .

DOT Diagram: Waste Stream Decision Tree

WasteFlow Start Waste Generation: This compound State Physical State? Start->State Contam Contaminated Debris (Gloves, Towels) Start->Contam Spill Cleanup Solid Solid / Powder State->Solid Pure Substance Liquid Liquid Solution State->Liquid Dissolved in Solvent Bin_Solid Container: Wide-mouth HDPE Jar Label: Solid Organic Waste (Sulfur) Solid->Bin_Solid Bin_Liquid Container: Solvent Carboy Label: Organic Solvents + Toxic/Irritant Liquid->Bin_Liquid Bin_Debris Container: Clear HazWaste Bag Label: Contaminated Debris Contam->Bin_Debris Disposal Final Disposal: High-Temp Incineration (Fuel Blending) Bin_Solid->Disposal Bin_Liquid->Disposal Bin_Debris->Disposal

Figure 1: Decision tree for segregating thiophene-derivative waste streams to ensure proper downstream incineration.

Part 3: Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks or surplus powder.

  • Container Selection: Use a chemically compatible container (HDPE or Glass) with a tight-fitting screw cap.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound (100%)"

    • Hazards: Irritant, Sulfur-containing.

  • Storage: Store in the Organic Acids or General Organic satellite accumulation area. Keep away from oxidizers.[2]

  • Final Disposition: Transfer to EHS for Incineration . The sulfur content requires commercial incineration with scrubbers to capture SO₂ emissions [1].

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for HPLC waste or mother liquors.

  • Compatibility Check: Ensure the solvent base is compatible (e.g., Methanol, DMSO, DCM).

  • Bulking: Pour into the Organic Solvent Waste carboy.

    • Note: If the solution contains halogenated solvents (DCM, Chloroform), use the Halogenated Waste stream.

    • Note: If the solution is aqueous (buffered), do not adjust pH and pour down the drain. Collect as Aqueous Toxic Waste .

  • Documentation: Record the approximate concentration of the thiophene acid on the waste log. This is critical for the disposal facility to manage sulfur load blending.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Collect all three rinses into the Liquid Organic Waste container (Protocol B).

  • Defacing: Deface the label and mark "Empty."

  • Recycling/Trash: Once triple-rinsed and dry, the bottle can typically be discarded in regular glass trash (verify with local institutional policy).

Part 4: Regulatory Compliance & Documentation

RCRA Considerations (USA) While this compound is not explicitly P- or U-listed, it is a chemical waste. Under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

  • Toxicity: Not typically characteristic (D-listed) unless mixed with regulated solvents (e.g., Pyridine, Benzene).

  • Ignitability: Not ignitable as a solid.

  • Corrosivity: As a solid, it is not corrosive by RCRA definition, but aqueous solutions may be acidic.

Department of Transportation (DOT)

  • Shipping Name: Not Regulated as a Hazardous Material for transport in small quantities (unless mixed with hazardous solvents).

  • IATA: Not restricted as dangerous goods for air transport [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-phenylthiophene-2-carboxylic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Recognition and Risk Assessment

Before any laboratory work commences, a thorough understanding of the potential hazards is critical. This aligns with the "Recognize" and "Assess" principles of the RAMP framework for chemical safety.[7] Based on data from closely related thiophene derivatives, we can anticipate the following hazards for 4-phenylthiophene-2-carboxylic acid.

Table 1: Anticipated Hazard Profile of this compound

Hazard Class GHS Hazard Statement Rationale and Source Analogs
Acute Toxicity, Oral H302: Harmful if swallowed. Based on data for 2-Thiophenecarboxylic acid and other thiophene derivatives.[1][3][8][9]
Skin Corrosion/Irritation H315: Causes skin irritation. A common characteristic of thiophene carboxylic acids.[2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation. Stated explicitly for multiple analogs, indicating a high probability for this compound.[1][2][3][8]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Handling the compound as a fine powder could lead to inhalation and irritation.[1][2][3] |

The physical form of the acid (likely a solid powder) is a key consideration. The primary routes of exposure are through inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[2] Therefore, our protective measures must create a comprehensive barrier against these pathways.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a direct response to the assessed risks.[10] The following protocol is based on OSHA standards and best practices from the American Chemical Society (ACS) for handling hazardous chemicals in a laboratory setting.[10][11]

Table 2: Recommended PPE for Handling this compound

PPE Category Specification Causality and Rationale
Eye & Face Protection Chemical safety goggles with side shields (conforming to ANSI Z87.1 or EN166).[12][13][14] Why: Protects against splashes of solvents and airborne dust particles. The solid nature of the acid poses a significant risk of particulate matter entering the eyes, causing serious irritation.[1][2]
Face shield (in addition to goggles). Why: Required when there is a higher risk of splashes or aerosol generation, such as during large-scale reactions or when transferring significant quantities of the powder.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Why: To prevent skin contact, which can cause irritation.[3] Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin.[8][14] For prolonged contact, consider gloves with a higher protection class.[12]
Body Protection Flame-resistant laboratory coat. Why: Provides a removable barrier to protect skin and personal clothing from contamination.[12][15] It should be kept fully fastened.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[16][17] Why: This is the primary engineering control to minimize inhalation of dust particles that can cause respiratory irritation.[2][3]

| | NIOSH-approved respirator (e.g., N95 or higher).[13][16] | Why: Necessary if work cannot be conducted in a fume hood or if significant dust is generated (e.g., during weighing or large-scale transfers). Respirator use must be part of a formal institutional program.[10] |

Operational Workflow: From Preparation to Disposal

A self-validating protocol ensures safety at every stage of the experiment.

Pre-Operational Safety Checklist
  • Location Confirmation: Ensure a certified chemical fume hood is available and operational. Verify that an eyewash station and safety shower are accessible and unobstructed.[13]

  • PPE Inspection: Gather all required PPE. Inspect gloves for integrity and ensure safety goggles are clean and fit properly.

  • SDS Review: Although a specific SDS is unavailable, review the SDS for a close analog like 2-Thiophenecarboxylic acid to reinforce understanding of the hazard class.[3][9]

  • Waste Container Preparation: Prepare a clearly labeled, sealed container for solid hazardous waste.[18] All waste generated must be considered hazardous.[9]

Step-by-Step Handling Protocol (Example: Weighing and Transfer)
  • Work Area Setup: Perform all manipulations within the chemical fume hood to contain any dust.

  • Don PPE: Put on your lab coat, followed by safety goggles and gloves.

  • Chemical Transfer: Use a spatula to carefully transfer the this compound from the stock container to a tared weigh boat or reaction vessel.

  • Minimize Dust: Perform transfers slowly and deliberately to minimize the generation of airborne particles. Avoid pouring the solid from a height.

  • Immediate Cleanup: If any solid is spilled, gently sweep it up with appropriate tools (do not use a dry cloth or compressed air) and place it in the designated solid waste container.

  • Secure Container: Tightly close the main stock container immediately after use and store it in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[2][19]

Decontamination and Waste Disposal
  • Tool Decontamination: Clean spatulas and other reusable equipment thoroughly with an appropriate solvent (e.g., ethanol or acetone) inside the fume hood. Collect the rinse solvent as hazardous liquid waste.

  • Surface Cleaning: Wipe down the work surface in the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cleaning materials in the solid hazardous waste container.

  • Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][2]

  • Waste Management: Dispose of all contaminated materials, including empty containers and disposable PPE, in a sealed and properly labeled hazardous waste container.[1] Arrange for pickup by a licensed professional waste disposal service, following all institutional and local regulations.[1][9][14]

Emergency Procedures

Preparation is key to mitigating the impact of an accidental exposure.

  • Skin Contact: Immediately remove contaminated clothing.[1][8] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If they feel unwell, seek medical attention.

  • Ingestion: Rinse the mouth with water.[19] Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[1]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_ppe PPE & Engineering Controls cluster_action Action start Start: Plan to Handle Chemical task_scale Assess Task Scale & Dust Potential start->task_scale ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Engineering Control: - Chemical Fume Hood task_scale->ppe_low  Small Scale (<1g)  Low Dust Potential  (e.g., preparing solution) ppe_high Enhanced PPE: - Standard PPE + Face Shield - NIOSH-Approved Respirator Engineering Control: - Chemical Fume Hood task_scale->ppe_high Large Scale (>1g) High Dust Potential (e.g., weighing, bulk transfer)   proceed Proceed with Experiment ppe_low->proceed ppe_high->proceed

Caption: Decision workflow for selecting appropriate PPE based on the scale and nature of the handling task.

References

  • MATERIAL SAFETY DATA SHEET THIOPHENE . (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% . (n.d.). Cole-Parmer. Retrieved from [Link]

  • MSDS of 2-(3-(Carboxymethyl)-4-(phenylthio)phenyl)propanoic acid . (2016). Capot Chemical. Retrieved from [Link]

  • Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Tipsheets & Best Practices . (n.d.). American Chemical Society. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions . (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratories - Overview . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • From Chemical Safety Rules to Risk Management | ACS College Safety Video #1 . (2022). American Chemical Society. Retrieved from [Link]

  • OSHA Laboratory Standard . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed . (n.d.). NIH Office of Research Services. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). Vanderbilt University. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . (2023). Compliancy Group. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.